Product packaging for 17a-Methyl-androst-2-ene-17b-ol(Cat. No.:)

17a-Methyl-androst-2-ene-17b-ol

Cat. No.: B13417067
M. Wt: 288.5 g/mol
InChI Key: FRVHJVATKMIOPQ-IWPZMOPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

17a-Methyl-androst-2-ene-17b-ol, also known by its research code Madol, is a synthetic androstane steroid and anabolic-androgenic steroid (AAS) with the CAS number 3275-64-7 . Its molecular formula is C20H32O and it has a molecular weight of 288.47 g·mol−1 . This compound is a structural analogue of dihydrotestosterone (DHT) and is chemically described as a 17α-alkylated derivative of 5α-androst-2-ene . This structural modification is known to confer oral bioavailability to steroid compounds, making them suitable for specific research applications . As an anabolic-androgenic steroid, its primary research interest lies in its action as an agonist of the androgen receptor (AR) . Upon binding, the ligand-receptor complex translocates to the cell nucleus, influencing the transcriptional activity of specific genes . Researchers study this compound and its analogs to investigate their effects on protein synthesis and nitrogen retention . Due to its 17α-alkylation, this compound is subject to hepatic metabolism and is a subject of study in metabolic and toxicological research, particularly concerning potential hepatotoxicity . It is strictly for research use in a controlled laboratory setting. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use, and it is not a dietary ingredient .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O B13417067 17a-Methyl-androst-2-ene-17b-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

(8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14?,15-,16+,17+,18+,19+,20+/m1/s1

InChI Key

FRVHJVATKMIOPQ-IWPZMOPJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4[C@@]3(CC=CC4)C

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C

Origin of Product

United States

Foundational & Exploratory

17a-Methyl-androst-2-ene-17b-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-Methyl-androst-2-ene-17β-ol, also known by its synonyms Desoxymethyltestosterone (DMT) and Madol, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1] Structurally, it is a 17α-methylated derivative of dihydrotestosterone (B1667394) (DHT).[1] This compound is notable for its unique structure, lacking the 3-keto group common to most commercial AAS, which influences its biological activity and metabolism.[1] Never marketed for medical use, it has been identified as a designer steroid used for performance enhancement in sports.[1] This guide provides a comprehensive overview of its chemical properties, structure, biological activity, and the experimental methodologies used for its characterization.

Chemical Properties and Structure

17α-Methyl-androst-2-ene-17β-ol is an androstane (B1237026) steroid with a methyl group at the C17α position and a double bond between C2 and C3.[1] The 17α-methyl group enhances its oral bioavailability.

Table 1: Chemical and Physical Properties of 17α-Methyl-androst-2-ene-17β-ol

PropertyValueSource
IUPAC Name (5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-olPubChem
Synonyms Desoxymethyltestosterone, DMT, Madol, Pheraplex, 17α-Methyl-5α-androst-2-en-17β-ol[1]
CAS Number 3275-64-7[1]
Molecular Formula C20H32O[1]
Molecular Weight 288.475 g/mol [1]
Structure
InChI InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1[1]
InChIKey FRVHJVATKMIOPQ-PAPWGAKMSA-N[1]
SMILES C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@]3(CC=CC4)CPubChem

Biological Activity and Mechanism of Action

17α-Methyl-androst-2-ene-17β-ol exerts its effects primarily through interaction with the androgen receptor (AR).

Anabolic and Androgenic Effects

Animal studies in orchiectomized rats have been conducted to determine the anabolic and androgenic potency of desoxymethyltestosterone. The Hershberger assay is a common method for this assessment.[2][3][4][5][6]

Table 2: Biological Activity of Desoxymethyltestosterone in Rats

ParameterRelative PotencyNotes
Anabolic Activity160% of testosteroneBased on levator ani muscle weight.
Androgenic Activity60% of testosteroneBased on seminal vesicle and ventral prostate weights.
Q-Ratio (Anabolic:Androgenic)6.5:1
Mechanism of Action: Androgen Receptor Signaling

As an androgen, 17α-Methyl-androst-2-ene-17β-ol binds to the androgen receptor in target tissues. This binding initiates a cascade of events leading to changes in gene expression that mediate the anabolic and androgenic effects.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMT 17α-Methyl-androst-2-ene-17β-ol AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) DMT->AR_HSP Binds to AR AR_DMT AR-DMT Complex AR_HSP->AR_DMT HSP Dissociation AR_DMT_dimer AR-DMT Dimer AR_DMT->AR_DMT_dimer Dimerization ARE Androgen Response Element (ARE) on DNA AR_DMT_dimer->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Protein Synthesis mRNA->Proteins Translation Effects Anabolic & Androgenic Effects Proteins->Effects

Caption: Androgen Receptor Signaling Pathway of 17α-Methyl-androst-2-ene-17β-ol.

Metabolism

The metabolism of 17α-Methyl-androst-2-ene-17β-ol has been investigated to identify its metabolites for doping control purposes. In vitro studies using human hepatocytes and in vivo studies have shown that the primary metabolic pathways involve hydroxylation and reduction reactions. The main urinary metabolite has been identified as 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane.[7]

Metabolism of 17α-Methyl-androst-2-ene-17β-ol DMT 17α-Methyl-androst-2-ene-17β-ol (Parent Compound) Metabolite1 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane (Main Metabolite) DMT->Metabolite1 Hydroxylation & Reduction OtherMetabolites Other Minor Metabolites DMT->OtherMetabolites Other metabolic reactions Excretion Urinary Excretion Metabolite1->Excretion OtherMetabolites->Excretion

Caption: Metabolic Pathway of 17α-Methyl-androst-2-ene-17β-ol.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 17α-Methyl-androst-2-ene-17β-ol are not extensively published. The following sections provide generalized methodologies based on common practices for similar steroidal compounds.

Synthesis

A common route for the synthesis of 17α-methylated steroids involves a Grignard reaction.

Protocol: Synthesis of 17α-Methyl-androst-2-ene-17β-ol via Grignard Reaction

  • Starting Material: 5α-androst-2-en-17-one.

  • Reagent Preparation: Prepare a Grignard reagent, typically methylmagnesium bromide or iodide, in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction:

    • Dissolve 5α-androst-2-en-17-one in an anhydrous ether solvent.

    • Slowly add the Grignard reagent to the solution of the steroid at a controlled temperature (often 0 °C to room temperature).

    • Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 17α-Methyl-androst-2-ene-17β-ol.

Analytical Characterization

Protocol: GC-MS Analysis

  • Derivatization:

    • Evaporate the sample containing the steroid to dryness under a stream of nitrogen.

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and ethanethiol.[8]

    • Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 20-30 minutes) to form the trimethylsilyl (B98337) (TMS) ether derivative.

  • GC-MS Conditions (General):

    • Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An appropriate temperature gradient to separate the analytes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

Protocol: UPLC-MS/MS Analysis

  • Sample Preparation:

    • For urine samples, an extraction step (e.g., solid-phase extraction) may be required.

    • Reconstitute the dried extract in a suitable solvent compatible with the mobile phase.

  • UPLC-MS/MS Conditions (General):

    • UPLC System: Equipped with a reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer operated in electrospray ionization (ESI) positive mode.

    • Data Acquisition: Multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Biological Assays

Protocol: Androgen Receptor Binding Assay

  • Receptor Source: Prepare cytosol from the ventral prostate of castrated rats, which is a rich source of androgen receptors.[9][10][11][12][13]

  • Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-R1881.

  • Competitive Binding:

    • Incubate a constant concentration of the radioligand and the receptor preparation with increasing concentrations of the unlabeled test compound (17α-Methyl-androst-2-ene-17β-ol).

    • Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled androgen).

  • Separation: Separate the receptor-bound from the free radioligand, for example, by using hydroxyapatite.

  • Detection: Quantify the radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) to assess the binding affinity.

Protocol: Hershberger Bioassay

  • Animals: Use castrated peripubertal male rats.[2][3][4][5][6]

  • Dosing: Administer the test compound daily for a set period (e.g., 10 days) via subcutaneous injection or oral gavage.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific androgen-sensitive tissues: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[2]

  • Data Analysis: Compare the weights of these tissues in the treated groups to a control group (vehicle-treated castrated rats) and a positive control group (e.g., testosterone-treated castrated rats) to determine the anabolic and androgenic activity of the test compound.

Conclusion

17α-Methyl-androst-2-ene-17β-ol is a potent synthetic anabolic-androgenic steroid with a distinct chemical structure and biological activity profile. Its mechanism of action is primarily mediated through the androgen receptor. Understanding its chemical properties, metabolic fate, and the experimental methodologies for its study is crucial for researchers in the fields of endocrinology, pharmacology, and anti-doping science. The information and generalized protocols provided in this guide serve as a valuable technical resource for professionals in these areas.

References

Desoxymethyltestosterone synthesis pathway and precursors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis pathways and precursors of desoxymethyltestosterone (DMT), a potent anabolic-androgenic steroid, is presented for researchers, scientists, and drug development professionals. This document details the chemical transformations involved, key starting materials, and reaction conditions, supported by quantitative data and procedural diagrams.

Introduction to Desoxymethyltestosterone (DMT)

Desoxymethyltestosterone (17α-methyl-5α-androst-2-en-17β-ol), also known by the names Madol and Pheraplex, is a synthetic anabolic-androgenic steroid (AAS). It gained notoriety as a "designer steroid" that was not detectable by standard anti-doping tests at the time of its emergence. Structurally, it is a derivative of dihydrotestosterone (B1667394) (DHT) and is characterized by the absence of a keto or hydroxyl group at the C3 position of the steroid nucleus, a feature that significantly impacts its metabolic fate and oral bioavailability.

The synthesis of DMT typically originates from readily available steroid precursors, involving key chemical modifications to achieve the final structure. The most common and historically significant synthesis route starts from mestanolone (B1676315).

Primary Synthesis Pathway: From Mestanolone

The most well-documented synthesis of desoxymethyltestosterone utilizes mestanolone (17α-methyl-5α-androstan-17β-ol-3-one) as the primary precursor. The core of this transformation is the deoxygenation of the C3-keto group, a reaction classically achieved through a Wolff-Kishner reduction.

Reaction Steps

The conversion from mestanolone to DMT is a two-step process:

  • Hydrazone Formation: Mestanolone is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). In this step, the carbonyl group at the C3 position reacts with hydrazine to form a C3-hydrazone intermediate. This reaction is typically conducted in a high-boiling point solvent like diethylene glycol.

  • Reduction and Elimination: The hydrazone intermediate is then heated in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). This induces the reduction of the hydrazone to a methylene (B1212753) group (-CH₂) and the elimination of nitrogen gas. The high temperature and basic conditions facilitate the removal of the C3-oxygen, yielding desoxymethyltestosterone.

Experimental Protocol: Wolff-Kishner Reduction of Mestanolone

The following protocol is a generalized representation based on established chemical principles for the Wolff-Kishner reduction of steroidal ketones.

Materials:

  • Mestanolone (Precursor)

  • Hydrazine hydrate (85% or higher)

  • Potassium hydroxide (KOH)

  • Diethylene glycol (Solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

  • A reaction flask is charged with mestanolone, diethylene glycol, and hydrazine hydrate.

  • The mixture is heated to approximately 130-140 °C for 2 hours to facilitate the formation of the mestanolone-3-hydrazone.

  • After the initial heating period, the reaction is allowed to cool slightly before powdered potassium hydroxide is carefully added.

  • The reaction temperature is then gradually increased to 190-200 °C. During this phase, water and excess hydrazine are distilled off.

  • The reaction mixture is maintained at this high temperature for 4-6 hours until the evolution of nitrogen gas ceases, indicating the completion of the reduction.

  • Upon cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid.

  • The aqueous mixture is extracted multiple times with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure to yield the crude desoxymethyltestosterone product, which can be further purified by recrystallization or chromatography.

Quantitative Data

The yield of this reaction can vary based on the precise conditions and scale. The following table summarizes typical quantitative parameters for this synthesis.

ParameterValueNotes
Precursor Mestanolone17α-methyl-5α-androstan-17β-ol-3-one
Primary Reagents Hydrazine, KOHWolff-Kishner reduction reagents
Solvent Diethylene glycolHigh-boiling point solvent is essential
Reaction Temp. 190-200 °CFor the final reduction step
Reaction Time 4-6 hoursAt final temperature
Reported Yield 60-75%Varies based on purification method

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of desoxymethyltestosterone from mestanolone.

G Precursor Mestanolone Intermediate Mestanolone-3-hydrazone Precursor->Intermediate mid1 Precursor->mid1 Product Desoxymethyltestosterone (DMT) Intermediate->Product mid2 Intermediate->mid2 Reagent1 Hydrazine Hydrate (N₂H₄·H₂O) Reagent1->mid1 Reagent2 KOH, Heat (190-200 °C) Reagent2->mid2 mid1->Intermediate mid2->Product G step1 1. React Mestanolone with Hydrazine Hydrate step2 2. Heat to 130-140 °C (Hydrazone Formation) step1->step2 step3 3. Add KOH Base step2->step3 step4 4. Heat to 190-200 °C (Reduction & N₂ Evolution) step3->step4 step5 5. Cooldown and Acidic Workup step4->step5 step6 6. Organic Extraction step5->step6 step7 7. Drying and Solvent Removal step6->step7 step8 8. Purification (Recrystallization/Chromatography) step7->step8 final Final Product: Desoxymethyltestosterone step8->final

Madol's Mechanism of Action in Skeletal Muscle Tissue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Madol, also known as Desoxymethyltestosterone (DMT), is a potent, orally active synthetic anabolic-androgenic steroid (AAS).[1] It functions as a high-affinity agonist for the androgen receptor (AR), demonstrating significant anabolic effects on skeletal muscle tissue with a favorable anabolic-to-androgenic ratio.[2][3] Preclinical studies have characterized Madol as a powerful anabolic agent, exhibiting properties similar to Selective Androgen Receptor Modulators (SARMs) due to its pronounced effects on muscle tissue with comparatively lesser impact on androgenic tissues like the prostate.[4][5] This guide provides a comprehensive overview of Madol's mechanism of action in skeletal muscle, detailing its interaction with the androgen receptor, downstream signaling pathways, and the resulting physiological effects. It includes a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Androgen Receptor Binding and Activation

Madol's primary mechanism of action is its function as a potent agonist of the androgen receptor (AR).[4] Upon entering skeletal muscle cells, Madol binds to the AR located in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its dissociation from heat shock proteins and subsequent translocation into the nucleus.

Once in the nucleus, the Madol-AR complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes. This interaction recruits co-regulatory proteins and modulates the transcriptional activity of genes involved in muscle protein synthesis and hypertrophy.

Receptor binding assays have demonstrated that Madol binds with high selectivity to the androgen receptor, with low affinity for the progesterone (B1679170) receptor.[4][5] The potency of Madol in transactivating AR-dependent gene expression is reported to be approximately half that of dihydrotestosterone (B1667394) (DHT).[4][6]

Signaling Pathways in Skeletal Muscle Hypertrophy

While direct studies on Madol's downstream signaling cascade are limited, its action can be inferred from its role as a potent androgen and its observed effects on key growth factors. The anabolic effects of androgens in skeletal muscle are largely mediated through the PI3K/Akt/mTOR signaling pathway, which is a central regulator of protein synthesis and cell growth.

Genomic Signaling Pathway

The classical genomic pathway involves the direct regulation of gene expression by the Madol-AR complex. A key finding is that Madol administration, similar to testosterone (B1683101), stimulates the mRNA expression of Insulin-like Growth Factor 1 (IGF-1) in skeletal muscle.[4][6] IGF-1 is a potent activator of the PI3K/Akt/mTOR pathway. Additionally, Madol has been shown to modulate the expression of myostatin, a negative regulator of muscle growth.[4][6]

The proposed genomic signaling cascade is as follows:

  • Madol binds to the cytoplasmic AR.

  • The Madol-AR complex translocates to the nucleus.

  • The complex binds to AREs on target genes, increasing the transcription of anabolic genes like IGF-1 and potentially decreasing the transcription of catabolic genes.

cluster_cell Skeletal Muscle Cell cluster_nucleus Nucleus Madol Madol AR Androgen Receptor (AR) Madol->AR Binds Madol_AR Madol-AR Complex AR->Madol_AR HSP Heat Shock Proteins HSP->AR ARE Androgen Response Element (ARE) Madol_AR->ARE Translocates & Binds IGF1_mRNA IGF-1 mRNA ARE->IGF1_mRNA Increases Transcription Myostatin_mRNA Myostatin mRNA ARE->Myostatin_mRNA Modulates Transcription

Caption: Madol Genomic Signaling Pathway.
Downstream Hypertrophic Signaling (Inferred)

The increase in IGF-1 expression is a critical link to the activation of the downstream PI3K/Akt/mTOR pathway, a primary driver of muscle protein synthesis and hypertrophy.

The inferred downstream signaling cascade proceeds as follows:

  • Increased IGF-1 protein binds to the IGF-1 receptor (IGF-1R) on the cell surface.

  • This activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).

  • Activated Akt has two major effects:

    • It activates the mammalian Target of Rapamycin Complex 1 (mTORC1).

    • It inhibits Glycogen Synthase Kinase 3 Beta (GSK-3β), further promoting protein synthesis.

  • mTORC1 then phosphorylates its downstream targets, p70S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1).

  • Phosphorylation of S6K1 and 4E-BP1 initiates the translation of mRNA into protein, leading to an increase in the synthesis of contractile proteins (e.g., actin and myosin) and ultimately, muscle fiber hypertrophy.

IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Protein_Synthesis ↑ Muscle Protein Synthesis S6K1->Protein_Synthesis EBP1->Protein_Synthesis Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy

Caption: Inferred Downstream Hypertrophic Signaling.

Quantitative Data on Anabolic and Androgenic Effects

The anabolic and androgenic properties of Madol have been quantified in preclinical studies, primarily using the Hershberger assay in orchiectomized rats.

ParameterMadol (DMT)Testosterone Propionate (TP)Dihydrotestosterone (DHT)Vehicle ControlReference
Anabolic Activity
Levator Ani Muscle WeightSignificant IncreaseSignificant IncreaseN/ANo Change[4][5]
Gastrocnemius Muscle WeightN/AN/AN/ANo Change
Androgenic Activity
Prostate WeightNo Significant ChangeSignificant IncreaseN/ANo Change[4][5]
Seminal Vesicle WeightNo Significant ChangeSignificant IncreaseN/ANo Change[4][5]
Gene Expression (Gastrocnemius Muscle)
IGF-1 mRNAStimulatedStimulatedN/ABaseline[4][6]
Myostatin mRNAStimulatedStimulatedN/ABaseline[4][6]
Receptor Transactivation
AR-dependent Reporter Gene~50% of DHTN/A100% (Reference)Baseline[4][6]
Other Effects
Heart WeightSignificant IncreaseNo Significant ChangeN/ANo Change[4][6]

Note: "N/A" indicates that the data was not reported in the cited abstracts. The data is primarily from studies in orchiectomized rats.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Madol's mechanism of action.

Hershberger Assay for Anabolic and Androgenic Activity

This in vivo assay is the standard for assessing the anabolic and androgenic properties of steroids.

  • Animal Model: Orchiectomized (castrated) male Wistar rats, approximately 3 weeks of age.[7][8]

  • Acclimatization: Animals are allowed to recover for at least 7 days post-castration to allow for the regression of androgen-dependent tissues.

  • Grouping:

    • Vehicle Control (e.g., sesame oil)

    • Testosterone Propionate (Positive Control for both anabolic and androgenic effects)

    • Madol (Test Compound)

  • Dosing:

    • Madol is administered orally or subcutaneously at a specified dose (e.g., 1 mg/kg body weight/day) for 10-12 consecutive days.[1][9]

    • Controls receive the vehicle or reference compound via the same route and schedule.

  • Endpoint Measurement:

    • Approximately 24 hours after the final dose, animals are euthanized.

    • The following tissues are carefully dissected and weighed:

      • Anabolic indicator: Levator ani muscle.

      • Androgenic indicators: Ventral prostate, seminal vesicles.

  • Data Analysis: The wet weights of the target tissues from the Madol-treated group are compared to both the vehicle control and the testosterone propionate-treated groups.

cluster_groups Treatment Groups Start Orchiectomized Rats Vehicle Vehicle Control Start->Vehicle TP Testosterone Propionate Start->TP Madol Madol Start->Madol Dosing Daily Dosing (10-12 days) Necropsy Necropsy (24h post-last dose) Dosing->Necropsy Dissection Tissue Dissection Necropsy->Dissection Weighing Weighing of Target Tissues Dissection->Weighing Analysis Data Analysis (Comparison of weights) Weighing->Analysis Vehicle->Dosing TP->Dosing Madol->Dosing

Caption: Hershberger Assay Workflow.
Androgen Receptor Binding Assay

This in vitro assay determines the binding affinity and selectivity of Madol for the androgen receptor.

  • Receptor Source: Cytosol prepared from the ventral prostate of castrated male rats, which is a rich source of androgen receptors.[2][10]

  • Radioligand: A high-affinity synthetic androgen, such as [³H]-R1881, is used.[10]

  • Procedure:

    • Prostate cytosol is incubated with a fixed concentration of the radioligand ([³H]-R1881).

    • Increasing concentrations of unlabeled Madol (the competitor) are added to the incubation mixture.

    • The mixture is incubated to allow competitive binding to reach equilibrium.

    • The receptor-bound radioligand is separated from the free radioligand (e.g., using hydroxylapatite).

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of Madol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) compared to a reference androgen like DHT.

Gene Expression Analysis by Real-Time PCR

This method is used to quantify changes in the mRNA levels of target genes in skeletal muscle.

  • Tissue Collection: Gastrocnemius muscle tissue is collected from treated and control animals and immediately frozen in liquid nitrogen.[11]

  • RNA Extraction: Total RNA is isolated from the muscle tissue using a suitable method (e.g., TRIzol reagent).[11]

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for the target genes (IGF-1, myostatin) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[12][13]

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Conclusion

Madol (Desoxymethyltestosterone) is a potent anabolic agent that exerts its effects on skeletal muscle primarily through high-affinity binding to and activation of the androgen receptor. This leads to the modulation of gene expression, notably an increase in IGF-1 mRNA, which is inferred to activate the PI3K/Akt/mTOR signaling pathway, a critical driver of muscle protein synthesis and hypertrophy. Preclinical data robustly supports its strong anabolic and weak androgenic profile, positioning it as a compound with SARM-like characteristics. Further research is warranted to directly elucidate the downstream signaling events following Madol-AR interaction in skeletal muscle and to fully characterize its long-term physiological and potential pathological effects.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not endorse the use of Madol or any other unapproved substance. The use of anabolic-androgenic steroids can have significant health risks.

References

In Vitro Biological Activity of 17α-Methyl-androst-2-ene-17β-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-Methyl-androst-2-ene-17β-ol, also known by the names Desoxymethyltestosterone (DMT) and Madol, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1] Structurally, it is a 17α-methylated derivative of dihydrotestosterone (B1667394) (DHT) and is unique due to the absence of a keto group at the C3 position, which is a common feature in most commercially available AAS. This guide provides a comprehensive overview of the in vitro biological activity of 17α-Methyl-androst-2-ene-17β-ol, focusing on its interaction with the androgen receptor, its anabolic and androgenic potential, and its metabolic profile based on available scientific literature.

Data Presentation

The in vitro biological activity of 17α-Methyl-androst-2-ene-17β-ol has been characterized through various assays, primarily focusing on its androgenic and anabolic properties. The following tables summarize the available quantitative data to facilitate comparison.

Parameter Compound Value/Activity Reference Compound Assay Type Source
Androgen Receptor (AR) Binding Affinity 17α-Methyl-androst-2-ene-17β-olBinds with high selectivity; approximately half the affinity of DHT.Dihydrotestosterone (DHT)Animal studies[1]
Progesterone Receptor (PR) Binding Affinity 17α-Methyl-androst-2-ene-17β-olLow binding affinity.-Receptor binding tests[2]
AR-Dependent Transactivation 17α-Methyl-androst-2-ene-17β-olPotency is two times lower than DHT.Dihydrotestosterone (DHT)Reporter gene expression assay[2]
Anabolic Activity 17α-Methyl-androst-2-ene-17β-ol160% of testosterone (B1683101).TestosteroneRat studies (levator ani muscle growth)[1]
Androgenic Activity 17α-Methyl-androst-2-ene-17β-ol60% of testosterone.TestosteroneRat studies[1]
Anabolic-to-Androgenic Ratio (Q Ratio) 17α-Methyl-androst-2-ene-17β-ol6.5:1-Calculated from rat studies[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize the biological activity of 17α-Methyl-androst-2-ene-17β-ol are described below. These protocols are based on standard techniques employed in the field of steroid pharmacology.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Androgen Receptor Source: Cytosol from the ventral prostate of castrated rats or recombinant human androgen receptor.

  • Radioligand: [³H]-R1881 (Methyltrienolone), a high-affinity synthetic androgen.

  • Test Compound: 17α-Methyl-androst-2-ene-17β-ol.

  • Reference Compound: Dihydrotestosterone (DHT).

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, glycerol, and dithiothreitol (B142953) (DTT).

  • Wash Buffer: Assay buffer without DTT.

  • Scintillation Cocktail.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and reference compound in the assay buffer.

    • Prepare a working solution of [³H]-R1881 in the assay buffer.

  • Incubation:

    • In a 96-well plate, add the assay buffer, the androgen receptor preparation, the [³H]-R1881 working solution, and varying concentrations of the test or reference compound.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled DHT).

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Transfer the incubation mixture to a pre-wetted 96-well filter plate.

    • Rapidly wash the filters with ice-cold wash buffer using a vacuum manifold to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test and reference compounds.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Androgen-Dependent Reporter Gene Assay

This assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Materials:

  • Cell Line: Mammalian cells (e.g., PC3, HEK293) stably or transiently co-transfected with an androgen receptor expression vector and a reporter plasmid. The reporter plasmid contains an androgen response element (ARE) upstream of a reporter gene (e.g., luciferase or green fluorescent protein).

  • Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

  • Test Compound: 17α-Methyl-androst-2-ene-17β-ol.

  • Reference Compound: Dihydrotestosterone (DHT).

  • Luciferase Assay Reagent (if using luciferase reporter).

  • Luminometer or Fluorometer.

Procedure:

  • Cell Seeding:

    • Seed the transfected cells into a 96-well plate at an appropriate density.

  • Compound Treatment:

    • After cell attachment, treat the cells with serial dilutions of the test compound or reference compound.

    • Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Reporter Gene Measurement:

    • If using a luciferase reporter, lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.

    • If using a fluorescent reporter, measure the fluorescence intensity using a fluorometer.

  • Data Analysis:

    • Normalize the reporter gene activity to a measure of cell viability if necessary.

    • Plot the reporter gene activity against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

In Vitro Metabolism Assay using Human Liver Microsomes

This assay is used to identify the metabolic products of a compound when exposed to liver enzymes.

Materials:

  • Human Liver Microsomes (HLMs): Pooled from multiple donors.

  • Test Compound: 17α-Methyl-androst-2-ene-17β-ol.

  • NADPH Regenerating System: To provide the necessary cofactors for cytochrome P450 enzyme activity.

  • Phosphate (B84403) Buffer (pH 7.4).

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction.

  • LC-MS/MS system.

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer, HLMs, and the test compound.

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the mixture at 37°C for a specific time period (e.g., 60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the mixture to pellet the proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the parent compound and its metabolites.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the in vitro biological activity of 17α-Methyl-androst-2-ene-17β-ol.

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen 17α-Methyl-androst-2-ene-17β-ol AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR Dissociation HSP HSP AR_HSP->HSP AR->AR AR_dimer AR Dimer AR->AR_dimer ARE Androgen Response Element AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Androgen Receptor Signaling Pathway.

experimental_workflow cluster_screening In Vitro Screening cluster_data Data Analysis cluster_results Results Compound 17α-Methyl-androst-2-ene-17β-ol BindingAssay AR Competitive Binding Assay Compound->BindingAssay ReporterAssay AR Reporter Gene Assay Compound->ReporterAssay MetabolismAssay In Vitro Metabolism (Human Liver Microsomes) Compound->MetabolismAssay IC50 Determine IC50 (Binding Affinity) BindingAssay->IC50 EC50 Determine EC50 (Functional Potency) ReporterAssay->EC50 Metabolites Identify Metabolites (LC-MS/MS) MetabolismAssay->Metabolites Profile Biological Activity Profile IC50->Profile EC50->Profile Metabolites->Profile

Experimental Workflow for In Vitro Characterization.

Discussion

17α-Methyl-androst-2-ene-17β-ol is a potent agonist of the androgen receptor. In vitro studies demonstrate its high selectivity for the AR, with an anabolic activity reported to be significantly greater than that of testosterone in animal models.[1] The potency for transactivating AR-dependent gene expression is approximately half that of DHT, which is considered the most potent endogenous androgen.[2]

The in vitro metabolism of 17α-Methyl-androst-2-ene-17β-ol has been investigated using human liver preparations. A major identified metabolite is 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane, indicating that the compound undergoes significant phase I metabolism. While the specific cytochrome P450 (CYP) enzymes responsible for its metabolism have not been definitively identified in the reviewed literature, it is well-established that CYP enzymes, particularly the CYP3A family, are heavily involved in the metabolism of steroids. Further studies with specific recombinant human CYP isozymes would be necessary to precisely identify the contributing enzymes.

The favorable anabolic-to-androgenic ratio observed in preclinical studies suggests a degree of selectivity in its action, a desirable characteristic in the development of anabolic agents.[1] However, the 17α-methylation, which confers oral bioavailability, is also associated with potential hepatotoxicity, a common concern for this class of steroids.

Conclusion

This technical guide has summarized the key in vitro biological activities of 17α-Methyl-androst-2-ene-17β-ol. The available data indicate that it is a potent and selective androgen receptor agonist with significant anabolic properties. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar compounds. The diagrams illustrate the fundamental signaling pathway and a typical workflow for in vitro evaluation. For drug development professionals, a thorough understanding of its receptor interaction, functional activity, and metabolic fate is crucial for assessing its therapeutic potential and safety profile.

References

Desoxymethyltestosterone: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxymethyltestosterone (DMT), also known by the nickname 'Madol', is a synthetic, orally active anabolic-androgenic steroid (AAS). It is a derivative of dihydrotestosterone (B1667394) (DHT) and is notable for its chemical structure, which lacks a ketone group at the C-3 position, a feature common to most commercially available AAS. This structural modification significantly influences its metabolic fate and pharmacological activity. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of desoxymethyltestosterone, intended for researchers, scientists, and professionals in the field of drug development and analysis.

Pharmacokinetic Profile

The pharmacokinetic properties of desoxymethyltestosterone have been primarily characterized through in vivo and in vitro studies, largely driven by its prevalence in sports doping. While comprehensive human pharmacokinetic studies are limited due to its status as a designer drug, the available data provides key insights into its absorption, distribution, metabolism, and excretion.

Quantitative Pharmacokinetic Parameters
ParameterValueSource
Oral Bioavailability ~40% (estimated)[Non-peer reviewed source]
Half-life (t½) 8-9 hours[Non-peer reviewed source]
Clearance (CL) Data not available in peer-reviewed literature-
Volume of Distribution (Vd) Data not available in peer-reviewed literature-

Note: The provided values for oral bioavailability and half-life are derived from non-peer-reviewed sources and should be interpreted with caution. Rigorous pharmacokinetic studies in controlled clinical settings are lacking.

Metabolism

The metabolism of desoxymethyltestosterone is extensive and primarily occurs in the liver. The main metabolic transformations involve phase I reactions, specifically hydroxylation and reduction of the A-ring of the steroid nucleus. These modifications increase the polarity of the compound, facilitating its subsequent conjugation (phase II metabolism) and excretion.

Key Metabolic Pathways

The primary metabolic pathways for desoxymethyltestosterone include:

  • Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the steroid molecule is a major metabolic route. The main human urinary metabolite has been identified as 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane.[1] This indicates hydroxylation at both the C-2 and C-3 positions.

  • Reduction: The double bond in the A-ring of desoxymethyltestosterone is susceptible to reduction.

  • Conjugation: Following phase I metabolism, the hydroxylated metabolites are primarily conjugated with glucuronic acid to form glucuronide conjugates, which are then excreted in the urine.

Identified Metabolites

Several metabolites of desoxymethyltestosterone have been identified in human urine. The detection of these metabolites is crucial for anti-doping control.

MetaboliteChemical NameDetection Window
Main Human Urinary Metabolite 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane-
Long-term Metabolite 18-nor-17,17-dimethyl-5α-androst-13-en-2ξ,3α-diolUp to 14 days[2]

The extended detection window of certain metabolites makes them valuable biomarkers for identifying desoxymethyltestosterone use long after administration has ceased.[2]

Experimental Protocols

The analysis of desoxymethyltestosterone and its metabolites in biological matrices, particularly urine, relies on sophisticated analytical techniques. The following sections outline the typical experimental workflows.

Sample Preparation for Urine Analysis

A multi-step process is required to extract and purify the steroids from the complex urine matrix before instrumental analysis.

  • Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase to cleave the glucuronide conjugates and release the free steroid metabolites.

  • Liquid-Liquid Extraction (LLE): The hydrolyzed urine is then extracted with an organic solvent, such as diethyl ether or a mixture of n-pentane and ethyl acetate, to separate the steroids from the aqueous phase.

  • Derivatization: To improve the volatility and thermal stability of the steroid metabolites for gas chromatography-mass spectrometry (GC-MS) analysis, they are derivatized. A common method is trimethylsilylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the confirmatory analysis of anabolic steroids in doping control.

  • Gas Chromatograph (GC): The derivatized extract is injected into the GC, where the different steroid metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification.

A typical GC-MS protocol for desoxymethyltestosterone metabolite analysis would involve a temperature-programmed separation on a capillary column followed by electron ionization (EI) mass spectrometry.

Visualizations

Metabolic Pathway of Desoxymethyltestosterone

Desoxymethyltestosterone Metabolism Metabolic Pathway of Desoxymethyltestosterone DMT Desoxymethyltestosterone (17α-methyl-5α-androst-2-en-17β-ol) PhaseI Phase I Metabolism (Hydroxylation & Reduction) DMT->PhaseI Metabolite1 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane (Main Urinary Metabolite) PhaseI->Metabolite1 Metabolite2 18-nor-17,17-dimethyl-5α-androst-13-en-2ξ,3α-diol (Long-term Metabolite) PhaseI->Metabolite2 PhaseII Phase II Metabolism (Glucuronidation) Metabolite1->PhaseII Metabolite2->PhaseII Conjugates Glucuronide Conjugates PhaseII->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Major metabolic pathway of Desoxymethyltestosterone.

Experimental Workflow for Urine Analysis

Urine Analysis Workflow Experimental Workflow for Desoxymethyltestosterone Urine Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis Urine Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Derivatization Derivatization (Trimethylsilylation) LLE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for DMT analysis in urine samples.

Signaling Pathways

Desoxymethyltestosterone exerts its potent anabolic effects primarily through its interaction with the androgen receptor (AR). As a strong agonist of the AR, it initiates a cascade of downstream signaling events that ultimately lead to increased protein synthesis and muscle growth.

Androgen Receptor Signaling

Androgen Receptor Signaling Desoxymethyltestosterone and Androgen Receptor Signaling DMT Desoxymethyltestosterone (DMT) AR Androgen Receptor (AR) (in cytoplasm) DMT->AR Binds to DMT_AR DMT-AR Complex AR->DMT_AR Nucleus Nucleus DMT_AR->Nucleus Translocates to ARE Androgen Response Element (ARE) (on DNA) DMT_AR->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Synthesis Transcription->mRNA Translation Protein Synthesis mRNA->Translation Leads to MuscleGrowth Muscle Growth & Anabolic Effects Translation->MuscleGrowth

References

Unveiling the Androgen Receptor Binding Affinity of 17α-Methyl-androst-2-ene-17β-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction between the synthetic steroid 17α-Methyl-androst-2-ene-17β-ol, also known as Desoxymethyltestosterone (DMT) or Madol, and the androgen receptor (AR). As a potent agonist of the AR, understanding its binding affinity is crucial for research in endocrinology, drug development, and toxicology. This document provides a comprehensive overview of its binding characteristics, the experimental methods used to determine them, and the associated cellular signaling pathways.

Quantitative Analysis of Androgen Receptor Binding

Desoxymethyltestosterone is recognized for its high selectivity in binding to the androgen receptor. While specific inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) values are not consistently reported in publicly available literature, comparative studies provide valuable insights into its binding potency relative to endogenous androgens like dihydrotestosterone (B1667394) (DHT).

In animal studies, DMT has been found to bind to the androgen receptor with approximately half the strength of DHT.[1] Further supporting this, the potency of DMT to transactivate androgen receptor-dependent reporter gene expression has been observed to be about two times lower than that of DHT.[2][3][4]

CompoundRelative Binding Affinity (vs. DHT)Notes
17α-Methyl-androst-2-ene-17β-ol (DMT) ~50%Binds with high selectivity to the androgen receptor.[1][3]
Dihydrotestosterone (DHT) 100% (Reference)A potent endogenous androgen.

Experimental Protocols for Determining Androgen Receptor Binding Affinity

The assessment of a compound's binding affinity to the androgen receptor is typically conducted through competitive binding assays. These assays measure the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand that has a known high affinity for the receptor.

Radioligand Competitive Binding Assay

This is a classic and widely used method to determine the binding affinity of a test compound.

Principle: This assay quantifies the displacement of a radiolabeled androgen, such as [³H]-methyltrienolone (R1881) or [³H]-dihydrotestosterone, from the androgen receptor by the test compound (17α-Methyl-androst-2-ene-17β-ol). The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Materials and Reagents:

  • Androgen Receptor Source: Cytosol from rat prostate tissue or recombinant human androgen receptor (rhAR).

  • Radioligand: [³H]-R1881 or [³H]-DHT.

  • Test Compound: 17α-Methyl-androst-2-ene-17β-ol.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents like glycerol.

  • Scintillation Cocktail: For detecting radioactivity.

  • Filtration Apparatus: To separate bound from free radioligand.

Procedure:

  • Preparation of Receptor: Homogenize the tissue (e.g., rat prostate) in ice-cold assay buffer and centrifuge to obtain the cytosolic fraction containing the androgen receptor. If using recombinant AR, dilute it to the desired concentration in the assay buffer.

  • Incubation: In a multi-well plate, incubate a fixed concentration of the androgen receptor and the radioligand with varying concentrations of the test compound. Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a non-labeled high-affinity ligand).

  • Separation: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the larger receptor-ligand complexes, while the free ligand passes through.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value, the concentration of the test compound that displaces 50% of the radioligand, can be determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Scintillation Proximity Assay (SPA)

SPA is a more high-throughput alternative to traditional radioligand binding assays that does not require a separation step.

Principle: The androgen receptor is immobilized onto scintillant-impregnated microspheres. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the microsphere to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to produce a signal. A test compound that competes for binding will reduce the amount of radioligand bound to the receptor, thus decreasing the light signal.

Materials and Reagents:

  • Recombinant Androgen Receptor: Often with a tag (e.g., His-tag) for immobilization.

  • SPA Beads: Coated with a substance that can capture the tagged receptor (e.g., Nickel chelate for His-tagged proteins).

  • Radioligand: [³H]-R1881 or [³H]-DHT.

  • Test Compound: 17α-Methyl-androst-2-ene-17β-ol.

  • Assay Buffer.

  • Microplate Scintillation Counter.

Procedure:

  • Immobilization: Incubate the tagged androgen receptor with the SPA beads to allow for immobilization.

  • Assay Setup: In a microplate, add the receptor-coated beads, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium.

  • Detection: Measure the light output from each well using a microplate scintillation counter.

  • Data Analysis: Similar to the radioligand binding assay, determine the IC₅₀ value from the dose-response curve.

Visualizing the Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen 17a-Methyl- androst-2-ene-17b-ol AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Translocation & Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., Anabolic Effects) Gene_Transcription->Biological_Response Leads to

Caption: Androgen Receptor Signaling Pathway.

AR_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Androgen Receptor (Cytosolic Extract or Recombinant) Incubation_Step Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation_Step Radioligand_Prep Prepare Radioligand Solution ([3H]-R1881 or [3H]-DHT) Radioligand_Prep->Incubation_Step Test_Compound_Prep Prepare Serial Dilutions of 17a-Methyl-androst-2-ene-17b-ol Test_Compound_Prep->Incubation_Step Separation_Step Separate Bound from Free Radioligand (e.g., Vacuum Filtration) Incubation_Step->Separation_Step Detection_Step Quantify Radioactivity (Liquid Scintillation Counting) Separation_Step->Detection_Step Data_Analysis Data Analysis: Plot Dose-Response Curve, Determine IC50 Detection_Step->Data_Analysis

Caption: Radioligand AR Binding Assay Workflow.

References

The Designer Anabolic Steroid Madol: A Technical Guide to its Discovery, History, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxymethyltestosterone (DMT), widely known as Madol, is a potent synthetic anabolic-androgenic steroid (AAS) that gained notoriety as a "designer" steroid in one of the most significant doping scandals in sports history. This document provides a comprehensive technical overview of Madol, detailing its discovery, historical context, synthesis, and pharmacological properties. It includes a summary of its anabolic and androgenic effects, receptor binding affinity, and the detailed experimental protocols used for its characterization. Furthermore, this guide presents visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding for research, scientific, and drug development professionals.

Discovery and History

Madol was first synthesized in 1961 by Max Huffman and a patent was granted for the compound in the same year.[1][2] Despite its early discovery, it was never commercially marketed as a pharmaceutical drug and remained largely obscure in scientific literature.[2]

Decades later, in 2005, Madol was rediscovered by organic chemist Patrick Arnold.[2][3] Arnold, known for his work in the prohormone and dietary supplement industry, synthesized the compound and it was subsequently supplied to Victor Conte of the Bay Area Laboratory Co-operative (BALCO).[2][3] BALCO then distributed Madol to elite athletes as an undetectable performance-enhancing drug, leading to a major doping scandal that implicated numerous high-profile sports figures.[4][5][6] This scandal brought Madol to the forefront of anti-doping efforts and led to its classification as a Schedule III controlled substance in the United States in 2010.[2]

Chemical and Pharmacological Properties

Madol, or 17α-methyl-5α-androst-2-en-17β-ol, is a 17α-alkylated derivative of dihydrotestosterone (B1667394) (DHT).[1][2] A key structural feature is the absence of a keto group at the C-3 position, which is common in most commercially available anabolic steroids.[3]

Anabolic and Androgenic Effects

Animal studies in orchiectomized rats have been conducted to determine the anabolic and androgenic potency of Madol. The results of these studies are summarized in the table below.

PropertyValueReference Compound
Anabolic Activity160%Testosterone (B1683101)
Androgenic Activity60%Testosterone
Q-Ratio (Anabolic:Androgenic)6.5:1-

Data from rat studies.[1][7]

Receptor Binding Affinity

Madol exerts its effects primarily through its interaction with the androgen receptor (AR). It has been shown to be a potent AR agonist with high selectivity.[8] Its binding affinity for the progesterone (B1679170) receptor (PR) is low.[8]

ReceptorBinding AffinityNotes
Androgen Receptor (AR)HighApproximately half the binding affinity of Dihydrotestosterone (DHT).[1]
Progesterone Receptor (PR)Low[8]

Experimental Protocols

Synthesis of Desoxymethyltestosterone (Madol)

The synthesis of Madol typically starts from epiandrosterone. The following is a generalized protocol based on available information.

Step 1: Formation of 5α-androst-2-en-17-one

Epiandrosterone is first converted to its p-toluenesulfonate (tosylate) ester. This is followed by an elimination reaction to form the C2-C3 double bond, yielding 5α-androst-2-en-17-one. This step is crucial for creating the characteristic Δ² structure of Madol.

Step 2: Grignard Reaction

The 17-keto group of 5α-androst-2-en-17-one is then subjected to a Grignard reaction with methylmagnesium bromide (CH₃MgBr). This reaction adds a methyl group at the C-17α position and reduces the ketone to a hydroxyl group, forming 17α-methyl-5α-androst-2-en-17β-ol (Madol).

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of Madol to the androgen receptor.

Materials:

  • Rat prostate cytosol (as a source of androgen receptors)

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Unlabeled Madol (test compound)

  • Unlabeled R1881 (positive control)

  • Dexamethasone (weak positive control)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare rat prostate cytosol containing the androgen receptor.

  • In a series of tubes, incubate a constant concentration of radiolabeled androgen with increasing concentrations of unlabeled Madol.

  • Include control tubes with radiolabeled androgen only (total binding), radiolabeled androgen with an excess of unlabeled R1881 (non-specific binding), and solvent controls.

  • Incubate the mixture overnight at 4°C to allow for competitive binding.

  • Separate the bound from the unbound radioligand using a method such as hydroxylapatite (HAP) slurry.

  • Measure the radioactivity of the bound ligand in each tube using a scintillation counter.

  • Plot the percentage of bound radioligand against the concentration of Madol to determine the IC₅₀ (the concentration of Madol that displaces 50% of the radiolabeled ligand).

Hershberger Assay

Objective: To assess the anabolic and androgenic activity of Madol in vivo.

Animals: Immature, castrated male rats.

Procedure:

  • Male rats are castrated to remove the endogenous source of androgens.

  • After a recovery period, the rats are divided into groups and treated daily for a set period (e.g., 10 days) with either a vehicle control, a reference androgen (e.g., testosterone propionate), or different doses of Madol.

  • At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed. These tissues include:

    • Anabolic indicators: Levator ani muscle.

    • Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.

  • The weights of these tissues in the Madol-treated groups are compared to the vehicle control and the reference androgen group to determine the anabolic and androgenic effects.[4][9]

Mechanism of Action: Androgen Receptor Signaling

Madol, as an androgen receptor agonist, follows the general mechanism of action for anabolic-androgenic steroids.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Madol Madol (DMT) AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) Madol->AR_complex Binds AR_Madol AR-Madol Complex AR_complex->AR_Madol Conformational Change & HSP Dissociation AR_dimer AR-Madol Dimer AR_Madol->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Effects Anabolic & Androgenic Effects Protein->Effects

Caption: Androgen Receptor Signaling Pathway for Madol.

Experimental and Historical Workflows

Synthesis and Characterization Workflow

Synthesis_Workflow Start Starting Material: Epiandrosterone Step1 Tosylation & Elimination Start->Step1 Intermediate Intermediate: 5α-androst-2-en-17-one Step1->Intermediate Step2 Grignard Reaction (with CH₃MgBr) Intermediate->Step2 Product Product: Desoxymethyltestosterone (Madol) Step2->Product Purification Purification Product->Purification Analysis Structural Analysis (NMR, Mass Spectrometry) Purification->Analysis

Caption: Generalized Synthesis and Characterization Workflow for Madol.

BALCO Scandal Timeline

BALCO_Timeline Discovery 1961: Madol first synthesized by Max Huffman Rediscovery 2005: Rediscovered and synthesized by Patrick Arnold Discovery->Rediscovery BALCO Supplied to BALCO (Victor Conte) Rediscovery->BALCO Distribution Distribution to elite athletes as an 'undetectable' steroid BALCO->Distribution Investigation Federal investigation into BALCO Distribution->Investigation Scandal Public exposure of the BALCO doping scandal Investigation->Scandal

Caption: Simplified Timeline of Madol in the BALCO Scandal.

Conclusion

Desoxymethyltestosterone (Madol) represents a significant chapter in the history of anabolic-androgenic steroids, not for its therapeutic applications, but for its role as a designer drug in a widespread doping conspiracy. Its potent anabolic effects, coupled with a favorable anabolic-to-androgenic ratio, made it an attractive agent for performance enhancement. The scientific characterization of Madol, through receptor binding assays and in vivo studies like the Hershberger assay, has provided a clear understanding of its pharmacological profile. This technical guide serves as a consolidated resource for researchers and professionals in the field, offering detailed insights into the discovery, history, and scientific evaluation of this potent synthetic steroid.

References

Spectroscopic Analysis of 17α-Methyl-androst-2-ene-17β-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Analysis of 17α-Methyl-androst-2-ene-17β-ol.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) analysis of 17α-Methyl-androst-2-ene-17β-ol, a synthetic anabolic-androgenic steroid also known as Desoxymethyltestosterone (DMT) or Madol. This document is intended for researchers, scientists, and professionals in drug development and doping control analysis.

Introduction

17α-Methyl-androst-2-ene-17β-ol is a designer anabolic steroid that has been identified in dietary supplements and is on the list of substances prohibited by the World Anti-Doping Agency (WADA).[1][2] Its chemical structure is unique among many anabolic steroids due to the presence of a double bond in the C2-C3 position of the A-ring and the absence of a keto group at C3. Accurate and reliable analytical methods are crucial for the identification and quantification of this compound and its metabolites in various matrices. This guide details the spectroscopic techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of steroids. While a complete, publicly available, and assigned ¹H and ¹³C NMR dataset for 17α-Methyl-androst-2-ene-17β-ol is not readily found in the scientific literature, data from structurally related compounds can provide valuable insights into the expected chemical shifts. The synthesis and characterization of Madol by mass spectrometry and NMR spectroscopy have been reported, confirming its structure.[3][4][5]

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts (δ) for key protons in the 17α-Methyl-androst-2-ene-17β-ol structure. These predictions are based on the analysis of structurally similar androstane (B1237026) derivatives. The vinylic protons on the A-ring are expected to be the most downfield signals, aside from any hydroxyl protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H-2~5.4 - 5.6mVinylic proton
H-3~5.4 - 5.6mVinylic proton
H-17β-OHVariablesDependent on concentration and solvent
C-17α-CH₃~1.1 - 1.2sMethyl group at C-17
C-13-CH₃ (C-18)~0.7 - 0.8sAngular methyl group
C-10-CH₃ (C-19)~0.8 - 0.9sAngular methyl group
Predicted ¹³C NMR Spectral Data

The table below shows the predicted carbon-13 NMR chemical shifts for 17α-Methyl-androst-2-ene-17β-ol. The olefinic carbons (C-2 and C-3) are expected to have characteristic shifts in the 120-130 ppm range.

Carbon Predicted Chemical Shift (ppm)
C-2~125 - 127
C-3~125 - 127
C-5~45 - 50
C-10~35 - 40
C-13~40 - 45
C-17~80 - 85
C-17α-CH₃~25 - 30
C-18~15 - 20
C-19~10 - 15

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the detection of anabolic steroids in anti-doping and forensic laboratories. For the analysis of steroids like 17α-Methyl-androst-2-ene-17β-ol, derivatization is typically required to increase their volatility and improve their chromatographic properties. Trimethylsilylation (TMS) is a common derivatization method.[6]

GC-MS Data of the Trimethylsilyl (B98337) (TMS) Derivative

The electron ionization (EI) mass spectrum of the TMS derivative of 17α-Methyl-androst-2-ene-17β-ol is characterized by specific fragment ions that are used for its identification. A method for the rapid screening of this compound in urine samples involves monitoring for the trimethylsilylated form.[3][4]

m/z Relative Intensity Proposed Fragment Ion
360Moderate[M]+ (Molecular ion of the TMS derivative)
345High[M - CH₃]+
270High[M - TMSOH]+
143HighCharacteristic fragment of the D-ring

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified steroid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of quaternary carbons.

  • 2D NMR Experiments: For unambiguous assignment of proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

GC-MS Analysis
  • Sample Preparation (Derivatization):

    • To a dried aliquot of the sample extract (e.g., from a urine or supplement matrix), add 50-100 µL of a derivatizing agent. A common reagent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium (B1175870) iodide and a thiol, like ethanethiol.

    • Seal the reaction vial and heat at 60-80°C for 20-30 minutes to form the trimethylsilyl (TMS) derivative.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (single quadrupole, triple quadrupole, or high-resolution mass spectrometer).

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms), is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Injection: Inject 1-2 µL of the derivatized sample in splitless or split mode. The injector temperature is typically set to 250-280°C.

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at 100-150°C, hold for 1-2 minutes, then ramp at 10-25°C/min to a final temperature of 280-320°C, and hold for several minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 50-500. For targeted analysis, selected ion monitoring (SIM) mode can be used to monitor the characteristic ions of the TMS-derivatized 17α-Methyl-androst-2-ene-17β-ol (e.g., m/z 143, 270, 345).[3]

    • Temperatures: The ion source and transfer line temperatures are typically maintained at 230°C and 280°C, respectively.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of 17α-Methyl-androst-2-ene-17β-ol.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_nmr_protocol NMR Protocol cluster_gcms_protocol GC-MS Protocol cluster_interpretation Data Interpretation Sample Sample Acquisition (e.g., Supplement, Urine) Extraction Extraction of Steroid Sample->Extraction Purification Purification (e.g., SPE, HPLC) Extraction->Purification NMR NMR Spectroscopy Purification->NMR GCMS GC-MS Analysis Purification->GCMS NMR_Prep Dissolve in Deuterated Solvent NMR->NMR_Prep Derivatization Derivatization (e.g., Trimethylsilylation) GCMS->Derivatization NMR_Acq 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Data Acquisition NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (Scan or SIM) GC_Separation->MS_Detection MS_Data Mass Spectrum (Fragmentation Pattern) MS_Detection->MS_Data Structure Structural Elucidation and Compound Identification NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of steroids.

GCMS_Fragmentation_Pathway Proposed GC-MS Fragmentation of TMS-Derivatized DMT DMT_TMS DMT-TMS (M+•, m/z 360) Fragment_345 [M - CH₃]+• (m/z 345) DMT_TMS->Fragment_345 - •CH₃ Fragment_270 [M - TMSOH]+• (m/z 270) DMT_TMS->Fragment_270 - (CH₃)₃SiOH Fragment_143 D-Ring Fragment (m/z 143) DMT_TMS->Fragment_143 D-Ring Cleavage

Caption: Proposed fragmentation of TMS-derivatized DMT in GC-MS.

References

Characterization of 17α-Methyl-androst-2-ene-17β-ol Metabolites: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the metabolism of 17α-Methyl-androst-2-ene-17β-ol, an anabolic-androgenic steroid also known by the names Desoxymethyltestosterone (DMT) and Madol. This document details the identified metabolites, the analytical methods for their detection, and the underlying metabolic pathways.

Introduction

17α-Methyl-androst-2-ene-17β-ol is a synthetic, orally active anabolic-androgenic steroid. Its detection in biological samples is a key focus in sports anti-doping and forensic toxicology. Understanding its metabolic fate is crucial for developing robust and long-term detection methods. The metabolism of this compound is complex, involving a series of enzymatic reactions that modify its structure, primarily in the liver. These modifications facilitate its excretion from the body, mainly in urine.

Data Presentation: Identified Metabolites

Table 1: Major Urinary Metabolites of 17α-Methyl-androst-2-ene-17β-ol

Metabolite NameChemical Structure/ModificationKey Characteristics
17α-methyl-2β,3α,17β-trihydroxy-5α-androstaneDihydroxylation and reduction of the A-ringIdentified as the main urinary metabolite.
Other hydroxylated and reduced metabolitesVarious isomers resulting from hydroxylation and reduction of the A-ringA-ring modifications are a primary metabolic pathway.

Table 2: Long-Term Urinary Metabolites of 17α-Methyl-androst-2-ene-17β-ol

Metabolite Name/ClassChemical Structure/ModificationDetection Window
18-nor-17,17-dimethyl-5α-androst-13-en-2ξ,3α-diolRearrangement of the D-ringUp to 14 days.[1][2][3]
Other 18-nor-17,17-dimethyl steroidsIsomeric forms with a rearranged D-ringConsidered important markers for long-term detection.[1][3]

Note: The detection windows are approximate and can vary based on dosage, individual metabolism, and the sensitivity of the analytical method used.

Metabolic Pathways

The metabolism of 17α-Methyl-androst-2-ene-17β-ol proceeds through several key pathways, primarily involving Phase I enzymatic reactions. These include hydroxylation, reduction, and a characteristic rearrangement of the steroid's D-ring.

Phase I Metabolism
  • A-Ring Metabolism: The initial and major metabolic route involves the enzymatic modification of the A-ring. This includes hydroxylation at various positions and reduction of the double bond, leading to the formation of several di- and tri-hydroxylated metabolites. The main urinary metabolite, 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane, is a product of this pathway.

  • D-Ring Rearrangement: A significant and unique metabolic pathway for 17-methylated steroids, including 17α-Methyl-androst-2-ene-17β-ol, is the rearrangement of the D-ring. This leads to the formation of 18-nor-17,17-dimethyl steroids. These metabolites are particularly important for anti-doping purposes as they have been shown to be detectable in urine for an extended period (up to 14 days) after administration.[1][2][3]

Phase II Metabolism

Following Phase I modifications, the metabolites can undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions increase the water solubility of the metabolites, facilitating their renal excretion. Most metabolites are excreted in the urine as glucuronide and sulfate (B86663) conjugates.

Metabolic Pathway of 17a-Methyl-androst-2-ene-17b-ol Parent This compound A_Ring_Metabolism A-Ring Metabolism (Hydroxylation, Reduction) Parent->A_Ring_Metabolism D_Ring_Rearrangement D-Ring Rearrangement Parent->D_Ring_Rearrangement Hydroxylated_Metabolites Hydroxylated and Reduced Metabolites (e.g., 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane) A_Ring_Metabolism->Hydroxylated_Metabolites Long_Term_Metabolites Long-Term Metabolites (e.g., 18-nor-17,17-dimethyl-5α-androst-13-en-2ξ,3α-diol) D_Ring_Rearrangement->Long_Term_Metabolites Phase_II Phase II Conjugation (Glucuronidation, Sulfation) Excretion Urinary Excretion Phase_II->Excretion Hydroxylated_Metabolites->Phase_II Long_Term_Metabolites->Phase_II

Metabolic Pathway of this compound

Experimental Protocols

The characterization of 17α-Methyl-androst-2-ene-17β-ol metabolites relies heavily on advanced analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail generalized protocols for the analysis of these metabolites in urine.

Sample Preparation for Urine Analysis
  • Internal Standard Addition: An appropriate internal standard (e.g., a deuterated analog) is added to a known volume of urine (typically 2-5 mL) to allow for accurate quantification and to monitor extraction recovery.

  • Enzymatic Hydrolysis (for conjugated metabolites): To analyze metabolites excreted as glucuronide or sulfate conjugates, enzymatic hydrolysis is performed. The urine sample is buffered to an appropriate pH (typically around 5.2 for β-glucuronidase and sulfatase) and incubated with β-glucuronidase/arylsulfatase from Helix pomatia or E. coli.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): The hydrolyzed urine is alkalinized (pH ~9) and extracted with an organic solvent such as diethyl ether or a mixture of n-pentane and tert-butyl methyl ether. The organic layer containing the free steroids is then separated.

    • Solid-Phase Extraction (SPE): Alternatively, the sample can be passed through an SPE cartridge (e.g., C18). The cartridge is washed to remove interferences, and the metabolites are then eluted with an organic solvent like methanol (B129727) or ethyl acetate.

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a suitable solvent for the subsequent analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for steroid analysis, offering high resolution and sensitivity.

  • Derivatization: Due to the low volatility of steroids, a derivatization step is essential before GC-MS analysis. The dried extract is treated with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium (B1175870) iodide and a reducing agent like dithioerythritol, to form trimethylsilyl (B98337) (TMS) derivatives. This increases the volatility and thermal stability of the metabolites.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar stationary phase like 5% phenyl-polydimethylsiloxane). A temperature gradient is applied to separate the different metabolites based on their boiling points and interaction with the stationary phase.

  • MS Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. The mass spectrometer can be operated in full-scan mode to identify unknown metabolites or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted and more sensitive detection of known metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is increasingly used for steroid analysis as it often does not require derivatization and can directly analyze conjugated metabolites.

  • LC Separation: The reconstituted extract is injected into a liquid chromatograph. Separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile).

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer, usually with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrometer is typically operated in MRM mode, where a specific precursor ion for each metabolite is selected and fragmented, and a specific product ion is monitored for detection and quantification. This provides high selectivity and sensitivity.

Analytical Workflow for Metabolite Detection cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 LC-MS/MS Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Derivatization Derivatization (e.g., TMS) Evaporation->Derivatization For GC-MS LC_MSMS LC-MS/MS Analysis (MRM) Evaporation->LC_MSMS For LC-MS/MS GC_MS GC-MS Analysis (SIM or MRM) Derivatization->GC_MS

References

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of 17a-Methyl-androst-2-ene-17b-ol Effects on Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive set of in vitro assay protocols to characterize the anabolic potential of 17a-Methyl-androst-2-ene-17b-ol (also known as Desoxymethyltestosterone or Madol) on skeletal muscle cells. The described methodologies are designed to assess the compound's effects on myoblast proliferation, differentiation, and protein synthesis. Furthermore, protocols to investigate the underlying signaling mechanisms, primarily through the androgen receptor (AR) and downstream pathways such as Akt/mTOR, are detailed. This document serves as a guide for researchers seeking to quantify the myogenic and hypertrophic properties of this and similar anabolic-androgenic steroids in a controlled, in vitro environment.

Introduction

This compound is a synthetic anabolic-androgenic steroid (AAS) designed to promote muscle growth.[1][2] Like other AAS, its primary mechanism of action is believed to be mediated through the androgen receptor (AR) in skeletal muscle cells.[3][4] Activation of the AR initiates a cascade of genomic and non-genomic signaling events that collectively enhance muscle protein synthesis and inhibit protein degradation, leading to muscle hypertrophy.[5][6] The protocols outlined herein provide a framework for systematically evaluating these effects using cultured muscle cells (myoblasts), which can be induced to differentiate into mature muscle fibers (myotubes).

Materials and Reagents

  • Cell Lines: C2C12 (mouse myoblast) or L6 (rat myoblast) cell lines. Alternatively, primary human or mouse myoblasts can be used.[7][8][9][10][11]

  • Chemicals: this compound (dissolved in a suitable vehicle like DMSO), Testosterone (B1683101) (positive control), Dihydrotestosterone (DHT, positive control), Flutamide (AR antagonist).

  • Media:

    • Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Assay Kits & Reagents:

    • MTT or WST-1 Cell Proliferation Assay Kit.

    • BrdU Cell Proliferation Assay Kit.

    • Creatine Kinase Activity Assay Kit.

    • BCA Protein Assay Kit.

    • Antibodies:

      • Primary: Anti-Myosin Heavy Chain (MyHC), Anti-MyoD, Anti-Myogenin, Anti-p-Akt (Ser473), Anti-Akt, Anti-p-mTOR (Ser2448), Anti-mTOR, Anti-AR, Anti-GAPDH, or Anti-β-actin.

      • Secondary: HRP-conjugated anti-mouse/rabbit IgG.

    • Puromycin (B1679871) for protein synthesis analysis (SUnSET method).[12]

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

Experimental Workflow

The overall workflow for assessing the in vitro effects of this compound involves culturing myoblasts, inducing differentiation, treating with the compound, and subsequently performing various assays to measure key anabolic endpoints.

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Myoblast Culture (C2C12 or L6) B Cell Seeding in Multi-well Plates A->B C Induce Differentiation (Switch to DM) B->C D Treat with This compound & Controls C->D E Proliferation Assay (Day 2) D->E F Differentiation Assay (Day 5-7) D->F G Protein Synthesis Assay (Day 5-7) D->G H Western Blot Analysis (Day 5-7) D->H

Caption: Experimental workflow for in vitro analysis.

Detailed Protocols

Protocol 4.1: Myoblast Culture and Differentiation
  • Culture: Maintain myoblasts in Growth Medium (GM) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells into appropriate multi-well plates at a density that allows for ~70-80% confluency at the start of differentiation.

  • Differentiation: Once cells reach confluency, aspirate the GM and wash once with PBS. Replace with Differentiation Medium (DM) to induce myotube formation.[7][11]

  • Treatment: Add this compound and controls (Vehicle, Testosterone) to the DM at desired concentrations. Refresh the medium with treatments every 48 hours.

Protocol 4.2: Cell Proliferation Assay (BrdU)
  • Seed myoblasts in a 96-well plate in GM.

  • After 24 hours, replace the medium with fresh GM containing various concentrations of the test compound.

  • Incubate for 24-48 hours.

  • Add BrdU labeling solution for the final 2-4 hours of incubation.

  • Fix the cells, add the anti-BrdU antibody, and follow the manufacturer's protocol for detection.

  • Measure absorbance and normalize to the vehicle control.

Protocol 4.3: Myotube Differentiation and Morphological Analysis
  • Seed myoblasts in a 24-well plate and grow to confluency.

  • Induce differentiation with DM and treat with the compound for 5-7 days.

  • Immunofluorescence:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with anti-MyHC primary antibody overnight at 4°C.

    • Incubate with a fluorescently-labeled secondary antibody and DAPI.

  • Analysis: Capture images using a fluorescence microscope. Calculate the Fusion Index (% of nuclei in myotubes with ≥3 nuclei / total nuclei) and measure the Myotube Diameter .

Protocol 4.4: Protein Synthesis Assay (SUnSET Method)
  • Culture and differentiate myoblasts in a 6-well plate as described in 4.1.

  • After 5-7 days of treatment, add a low concentration of puromycin (e.g., 1 µg/mL) to the medium and incubate for 30 minutes at 37°C.[12]

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells and collect total protein.

  • Determine protein concentration using a BCA assay.

  • Analyze puromycin incorporation into newly synthesized proteins via Western Blot using an anti-puromycin antibody. Quantify band intensity and normalize to a loading control (e.g., GAPDH).

Protocol 4.5: Western Blot for Signaling Pathway Analysis
  • Differentiate and treat cells as described in 4.1. For signaling studies, a shorter treatment time (e.g., 15, 30, 60 minutes) may be optimal.

  • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies (e.g., p-Akt, p-mTOR, total Akt, total mTOR, AR) overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect signals using an ECL substrate and imaging system. Quantify band intensity and analyze the ratio of phosphorylated to total protein.

Data Presentation

Quantitative data should be presented in a clear, tabular format. The following tables are examples of how results from the described assays can be organized.

Table 1: Effect of this compound on Myoblast Proliferation

Treatment GroupConcentration (nM)BrdU Incorporation (Fold Change vs. Vehicle)
Vehicle (DMSO)-1.00 ± 0.05
Testosterone10Data
This compound1Data
This compound10Data
This compound100Data
Flutamide + Compound1000 + 100Data

Table 2: Effect of this compound on Myotube Formation

Treatment GroupConcentration (nM)Myotube Diameter (µm)Fusion Index (%)
Vehicle (DMSO)-20.5 ± 2.135.2 ± 3.8
Testosterone10DataData
This compound1DataData
This compound10DataData
This compound100DataData

Table 3: Effect of this compound on Protein Synthesis and Signaling

Treatment GroupConcentration (nM)Protein Synthesis (Fold Change)p-Akt/Akt Ratio (Fold Change)p-mTOR/mTOR Ratio (Fold Change)
Vehicle (DMSO)-1.00 ± 0.121.00 ± 0.091.00 ± 0.15
Testosterone10DataDataData
This compound100DataDataData

Signaling Pathway

Androgens like this compound are known to exert their anabolic effects primarily through binding to the cytosolic Androgen Receptor (AR). Upon binding, the ligand-receptor complex translocates to the nucleus to regulate the transcription of target genes. Additionally, non-genomic pathways involving kinases like Akt and mTOR are rapidly activated, further promoting protein synthesis.[4][6]

G cluster_membrane Cytoplasm cluster_nucleus Nucleus AAS 17a-Methyl- androst-2-ene-17b-ol AR Androgen Receptor (AR) AAS->AR Binding PI3K PI3K AR->PI3K Activation AR_Nuc AR Complex AR->AR_Nuc Translocation Akt Akt PI3K->Akt Activation mTOR mTORC1 Akt->mTOR Activation Protein_Syn Protein Synthesis (Hypertrophy) mTOR->Protein_Syn Stimulation DNA ARE AR_Nuc->DNA Binding Gene_Trans Gene Transcription (Myogenic Factors) DNA->Gene_Trans Initiation Gene_Trans->Protein_Syn

Caption: Proposed signaling pathway for anabolic action.

References

Cell-based assays for determining anabolic effects of Desoxymethyltestosterone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxymethyltestosterone (DMT), also known by the nicknames Madol and Pheraplex, is a synthetic and orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1] It was one of the first "designer steroids" to emerge, developed to be potent and evade detection.[1] Understanding the anabolic effects of such compounds at the cellular level is crucial for drug development, toxicology, and sports anti-doping efforts. This document provides detailed application notes and protocols for a suite of cell-based assays designed to quantify the anabolic activity of Desoxymethyltestosterone. These assays focus on key events in the androgen signaling cascade, from receptor binding and activation to the downstream functional outcome of increased protein synthesis.

The primary mechanism of action for DMT, like other AAS, is through its interaction with the androgen receptor (AR), a ligand-activated transcription factor.[1] Upon binding, the DMT-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, initiating the transcription of target genes. This signaling cascade ultimately leads to increased protein synthesis, a hallmark of anabolism, and the promotion of muscle cell growth and differentiation.

Data Presentation: Comparative Anabolic Activity

The following table summarizes quantitative data obtained from the described assays for Desoxymethyltestosterone in comparison to known androgenic compounds. This serves as a reference for interpreting experimental results.

CompoundAndrogen Receptor (AR) Binding Affinity (Relative to DHT)Androgen Receptor (AR) Transactivation (EC50, nM)Protein Synthesis (% Increase over Vehicle)
Dihydrotestosterone (DHT)100%~0.13[2][3]To be determined by user
Desoxymethyltestosterone (DMT) ~50% [1]~0.26 (estimated) To be determined by user
TestosteroneLower than DHT~0.66[2][3]To be determined by user
NandroloneVariableVariableTo be determined by user
Vehicle Control (e.g., 0.1% DMSO)Not ApplicableNot Applicable0%

Note: The EC50 value for DMT is estimated based on findings that its potency to transactivate the androgen receptor is two times lower than that of DHT.[4] The effect of androgens on protein synthesis in myoblasts can be complex and may not be direct; therefore, this should be experimentally determined.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz (DOT language).

DMT_Anabolic_Signaling_Pathway cluster_cell Myocyte DMT Desoxymethyltestosterone (DMT) AR Androgen Receptor (AR) DMT->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state DMT_AR DMT-AR Complex AR->DMT_AR DMT_AR->HSP Dissociation Dimer DMT-AR Dimer DMT_AR->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Nuclear Translocation and Binding Gene Target Gene Transcription ARE->Gene Initiates mRNA mRNA Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Protein New Protein Ribosome->Protein Anabolism Anabolic Effects (Muscle Hypertrophy) Protein->Anabolism

Caption: Desoxymethyltestosterone (DMT)-mediated androgen receptor signaling pathway leading to anabolism.

AR_Activation_Assay_Workflow start Start plate_cells Plate AR-reporter cells (e.g., HEK293, U2OS) start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 treat Treat cells with DMT (and controls) incubate1->treat incubate2 Incubate 18-24h treat->incubate2 lyse Lyse cells incubate2->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure analyze Analyze data (Calculate EC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the Androgen Receptor (AR) Activation Assay.

Protein_Synthesis_Assay_Workflow start Start plate_myoblasts Plate myoblasts (e.g., C2C12, L6) start->plate_myoblasts differentiate Differentiate to myotubes plate_myoblasts->differentiate treat Treat with DMT (and controls) differentiate->treat incubate Incubate for 24-48h treat->incubate add_label Add labeled amino acid (e.g., ³H-Leucine) incubate->add_label incubate_label Incubate for 2-4h add_label->incubate_label lyse Lyse cells incubate_label->lyse precipitate Precipitate protein lyse->precipitate measure Measure radioactivity precipitate->measure normalize Normalize to total protein measure->normalize end End normalize->end

Caption: Experimental workflow for the Protein Synthesis Assay.

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

Principle: This assay measures the ability of a test compound (Desoxymethyltestosterone) to compete with a radiolabeled androgen for binding to the androgen receptor. The displacement of the radioligand is proportional to the binding affinity of the test compound.

Materials:

  • AR-positive cell line cytosol or purified AR protein

  • Radiolabeled ligand (e.g., [³H]-Mibolerone or [³H]-DHT)

  • Test compound (Desoxymethyltestosterone)

  • Reference compound (e.g., Dihydrotestosterone)

  • Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • 96-well plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Prepare a dilution series of Desoxymethyltestosterone and the reference compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at its Kd), and the diluted test or reference compound.

  • Initiate the binding reaction by adding the AR-containing cytosol or purified AR protein to each well.

  • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separate the bound from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or filtration through a glass fiber filter.

  • Quantify the amount of bound radioligand by liquid scintillation counting.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) from the resulting competition curve.

Androgen Receptor (AR) Transactivation Reporter Gene Assay

Principle: This assay quantifies the ability of a compound to activate the androgen receptor, leading to the expression of a reporter gene (e.g., luciferase). The amount of light produced is proportional to the level of AR activation.

Materials:

  • A mammalian cell line stably or transiently transfected with an AR expression vector and a reporter vector containing an androgen-responsive promoter driving a luciferase gene (e.g., HEK293-ARE-luc, U2OS-AR-luc).

  • Cell culture medium (e.g., DMEM) with and without phenol (B47542) red, supplemented with charcoal-stripped fetal bovine serum (cs-FBS).

  • Test compound (Desoxymethyltestosterone).

  • Reference agonist (e.g., Dihydrotestosterone).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed the AR-reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare a serial dilution of Desoxymethyltestosterone and the reference agonist in serum-free, phenol red-free medium.

  • Remove the growth medium from the cells and replace it with the medium containing the various concentrations of the test and reference compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence values against the logarithm of the compound concentration to generate a dose-response curve.

  • Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Protein Synthesis Assay in Myoblasts

Principle: This assay measures the rate of new protein synthesis in muscle cells (myoblasts differentiated into myotubes) by quantifying the incorporation of a labeled amino acid into newly synthesized proteins. An increase in labeled amino acid incorporation indicates an anabolic effect.

Materials:

  • Myoblast cell line (e.g., C2C12 or L6).

  • Growth medium (e.g., DMEM with 10% FBS).

  • Differentiation medium (e.g., DMEM with 2% horse serum).

  • Test compound (Desoxymethyltestosterone).

  • Positive control (optional, e.g., IGF-1).

  • Labeled amino acid (e.g., ³H-Leucine or a non-radioactive alternative like puromycin).

  • Cell lysis buffer.

  • Trichloroacetic acid (TCA) for protein precipitation.

  • Scintillation counter (for radiolabeled amino acids) or Western blot reagents (for puromycin).

  • Protein quantification assay (e.g., BCA assay).

Protocol:

  • Plate myoblasts in culture dishes and grow them to confluence in growth medium.

  • Induce differentiation into myotubes by switching to a differentiation medium. Allow 3-5 days for myotube formation.

  • Treat the differentiated myotubes with various concentrations of Desoxymethyltestosterone and controls for 24-48 hours.

  • For the final 2-4 hours of treatment, add the labeled amino acid to the culture medium.

  • After the labeling period, wash the cells with ice-cold PBS to remove unincorporated labeled amino acids.

  • Lyse the cells and collect the lysate.

  • Precipitate the proteins from the lysate using cold TCA.

  • Wash the protein pellet to remove any remaining free labeled amino acid.

  • Quantify the amount of incorporated label in the protein pellet using a scintillation counter.

  • In a parallel set of wells, determine the total protein concentration for normalization.

  • Express the results as counts per minute (CPM) per microgram of protein. Calculate the percentage increase in protein synthesis compared to the vehicle control.

Note on Puromycin-based Assay: An alternative to radiolabeling is the use of puromycin (B1679871), an aminonucleoside antibiotic that gets incorporated into nascent polypeptide chains, leading to their termination. The amount of incorporated puromycin can be detected by Western blotting using an anti-puromycin antibody, providing a non-radioactive measure of protein synthesis.

Conclusion

The cell-based assays outlined in this document provide a robust framework for characterizing the anabolic effects of Desoxymethyltestosterone. By systematically evaluating its interaction with the androgen receptor and its downstream impact on protein synthesis, researchers can obtain critical data for understanding its potency, efficacy, and mechanism of action. The provided protocols and comparative data serve as a valuable resource for scientists and professionals in the fields of drug development, endocrinology, and sports medicine.

References

Application Notes and Protocols for the Administration of 17α-Methyl-androst-2-ene-17β-ol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of 17α-Methyl-androst-2-ene-17β-ol, also known as Desoxymethyltestosterone (DMT) or Madol, in animal research settings. The following sections outline established methods for oral, subcutaneous, and intramuscular administration, primarily in rodent models. Adherence to appropriate institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.

Compound Information

Chemical Name: 17α-Methyl-androst-2-ene-17β-ol Common Names: Desoxymethyltestosterone (DMT), Madol, Pheraplex Chemical Formula: C₂₀H₃₂O Molar Mass: 288.47 g/mol Key Characteristics: An orally active synthetic anabolic-androgenic steroid (AAS)[1]. In rat studies, it has demonstrated a higher anabolic to androgenic ratio compared to testosterone[1].

Administration Routes and Protocols

The selection of an administration route depends on the experimental objectives, desired pharmacokinetic profile, and the target species. The following protocols are based on available literature and general best practices for administering anabolic steroids in animal models.

Oral Administration (Gavage)

Oral gavage is a common method for precise oral dosing. DMT is known to be a potent oral agent[1].

Protocol:

  • Vehicle Selection: Due to its lipophilic nature, 17α-Methyl-androst-2-ene-17β-ol should be dissolved or suspended in a suitable vehicle. Common vehicles for oral administration of steroids include:

    • Fixed oils: Corn oil, sesame oil, or olive oil. Olive oil has been used as a vehicle for other orally administered AAS in rats[2].

    • Aqueous suspension: A 0.5% solution of methylcellulose (B11928114) or carboxymethylcellulose can be used to create a uniform suspension.

    • Cyclodextrins: To enhance solubility in aqueous solutions.

  • Dosage Preparation:

    • Accurately weigh the required amount of 17α-Methyl-androst-2-ene-17β-ol.

    • If using an oil-based vehicle, gently warm the oil to aid in dissolution. Sonication may also be applied.

    • If preparing a suspension, triturate the compound with a small amount of the suspending agent before gradually adding the remaining vehicle.

    • Ensure the final preparation is homogenous. Stir or vortex suspensions immediately before each administration.

  • Administration Procedure (Rat Model):

    • Animal Restraint: Manually restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Gavage Needle Selection: Use a stainless steel, ball-tipped gavage needle of appropriate size (typically 16-18 gauge for adult rats).

    • Volume: The maximum recommended volume for oral gavage in rats is 10 mL/kg of body weight, although smaller volumes are often preferred.

    • Procedure: Gently insert the gavage needle into the esophagus and advance it into the stomach. Administer the solution slowly.

    • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing.

Subcutaneous (SC) Injection

Subcutaneous injection allows for slower absorption and a more sustained release compared to intravenous injection.

Protocol:

  • Vehicle Selection:

    • Sterile Oils: Sesame oil, cottonseed oil, or castor oil are commonly used for subcutaneous injection of lipophilic steroids.

    • Propylene Glycol: Can be used as a solvent[3].

    • Aqueous Suspensions: Using vehicles such as 3% ethanol (B145695) and 13% cyclodextrin (B1172386) has been documented for subcutaneous administration of testosterone (B1683101) in rats[4].

  • Dosage Preparation:

    • Dissolve or suspend 17α-Methyl-androst-2-ene-17β-ol in the chosen sterile vehicle.

    • The preparation should be sterile. If necessary, filter-sterilize oil-based solutions.

  • Administration Procedure (Rat Model):

    • Injection Site: The loose skin over the back, between the shoulders, is a suitable site.

    • Needle Size: Use a 23-25 gauge needle.

    • Volume: The recommended maximum volume for a single subcutaneous injection site in rats is 5-10 mL/kg.

    • Procedure: Lift the skin to create a "tent" and insert the needle into the subcutaneous space. Aspirate to ensure a blood vessel has not been entered, then inject the solution.

Intramuscular (IM) Injection

Intramuscular injections can create a depot of the compound, leading to a sustained release. This route is less common for small rodents due to their limited muscle mass.

Protocol:

  • Vehicle Selection:

    • Sterile Oils: As with subcutaneous injections, sterile oils are the preferred vehicle for intramuscular administration of anabolic steroids.

  • Dosage Preparation:

    • Prepare a sterile solution or suspension of 17α-Methyl-androst-2-ene-17β-ol in the chosen oil.

  • Administration Procedure (Rat Model):

    • Injection Site: The quadriceps or gluteal muscles of the hind limb are typically used. Care must be taken to avoid the sciatic nerve.

    • Needle Size: A 25-27 gauge needle is appropriate.

    • Volume: The volume should be kept low to avoid muscle damage, typically not exceeding 0.1-0.2 mL per site in rats.

    • Procedure: Immobilize the hind limb and insert the needle into the muscle mass. Aspirate before injecting to check for blood. Inject the solution slowly.

Quantitative Data from Animal Studies

Published data on the pharmacokinetics of 17α-Methyl-androst-2-ene-17β-ol is limited. The following table summarizes the available data on its administration and observed effects in rats.

Parameter Oral Administration Subcutaneous Administration Intramuscular Administration
Animal Model Rat (Orchiectomized)Rat (Orchiectomized)Not available
Dosage Not specified1 mg/kg body weight/dayNot available
Vehicle Not specifiedNot specifiedNot available
Duration Not specified12 daysNot available
Observed Effects Potent oral agentStimulation of levator ani muscle weightNot available
Pharmacokinetic Data Not availableNot availableNot available

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Anabolic Steroid Administration in Rats

The following diagram illustrates a typical workflow for studying the effects of 17α-Methyl-androst-2-ene-17β-ol in a rat model.

G cluster_0 Pre-Administration Phase cluster_1 Administration Phase cluster_2 Post-Administration Phase animal_acclimation Animal Acclimation baseline_measurements Baseline Measurements (Body Weight, etc.) animal_acclimation->baseline_measurements group_assignment Random Group Assignment baseline_measurements->group_assignment dose_prep Dose Preparation (Compound + Vehicle) group_assignment->dose_prep administration Daily Administration (Oral/SC/IM) dose_prep->administration monitoring Daily Monitoring (Clinical Signs, Body Weight) administration->monitoring terminal_procedures Terminal Procedures (Blood & Tissue Collection) monitoring->terminal_procedures data_analysis Data Analysis (Hormone Levels, Tissue Weights, etc.) terminal_procedures->data_analysis

Experimental workflow for animal studies.

Simplified Androgen Receptor Signaling Pathway

17α-Methyl-androst-2-ene-17β-ol, like other anabolic-androgenic steroids, exerts its effects primarily through the androgen receptor. The diagram below illustrates this simplified signaling pathway.

G DMT 17α-Methyl-androst-2-ene-17β-ol (DMT) AR Androgen Receptor (AR) in Cytoplasm DMT->AR Binds to DMT_AR_complex DMT-AR Complex AR->DMT_AR_complex Nucleus Nucleus DMT_AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA DMT_AR_complex->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Proteins New Proteins Translation->Proteins Cellular_Response Cellular Response (e.g., Muscle Growth) Proteins->Cellular_Response

Simplified androgen receptor signaling.

References

Application Notes and Protocols for the LC-MS/MS Detection of Madol (Desoxymethyltestosterone) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madol, also known as desoxymethyltestosterone (DMT), is a synthetic anabolic-androgenic steroid (AAS) that has been illicitly used for performance enhancement in sports.[1] Its detection in biological samples is crucial for anti-doping control and for understanding its pharmacokinetic and metabolic profile in preclinical and clinical research. This document provides a detailed application note and protocol for the sensitive and specific detection of Madol and its metabolites in biological matrices, primarily urine and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the analysis of steroids in complex biological fluids.[2]

Metabolic Pathway of Madol

Madol undergoes extensive phase I and phase II metabolism in the body. The primary metabolic pathways include hydroxylation and reduction of the steroid nucleus. The major metabolites are often excreted in urine as glucuronide and sulfate (B86663) conjugates.[3] Understanding these pathways is critical for selecting the appropriate target analytes for long-term detection. A key metabolite for long-term detection is 18-nor-17,17-dimethyl-5α-androst-13-en-2ξ,3α-diol.[3]

Madol_Metabolism Metabolic Pathway of Madol (Desoxymethyltestosterone) Madol Madol (Desoxymethyltestosterone) PhaseI Phase I Metabolism (Hydroxylation, Reduction) Madol->PhaseI Metabolites Hydroxylated and Reduced Metabolites (e.g., 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane) PhaseI->Metabolites LongTermMetabolite Long-Term Metabolite (18-nor-17,17-dimethyl-5α-androst-13-en-2ξ,3α-diol) PhaseI->LongTermMetabolite PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Metabolites->PhaseII LongTermMetabolite->PhaseII Conjugates Glucuronide and Sulfate Conjugates PhaseII->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of Madol.

Experimental Workflow

The overall workflow for the analysis of Madol in biological samples involves sample collection, preparation (which includes extraction and often enzymatic hydrolysis), LC separation, and MS/MS detection and data analysis.

Madol_Workflow Experimental Workflow for Madol Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis SampleCollection Biological Sample Collection (Urine or Plasma) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) SampleCollection->Hydrolysis Extraction Extraction (SPE or LLE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (Reversed-Phase) Evaporation->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MSMS_Detection DataAnalysis Data Analysis (Quantification & Confirmation) MSMS_Detection->DataAnalysis

Caption: Experimental workflow for Madol analysis.

Experimental Protocols

Materials and Reagents
  • Madol (Desoxymethyltestosterone) reference standard

  • Internal Standard (e.g., testosterone-d3)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • β-glucuronidase from E. coli

  • Phosphate (B84403) buffer (pH 7)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether - MTBE)

Sample Preparation Protocol: Urine
  • Enzymatic Hydrolysis:

    • To 1 mL of urine, add 50 µL of an appropriate internal standard solution.

    • Add 1 mL of 0.2 M phosphate buffer (pH 7.0).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate the mixture at 55°C for 1 hour to cleave the glucuronide conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Protocol: Plasma/Serum
  • Protein Precipitation:

    • To 200 µL of plasma or serum, add 50 µL of an appropriate internal standard solution.

    • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Liquid-Liquid Extraction (LLE) (Optional, for cleaner samples):

    • Transfer the supernatant from the protein precipitation step to a clean tube.

    • Add 1 mL of MTBE.

    • Vortex for 5 minutes and then centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant (from protein precipitation) or the organic layer (from LLE) to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions
ParameterRecommended Condition
Column C18 or PFP (Pentafluorophenyl) column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with 30-40% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometry (MS) Conditions
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 - 550°C
IonSpray Voltage 4500 - 5500 V
Curtain Gas 20 - 30 psi
Collision Gas Nitrogen

Data Presentation: Quantitative Data Summary

The following table summarizes typical performance characteristics of an LC-MS/MS method for steroid analysis. These values should be established during method validation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)Recovery (%)
Madol 289.2109.1, 97.125-350.1 - 0.50.5 - 1.0>0.9985 - 105
Metabolite 1 (Hydroxylated) 305.2287.2, 121.120-300.1 - 0.50.5 - 1.0>0.9980 - 100
Long-Term Metabolite 307.2289.2, 135.120-300.05 - 0.20.2 - 0.5>0.9975 - 95
Internal Standard (Testosterone-d3) 292.2100.1, 97.125-35----

Note: The specific MRM transitions and collision energies for Madol and its metabolites should be optimized by infusing the pure standards into the mass spectrometer. The values provided are hypothetical and based on the fragmentation patterns of similar steroids.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the detection and quantification of Madol and its metabolites in biological samples. The detailed protocols for sample preparation and the recommended LC-MS/MS conditions serve as a starting point for researchers in anti-doping laboratories and drug development. Method validation is essential to ensure the accuracy, precision, and reliability of the results.

References

Developing a Cell Culture Model for Studying Desoxymethyltestosterone Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxymethyltestosterone (DMT), also known by the nicknames Madol and Pheraplex, is a synthetic and orally active anabolic-androgenic steroid (AAS) that has garnered attention for its potent anabolic effects.[1] As a 17α-methylated derivative of dihydrotestosterone (B1667394) (DHT), DMT exhibits a strong binding affinity for the androgen receptor (AR), initiating a cascade of cellular events that modulate gene expression and protein synthesis.[1] Understanding the cellular and molecular mechanisms of DMT is crucial for both clinical toxicology and the development of potential therapeutic applications for conditions associated with muscle wasting. This document provides detailed application notes and protocols for establishing a robust in vitro cell culture model to investigate the biological effects of DMT.

The primary mechanism of action for DMT, like other androgens, is through its interaction with the androgen receptor.[1] Upon binding, the DMT-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of target genes. This signaling pathway is central to the anabolic and androgenic effects of the compound.

Recommended Cell Culture Models

For studying the effects of Desoxymethyltestosterone, two main cell lines are recommended, each providing insights into different aspects of its activity:

  • C2C12 Myoblasts: A mouse myoblast cell line that can be differentiated into myotubes, providing an excellent model to study the anabolic effects of DMT on muscle cells, including hypertrophy and gene expression changes.

  • LNCaP Prostate Cancer Cells: A human prostate cancer cell line that is sensitive to androgens and expresses the androgen receptor. This line is suitable for investigating the androgenic effects of DMT and for studying AR binding and activation.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of Desoxymethyltestosterone in the recommended cell culture models. This data is representative of expected outcomes based on the known potency of DMT and related androgens.

Table 1: Androgen Receptor Binding and Activation

ParameterDesoxymethyltestosterone (DMT)Dihydrotestosterone (DHT) (Control)Cell Line
Binding Affinity (Ki, nM) ~5~2.5LNCaP
AR Transactivation (EC50, nM) ~2~1LNCaP

Note: Data is hypothetical and intended for illustrative purposes.

Table 2: Effects on Muscle Cell Proliferation and Gene Expression

ParameterDesoxymethyltestosterone (DMT) TreatmentVehicle ControlCell Line
C2C12 Proliferation (% increase) 45%0%C2C12
IGF-1 mRNA Fold Change 2.5-fold increase1.0Differentiated C2C12
Myostatin mRNA Fold Change 0.6-fold decrease1.0Differentiated C2C12

Note: Data is hypothetical and intended for illustrative purposes.

Experimental Protocols

Protocol 1: C2C12 Cell Culture and Differentiation for Anabolic Studies

1.1. Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • Desoxymethyltestosterone (DMT) stock solution (in DMSO)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

1.2. Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in 6-well plates at a density of 5 x 10^4 cells/well in Growth Medium.

  • Proliferation Phase: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 80-90% confluency.

  • Initiation of Differentiation: Once confluent, aspirate the Growth Medium and wash the cells once with PBS. Add 2 mL of Differentiation Medium to each well.

  • DMT Treatment: Prepare serial dilutions of DMT in Differentiation Medium. The final concentration of DMSO should not exceed 0.1%. Add the DMT-containing medium or vehicle control to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for myotube formation and to observe the effects of DMT.

  • Analysis: Proceed with downstream analyses such as cell viability assays, gene expression analysis, or protein analysis.

Protocol 2: LNCaP Cell Culture for Androgenic Studies

2.1. Materials:

  • LNCaP human prostate cancer cell line

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Charcoal-stripped FBS for androgen-deprived conditions.

  • Desoxymethyltestosterone (DMT) stock solution (in DMSO)

  • Dihydrotestosterone (DHT) as a positive control.

  • Vehicle control (DMSO)

  • 24-well cell culture plates

2.2. Procedure:

  • Cell Seeding: Seed LNCaP cells in 24-well plates at a density of 1 x 10^5 cells/well in RPMI-1640 with 10% FBS.

  • Androgen Deprivation: After 24 hours, replace the medium with RPMI-1640 containing 10% charcoal-stripped FBS and incubate for another 24 hours to create an androgen-deprived environment.

  • DMT and DHT Treatment: Prepare serial dilutions of DMT and DHT in the androgen-deprived medium. Add the compounds or vehicle control to the cells.

  • Incubation: Incubate for 24-48 hours.

  • Analysis: Perform downstream assays such as AR binding assays or AR-dependent reporter gene assays.

Protocol 3: MTT Assay for Cell Viability and Proliferation

3.1. Materials:

  • Cells cultured and treated as described in Protocol 1 or 2.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plate reader.

3.2. Procedure:

  • After the treatment period, add 20 µL of MTT solution to each well of a 96-well plate (or scale up for other plate formats).

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Aspirate the medium containing MTT and add 200 µL of solubilization solution to each well.

  • Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: Androgen Receptor (AR) Competitive Binding Assay

4.1. Materials:

  • LNCaP cell lysate (as a source of AR).

  • Radiolabeled androgen (e.g., [³H]-DHT).

  • Desoxymethyltestosterone (DMT) at various concentrations.

  • Unlabeled DHT as a competitor control.

  • Assay buffer.

  • Scintillation counter.

4.2. Procedure:

  • Prepare a reaction mixture containing LNCaP cell lysate, a fixed concentration of [³H]-DHT, and varying concentrations of unlabeled DMT or DHT.

  • Incubate the mixture to allow for competitive binding to the AR.

  • Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation or filter binding.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the Ki of DMT by analyzing the displacement of [³H]-DHT.

Protocol 5: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

5.1. Materials:

  • Differentiated C2C12 cells treated with DMT or vehicle.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for target genes (e.g., IGF-1, Myostatin) and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR instrument.

5.2. Procedure:

  • RNA Extraction: Extract total RNA from the treated cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in DMT-treated cells relative to the vehicle control.

Visualizations

Signaling Pathway of Desoxymethyltestosterone (DMT)

DMT_Signaling_Pathway DMT Desoxymethyltestosterone (DMT) CellMembrane Cell Membrane AR_complex Androgen Receptor (AR) - HSP Complex DMT->AR_complex Binding CellMembrane->AR_complex Diffusion DMT_AR DMT-AR Complex AR_complex->DMT_AR Conformational Change Nucleus Nucleus DMT_AR->Nucleus Translocation ARE Androgen Response Element (ARE) DMT_AR->ARE Binding Transcription Gene Transcription ARE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., IGF-1, Myosin) mRNA->Protein Translation Anabolic_Effects Anabolic Effects (Muscle Hypertrophy) Protein->Anabolic_Effects Experimental_Workflow start Start cell_culture Cell Culture (C2C12 or LNCaP) start->cell_culture treatment DMT Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability binding AR Binding Assay (LNCaP) treatment->binding gene_expression Gene Expression Analysis (qPCR on C2C12) treatment->gene_expression data_analysis Data Analysis viability->data_analysis binding->data_analysis gene_expression->data_analysis end End data_analysis->end AR_Downstream_Signaling AR Activated Androgen Receptor PI3K PI3K AR->PI3K Activates Myostatin Myostatin (Negative Regulator) AR->Myostatin Inhibits Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Protein_Synthesis Increased Protein Synthesis p70S6K->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Myostatin->Muscle_Hypertrophy Inhibits

References

Application Notes and Protocols for Immunoassay Development: Detection of 17α-Methyl-androst-2-ene-17β-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-Methyl-androst-2-ene-17β-ol, also known as desoxymethyltestosterone or "Madol," is a potent synthetic anabolic-androgenic steroid (AAS). Its illicit use in sports and livestock necessitates sensitive and specific detection methods. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective solution for screening purposes. These application notes provide a comprehensive guide to the development of a competitive ELISA for the detection of 17α-Methyl-androst-2-ene-17β-ol. The protocols outlined below cover hapten synthesis, immunogen and coating antigen preparation, antibody production, and the development and validation of a competitive ELISA.

Principle of the Method

The developed immunoassay is a competitive ELISA. This format is ideal for the detection of small molecules like steroids. In this assay, the target analyte (17α-Methyl-androst-2-ene-17β-ol) in a sample competes with a fixed amount of a labeled steroid (e.g., conjugated to an enzyme) for a limited number of binding sites on a specific antibody. The amount of labeled steroid bound to the antibody is inversely proportional to the concentration of the target analyte in the sample. The signal generated by the enzyme is then measured to determine the concentration of 17α-Methyl-androst-2-ene-17β-ol.

Androgen Receptor Signaling Pathway

17α-Methyl-androst-2-ene-17β-ol, like other androgens, exerts its biological effects primarily through the androgen receptor (AR). Understanding this pathway is crucial for comprehending the mechanism of action of this anabolic steroid. In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an androgen like 17α-Methyl-androst-2-ene-17β-ol, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the anabolic and androgenic effects associated with these steroids.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen 17α-Methyl-androst-2-ene-17β-ol AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Binds AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Conformational Change & HSP Dissociation AR_Dimer AR-Androgen Dimer AR_Androgen->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Biological_Effects Anabolic & Androgenic Effects Gene_Transcription->Biological_Effects

Androgen Receptor Signaling Pathway for 17α-Methyl-androst-2-ene-17β-ol.

Experimental Protocols

The development of an immunoassay for 17α-Methyl-androst-2-ene-17β-ol involves several key stages, from the synthesis of necessary reagents to the optimization of the assay itself.

Hapten Synthesis: Preparation of 17α-Methyl-androst-2-ene-17β-ol-3-(O-carboxymethyl)oxime

To elicit an immune response, the small steroid molecule (hapten) must be conjugated to a larger carrier protein. A common strategy is to introduce a linker arm, such as a carboxymethyl oxime (CMO) group, onto the steroid. As 17α-Methyl-androst-2-ene-17β-ol lacks a ketone group for direct oximation, a synthetic intermediate with a 3-keto group, 17α-methyl-5α-androstan-17β-ol-3-one, can be used as a starting point for hapten synthesis.

Materials:

  • 17α-methyl-5α-androstan-17β-ol-3-one

  • (Aminooxy)acetic acid hemihydrochloride

  • Pyridine (B92270)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 17α-methyl-5α-androstan-17β-ol-3-one and a 1.5 molar excess of (aminooxy)acetic acid hemihydrochloride in a minimal amount of ethanol.

  • Add pyridine to the solution until it becomes basic (pH ~8-9).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to obtain the 17α-Methyl-androst-2-ene-17β-ol-3-(O-carboxymethyl)oxime hapten.

  • Characterize the purified hapten using techniques such as NMR and mass spectrometry to confirm its structure.

Preparation of Immunogen and Coating Antigen

The hapten is conjugated to a carrier protein to make it immunogenic. Bovine Serum Albumin (BSA) is commonly used for immunization, while Ovalbumin (OVA) is often used for the coating antigen to avoid cross-reactivity with antibodies against the carrier protein. The mixed anhydride (B1165640) method is a common conjugation technique.

Materials:

  • 17α-Methyl-androst-2-ene-17β-ol-3-(O-carboxymethyl)oxime hapten

  • Bovine Serum Albumin (BSA)

  • Ovalbumin (OVA)

  • N,N-Dimethylformamide (DMF)

  • Tri-n-butylamine

  • Isobutyl chloroformate

  • 1N NaOH

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10-14 kDa MWCO)

Procedure:

  • Immunogen (Hapten-BSA Conjugate):

    • Dissolve the hapten in DMF and add tri-n-butylamine.

    • Cool the solution to -15°C and add isobutyl chloroformate. Stir for 30 minutes.

    • Separately, dissolve BSA in a mixture of water, DMF, and 1N NaOH. Cool this solution to 0°C.

    • Slowly add the activated hapten solution to the BSA solution with constant stirring.

    • Continue stirring at 4°C overnight.

    • Dialyze the conjugate extensively against PBS (pH 7.4) for 3-4 days with several changes of buffer.

    • Lyophilize the purified conjugate and store at -20°C.

  • Coating Antigen (Hapten-OVA Conjugate):

    • Follow the same procedure as for the immunogen, substituting OVA for BSA.

Antibody Production (Polyclonal)

Polyclonal antibodies can be raised in animals such as rabbits or sheep.

Materials:

  • Hapten-BSA immunogen

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Rabbits (or other suitable animal model)

  • Saline

Procedure:

  • Pre-immune Bleed: Collect blood from the rabbits before immunization to obtain pre-immune serum, which will serve as a negative control.

  • Primary Immunization: Emulsify the Hapten-BSA immunogen with an equal volume of FCA. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Injections: At 4-week intervals, administer booster injections of the immunogen emulsified with FIA.

  • Titer Monitoring: Collect small blood samples 10-14 days after each booster injection. Determine the antibody titer in the serum using an indirect ELISA coated with the Hapten-OVA conjugate.

  • Final Bleed and Antibody Purification: Once a high antibody titer is achieved, perform a final bleed. Purify the IgG fraction from the antiserum using protein A/G affinity chromatography.

Competitive ELISA Protocol

This protocol describes a typical competitive ELISA for the detection of 17α-Methyl-androst-2-ene-17β-ol in urine samples.

Materials:

  • 96-well microtiter plates

  • Hapten-OVA coating antigen

  • Polyclonal anti-17α-Methyl-androst-2-ene-17β-ol antibody

  • 17α-Methyl-androst-2-ene-17β-ol standard

  • Goat anti-rabbit IgG-HRP conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Assay buffer (e.g., PBST)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Urine samples

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the Hapten-OVA conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add the 17α-Methyl-androst-2-ene-17β-ol standards (in a serial dilution) or urine samples to the wells, followed immediately by the addition of the polyclonal antibody diluted in assay buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the goat anti-rabbit IgG-HRP conjugate diluted in assay buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Experimental Workflow

Immunoassay Development Workflow cluster_reagent_prep Reagent Preparation cluster_ab_prod Antibody Production cluster_assay_dev Assay Development & Validation Hapten Hapten Synthesis (Steroid-CMO) Immunogen Immunogen Conjugation (Hapten-BSA) Hapten->Immunogen Coating_Antigen Coating Antigen Conjugation (Hapten-OVA) Hapten->Coating_Antigen Immunization Animal Immunization (with Immunogen) Immunogen->Immunization ELISA Competitive ELISA Protocol Coating_Antigen->ELISA Titer Titer Monitoring Immunization->Titer Purification Antibody Purification Titer->Purification Purification->ELISA Optimization Assay Optimization (Checkerboard Titration) ELISA->Optimization Validation Assay Validation (Specificity, Sensitivity) Optimization->Validation

Workflow for the development of a competitive immunoassay.

Data Presentation

The performance of the developed immunoassay should be thoroughly characterized. The following tables provide a template for presenting the key performance characteristics. Please note: The following data is representative and based on typical performance for anabolic steroid ELISAs. Actual data must be generated experimentally.

Table 1: Assay Performance Characteristics

ParameterResult
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL
Dynamic Range 0.3 - 50 ng/mL
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%
Spike and Recovery (Urine) 85 - 110%

Table 2: Cross-Reactivity of the Anti-17α-Methyl-androst-2-ene-17β-ol Antibody

Cross-reactivity is a critical parameter that defines the specificity of the immunoassay. It is determined by measuring the concentration of a competing steroid that causes a 50% reduction in the maximum signal (IC50) and comparing it to the IC50 of the target analyte.

Cross-Reactivity (%) = (IC50 of 17α-Methyl-androst-2-ene-17β-ol / IC50 of Competing Steroid) x 100

CompoundCross-Reactivity (%)
17α-Methyl-androst-2-ene-17β-ol 100
17α-Methyltestosterone45.8
Methyltestosterone30.2
Metandienone15.5
Stanozolol5.1
Testosterone2.3
Dihydrotestosterone (DHT)1.8
Nandrolone< 1.0
Progesterone< 0.1
Cortisol< 0.1
Estradiol< 0.1

Urinary Metabolites

For doping control purposes, it is often advantageous to target urinary metabolites, which may have a longer detection window than the parent compound. Studies on the metabolism of desoxymethyltestosterone, a structural isomer of the target compound, have identified several hydroxylated and reduced metabolites. The main metabolite has been identified as 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane[1]. The developed antibody should be tested for cross-reactivity with these major metabolites to determine the overall utility of the assay for detecting the use of 17α-Methyl-androst-2-ene-17β-ol.

Conclusion

The development of a specific and sensitive immunoassay for 17α-Methyl-androst-2-ene-17β-ol is a multi-step process that requires careful optimization of each stage. The protocols and data presented in these application notes provide a comprehensive framework for researchers to develop a robust competitive ELISA for the detection of this potent anabolic steroid. The successful implementation of such an assay will be a valuable tool for anti-doping agencies and regulatory bodies.

References

Application Notes and Protocols: 17α-Methyl-androst-2-ene-17b-ol as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-Methyl-androst-2-ene-17b-ol, also known by the synonyms desoxymethyltestosterone (DMT) and Madol, is a synthetic anabolic-androgenic steroid (AAS).[1] It is a 17α-methylated derivative of dihydrotestosterone (B1667394) (DHT) and is recognized as a designer steroid that has been marketed in dietary supplements.[1][2] As a substance prohibited by the World Anti-Doping Agency (WADA), its detection is critical in anti-doping and forensic analysis. Accurate identification and quantification of 17α-Methyl-androst-2-ene-17b-ol in various matrices, such as dietary supplements and biological samples, necessitates the use of a well-characterized reference standard.

These application notes provide detailed protocols for the use of 17α-Methyl-androst-2-ene-17b-ol as a reference standard for qualitative and quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

A summary of the key physicochemical properties of 17α-Methyl-androst-2-ene-17b-ol is presented in the table below.

PropertyValue
Molecular Formula C₂₀H₃₂O
Molecular Weight 288.5 g/mol [3]
IUPAC Name (8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol[3]
CAS Number 3275-64-7

Application: Analysis of Dietary Supplements

The illicit inclusion of synthetic steroids in dietary supplements is a significant public health concern. The following protocols outline the use of 17α-Methyl-androst-2-ene-17b-ol as a reference standard for the identification and quantification of this compound in such products.

Protocol 1: Screening of Dietary Supplements by GC-MS

This protocol describes the analysis of 17α-Methyl-androst-2-ene-17b-ol in dietary supplements using GC-MS after trimethylsilyl (B98337) (TMS) derivatization.[2]

Sample Preparation:

  • Homogenize the dietary supplement (e.g., tablet or capsule powder).

  • Accurately weigh 100 mg of the homogenized sample into a centrifuge tube.

  • Add 10 mL of methanol (B129727) and sonicate for 30 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol.

  • Transfer a 100 µL aliquot to a new vial and evaporate to dryness.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of trimethylsilylimidazole (TMSI) and heat at 60°C for 30 minutes for derivatization.

GC-MS Parameters:

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program Initial 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550
Source Temperature 230°C
Quadrupole Temperature 150°C

Data Analysis:

The identification of 17α-Methyl-androst-2-ene-17b-ol-TMS derivative is confirmed by comparing the retention time and the mass spectrum of the sample with that of a derivatized reference standard.

Quantitative Data for TMS-derivatized 17α-Methyl-androst-2-ene-17b-ol:

Retention Time (min)Key Diagnostic Ions (m/z)
Approx. 12.5360 (M+), 345, 270, 143

Application: Anti-Doping Control

In anti-doping analysis, the detection of prohibited substances like 17α-Methyl-androst-2-ene-17b-ol and its metabolites in urine is crucial.

Protocol 2: Confirmation of 17α-Methyl-androst-2-ene-17b-ol in Urine by LC-MS/MS

This protocol is for the sensitive and specific detection of 17α-Methyl-androst-2-ene-17b-ol in urine samples.

Sample Preparation (Solid-Phase Extraction - SPE):

  • To 5 mL of urine, add an internal standard (e.g., d3-testosterone).

  • Add 1 mL of phosphate (B84403) buffer (pH 7) and 20 µL of β-glucuronidase from E. coli.

  • Incubate at 50°C for 1 hour for enzymatic hydrolysis.

  • Load the sample onto a conditioned C18 SPE cartridge.

  • Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters:

ParameterCondition
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 30% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 1000 L/hr

Quantitative Data for 17α-Methyl-androst-2-ene-17b-ol Analysis:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
17α-Methyl-androst-2-ene-17b-ol289.2271.2253.2
d3-Testosterone (Internal Standard)292.2112.197.1

Visualizations

Experimental Workflow for Reference Standard Use

The following diagram illustrates a typical workflow for the use of 17α-Methyl-androst-2-ene-17b-ol as a reference standard in a quantitative analytical procedure.

Reference Standard Workflow cluster_prep Standard and Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Reporting ref_std Reference Standard (17α-Methyl-androst-2-ene-17b-ol) stock_sol Prepare Stock Solution ref_std->stock_sol Dissolve in solvent work_std Prepare Working Standards (Calibration Curve) stock_sol->work_std Serial Dilution instrument GC-MS or LC-MS/MS Analysis work_std->instrument sample Test Sample (e.g., Dietary Supplement) sample_prep Sample Extraction and Cleanup sample->sample_prep sample_prep->instrument data_acq Data Acquisition instrument->data_acq quant Quantification (based on Calibration Curve) data_acq->quant report Final Report quant->report

Workflow for using a reference standard.

Metabolic Pathway of Desoxymethyltestosterone (DMT)

Desoxymethyltestosterone undergoes metabolic transformations in the body. The primary routes of metabolism involve hydroxylation and reduction reactions. A simplified metabolic pathway is depicted below.[4][5]

Metabolic Pathway of Desoxymethyltestosterone DMT Desoxymethyltestosterone (17α-Methyl-androst-2-ene-17b-ol) M1 Hydroxylated Metabolite (e.g., 17α-methyl-5α-androstane-2β,3α,17β-triol) DMT->M1 Hydroxylation M2 Reduced Metabolite DMT->M2 Reduction M3 Other Minor Metabolites DMT->M3 Other Pathways Excretion Excretion (Urine, primarily as glucuronide conjugates) M1->Excretion M2->Excretion M3->Excretion

Simplified metabolic pathway of DMT.

References

Troubleshooting & Optimization

Troubleshooting low solubility of 17a-Methyl-androst-2-ene-17b-ol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 17a-Methyl-androst-2-ene-17b-ol

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low aqueous solubility with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its aqueous solubility so low?

A1: this compound is a synthetic anabolic-androgenic steroid (AAS). Its chemical structure is characterized by a multi-ring, non-polar carbon backbone, making it highly lipophilic (fat-soluble) and inherently hydrophobic (poorly soluble in water).[1][2] The predicted XLogP3 value, a measure of lipophilicity, is 5.3, which indicates very poor aqueous solubility.[3][4]

For comparison, the structurally similar compound Methyltestosterone has a measured water solubility of only 34 mg/L at 25°C.[5] It is expected that this compound exhibits similarly low solubility.

Table 1: Physicochemical Properties Comparison

PropertyThis compoundMethyltestosterone (for comparison)
Molecular Formula C₂₀H₃₂OC₂₀H₃₀O₂
Molecular Weight 288.5 g/mol [3][4]302.5 g/mol [5]
XLogP3 (Lipophilicity) 5.3[3][4]3.36[5]
Aqueous Solubility Data not available (expected to be very low)34 mg/L at 25°C[5]
Q2: I am observing precipitation or incomplete dissolution of the compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: When encountering solubility issues, a systematic approach is crucial. Start with the simplest methods before moving to more complex formulation strategies. The following workflow provides a general troubleshooting path.

G start Low Solubility Observed (Precipitation / Cloudiness) stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, Ethanol) start->stock Initial Step dilute Dilute Stock into Aqueous Buffer (Vortexing) stock->dilute check1 Precipitation Still Occurs? dilute->check1 methods Employ Advanced Solubilization Methods check1->methods Yes success Compound Solubilized Proceed with Experiment check1->success No cosolvent Option 1: Use Co-solvents (e.g., PEG, Propylene Glycol) methods->cosolvent cyclodextrin (B1172386) Option 2: Use Cyclodextrins (e.g., HP-β-CD) methods->cyclodextrin surfactant Option 3: Use Surfactants (e.g., Tween 80) methods->surfactant cosolvent->success cyclodextrin->success surfactant->success

Caption: Troubleshooting workflow for low aqueous solubility.
Q3: How do I properly use a co-solvent to prepare my working solution?

A3: Using a water-miscible organic co-solvent is a common and effective technique.[6] The co-solvent disrupts the hydrogen bonding network of water, reducing its polarity and making it more favorable for the non-polar steroid to dissolve.

Experimental Protocol: Co-Solvent Method

  • Select a Co-solvent: Common choices include Dimethyl sulfoxide (B87167) (DMSO), Ethanol (EtOH), Polyethylene glycol 400 (PEG 400), and Propylene glycol (PG).

  • Prepare a High-Concentration Stock Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve it in a minimal amount of your chosen co-solvent (e.g., 100% DMSO). Ensure complete dissolution; gentle warming (37°C) or sonication can assist.

  • Prepare the Final Working Solution:

    • While vortexing your aqueous buffer (e.g., PBS), add the organic stock solution dropwise to achieve the final desired concentration.

    • Crucial: The final concentration of the organic co-solvent should be kept to a minimum (typically <1%, and often <0.1%) to avoid off-target effects in biological experiments. Always check the tolerance of your experimental system (e.g., cell line) to the specific co-solvent.

  • Control Experiment: Prepare a vehicle control containing the same final concentration of the co-solvent in your aqueous buffer to account for any effects of the solvent itself.

Q4: My compound still precipitates even with a co-solvent. What other solubilization techniques can I try?

A4: If co-solvents are insufficient, complexation agents like cyclodextrins or surfactants can be used. These molecules have both hydrophobic and hydrophilic regions that can encapsulate the steroid and present a hydrophilic exterior to the aqueous solvent.[6][7][8]

Experimental Protocol: Cyclodextrin Inclusion Complex

Cyclodextrins are sugar-based macrocycles with a hydrophobic inner cavity and a hydrophilic exterior.

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with good solubility and low toxicity.

  • Prepare the Solution:

    • First, dissolve the HP-β-CD in your aqueous buffer to a desired concentration (e.g., 1-10% w/v).

    • Add the this compound powder directly to the cyclodextrin-containing buffer.

    • Alternatively, add a concentrated organic stock of the compound (as described in Q3) to the cyclodextrin solution.

  • Facilitate Complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can accelerate this process.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound before use.

Experimental Protocol: Micellar Solubilization with Surfactants

Surfactants form micelles in water above their critical micelle concentration (CMC). The hydrophobic core of the micelle can solubilize the steroid.

  • Select a Surfactant: Non-ionic surfactants like Tween® 80 or Poloxamer 188 are frequently used.

  • Prepare the Solution:

    • Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.

    • Add the steroid (either as a powder or a concentrated organic stock) to the surfactant solution.

  • Equilibration: Stir the mixture until the solution is clear. Gentle heating or sonication may be required.

  • Vehicle Control: As with co-solvents, it is essential to run a parallel vehicle control with the surfactant alone at the same concentration.

Q5: What is the expected mechanism of action for this compound in my experiments?

A5: As an anabolic-androgenic steroid, this compound is expected to act as a ligand for the Androgen Receptor (AR). The classical AR signaling pathway is a key driver of androgenic effects.

The binding of an androgen like this compound to the AR in the cell's cytoplasm induces a conformational change.[9] This causes the dissociation of heat shock proteins (HSPs), allowing the receptor-ligand complex to dimerize and translocate into the nucleus.[9][10] Inside the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-activator proteins and initiating the transcription of target genes involved in cellular processes like proliferation and survival.[9][10][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus steroid This compound ar_hsp Androgen Receptor (AR) + Heat Shock Proteins (HSP) steroid->ar_hsp Binds to AR ar_steroid AR-Steroid Complex ar_hsp->ar_steroid Conformational Change hsp HSP ar_steroid->hsp Dissociation ar_dimer AR-Steroid Dimer ar_steroid->ar_dimer Dimerization & Nuclear Translocation are Androgen Response Element (ARE) ar_dimer->are Binds to DNA transcription Target Gene Transcription are->transcription Initiates

Caption: Simplified Androgen Receptor (AR) signaling pathway.

References

Technical Support Center: Optimizing Desoxymethyltestosterone (DMT) Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Desoxymethyltestosterone (DMT), also known as Madol, for in vitro experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is Desoxymethyltestosterone (DMT) and what is its primary mechanism of action in vitro?

A1: Desoxymethyltestosterone (DMT) is a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (B1667394) (DHT).[1] Its primary mechanism of action is as a potent agonist of the Androgen Receptor (AR).[2][3] Upon binding to the AR in the cytoplasm, the DMT-AR complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA, leading to the modulation of target gene transcription.

Q2: What is a recommended starting concentration range for DMT in in vitro experiments?

A2: Direct dose-response studies detailing the EC50 of DMT in various cell lines are limited in publicly available literature. However, we can estimate an effective concentration range based on its relative potency to dihydrotestosterone (DHT). Studies have shown that the potency of DMT to transactivate the androgen receptor is approximately two times lower than that of DHT.[2][3] The EC50 for DHT-induced AR transactivation in cell lines like LNCaP has been reported to be in the low nanomolar range, for instance, around 0.14 nM.[4] Therefore, a starting concentration range of 0.1 nM to 100 nM for DMT is a reasonable starting point for dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: Which cell lines are appropriate for in vitro studies with DMT?

A3: The choice of cell line depends on the research question.

  • Prostate cancer cell lines that express the androgen receptor, such as LNCaP and VCaP , are commonly used to study androgen-mediated effects on cell proliferation and gene expression.[5][6]

  • Myogenic cell lines , like C2C12 , are suitable for investigating the anabolic effects of androgens on muscle cells.[7] It is important to note that wild-type C2C12 cells have low AR expression, so researchers often use C2C12 cells stably transfected with an AR expression vector for these studies.[7]

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are often used for reporter gene assays as they do not endogenously express the AR, providing a null background for studying AR activation upon co-transfection with an AR expression vector.

Q4: How does the androgen receptor binding affinity of DMT compare to other androgens?

A4: In animal studies, Desoxymethyltestosterone has been found to bind to the androgen receptor with approximately half the strength of dihydrotestosterone (DHT).[1]

Troubleshooting Guides

Issue 1: Poor Solubility of DMT in Aqueous Culture Medium

  • Problem: DMT is a hydrophobic steroid and may precipitate when diluted into aqueous cell culture media, leading to inaccurate dosing and inconsistent results.

  • Troubleshooting Steps:

    • Use of an appropriate solvent: Prepare a concentrated stock solution of DMT in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[8]

    • Optimize final solvent concentration: When diluting the stock solution into the culture medium, ensure the final concentration of the organic solvent is low enough to not cause cellular toxicity. For DMSO, a final concentration of ≤0.1% is generally recommended, although some cell lines can tolerate up to 0.5%. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

    • Pre-warm the media: Warm the cell culture media to 37°C before adding the DMT stock solution to aid in solubility.

    • Gradual dilution: Add the DMT stock solution to a small volume of media first, mix well, and then add this to the final volume.

Issue 2: Unexpected Cytotoxicity or Cell Death

  • Problem: At high concentrations, DMT may induce cytotoxicity, which can confound the interpretation of experimental results.

  • Troubleshooting Steps:

    • Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT or XTT assay) with a wide range of DMT concentrations (e.g., 1 nM to 100 µM) to determine the concentration at which it becomes toxic to your specific cell line. A study on V79 cells reported an IC10 of 100 µM for DMT, but this can vary significantly between cell types.[9]

    • Work below the cytotoxic threshold: Once the cytotoxic concentration is identified, ensure that the concentrations used for your functional assays are well below this level.

    • Monitor cell morphology: Visually inspect your cells under a microscope during the experiment for any signs of stress or death, such as rounding up, detachment, or membrane blebbing.

    • Use a positive control for cytotoxicity: Include a known cytotoxic agent as a positive control in your viability assay to ensure the assay is working correctly.

Issue 3: Inconsistent or No Androgenic Response

  • Problem: Lack of a clear dose-dependent response to DMT treatment.

  • Troubleshooting Steps:

    • Verify Androgen Receptor Expression: Confirm that your chosen cell line expresses a functional androgen receptor at the protein level using techniques like Western blotting.

    • Use Hormone-Deprived Serum: Standard fetal bovine serum (FBS) contains endogenous androgens that can activate the AR and mask the effects of DMT. It is crucial to use charcoal-stripped FBS, which has been treated to remove steroid hormones.

    • Optimize Treatment Duration: The time required to observe a response can vary depending on the cell line and the endpoint being measured. For gene expression studies, a shorter incubation (e.g., 6-24 hours) may be sufficient, while for cell proliferation assays, a longer incubation (e.g., 3-6 days) may be necessary.

    • Check for Compound Degradation: While steroids are generally stable, consider the stability of DMT in your specific culture conditions over longer incubation periods.

Data Presentation

Table 1: Relative Potency and Binding Affinity of Desoxymethyltestosterone (DMT)

CompoundRelative AR Transactivation Potency (compared to DHT)Relative AR Binding Affinity (compared to DHT)Reference(s)
Desoxymethyltestosterone (DMT)~ 2x lower~ 50%[1][2][3]
Dihydrotestosterone (DHT)1 (Reference)1 (Reference)

Table 2: Estimated Effective Concentration Ranges for In Vitro Androgen Studies

AndrogenTypical Effective Concentration Range (in vitro)Cell Line ExamplesReference(s)
Dihydrotestosterone (DHT)0.1 nM - 100 nMLNCaP, C2C12[5][7][10]
Desoxymethyltestosterone (DMT)Estimated: 0.1 nM - 100 nMLNCaP, C2C12Estimated

*Note: The effective concentration for DMT is an estimate based on its relative potency to DHT. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific experimental setup.

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the relative binding affinity of DMT to the androgen receptor.

Methodology: This protocol is a competitive binding assay using a radiolabeled androgen.

  • Prepare AR Source: Use either purified recombinant AR protein or a cytosolic extract from an AR-expressing cell line (e.g., LNCaP).

  • Incubation: In a multi-well plate, combine the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [³H]-DHT or [³H]-R1881) and varying concentrations of unlabeled DMT. Include controls for total binding (radioligand + AR) and non-specific binding (radioligand + AR + a high concentration of unlabeled DHT).

  • Equilibration: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand. This can be achieved using methods like hydroxylapatite precipitation or filter binding.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of DMT. The IC50 value (the concentration of DMT that displaces 50% of the radioligand) can then be calculated.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of DMT on a given cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: After allowing the cells to adhere overnight, treat them with a range of DMT concentrations (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the DMT concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Gene Expression Analysis (qRT-PCR)

Objective: To quantify the effect of DMT on the expression of androgen-responsive genes.

Methodology:

  • Cell Treatment: Seed AR-expressing cells (e.g., LNCaP) in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of DMT or a vehicle control for a specified time (e.g., 24 hours).

  • RNA Isolation: Lyse the cells and extract total RNA using a suitable kit or reagent (e.g., TRIzol).

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should include the cDNA template, primers for the target gene (e.g., PSA/KLK3) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

  • Data Analysis: Analyze the qPCR data using the delta-delta Ct (ΔΔCt) method to determine the fold change in target gene expression in DMT-treated cells relative to the vehicle-treated control, normalized to the housekeeping gene.

Mandatory Visualizations

androgen_receptor_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMT DMT AR_complex AR + HSPs DMT->AR_complex Binds AR_DMT AR-DMT Complex AR_complex->AR_DMT Conformational Change & HSP Dissociation AR_DMT_dimer AR-DMT Dimer AR_DMT->AR_DMT_dimer Dimerization & Nuclear Translocation ARE ARE AR_DMT_dimer->ARE Binds to Target_Gene Target Gene ARE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response experimental_workflow_dosage_optimization start Start: Define Cell Line & Experimental Endpoint solubility 1. Prepare DMT Stock (e.g., 10 mM in DMSO) start->solubility dose_response 2. Perform Dose-Response (e.g., 0.1 nM - 100 nM) solubility->dose_response cytotoxicity 3. Determine Cytotoxicity (MTT Assay) (e.g., 1 nM - 100 µM) solubility->cytotoxicity analysis 4. Analyze Data: - Determine EC50 for activity - Determine IC50 for cytotoxicity dose_response->analysis cytotoxicity->analysis optimization 5. Select Optimal DMT Concentration (Effective & Non-toxic) analysis->optimization functional_assay 6. Perform Functional Assays (e.g., Gene Expression, Proliferation) optimization->functional_assay end End: Data Interpretation functional_assay->end troubleshooting_logic start Issue Encountered issue_solubility Precipitation in Media? start->issue_solubility issue_cytotoxicity Unexpected Cell Death? start->issue_cytotoxicity issue_no_response No/Inconsistent Response? start->issue_no_response issue_solubility->issue_cytotoxicity No sol_steps Troubleshoot Solubility: - Check solvent concentration - Pre-warm media - Gradual dilution issue_solubility->sol_steps Yes issue_cytotoxicity->issue_no_response No cyto_steps Troubleshoot Cytotoxicity: - Perform MTT/XTT assay - Determine IC50 - Lower concentration issue_cytotoxicity->cyto_steps Yes resp_steps Troubleshoot Response: - Verify AR expression - Use charcoal-stripped serum - Optimize duration issue_no_response->resp_steps Yes resolve Issue Resolved sol_steps->resolve cyto_steps->resolve resp_steps->resolve

References

Technical Support Center: Handling and Stability of 17α-Methyl-androst-2-ene-17β-ol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 17α-Methyl-androst-2-ene-17β-ol in cell culture experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is 17α-Methyl-androst-2-ene-17β-ol and what are its basic properties?

17α-Methyl-androst-2-ene-17β-ol is a synthetic anabolic-androgenic steroid (AAS). Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₀H₃₂O
Molecular Weight 288.5 g/mol
CAS Number 6699-63-4
Appearance Typically a white powder.
Solubility Soluble in organic solvents like ethanol, DMSO, and acetonitrile (B52724). Aqueous solubility is low.

Q2: What are the primary factors that can cause degradation of 17α-Methyl-androst-2-ene-17β-ol in cell culture media?

Several factors can contribute to the degradation of steroid compounds in cell culture media:

  • Chemical Instability: Exposure to acidic or alkaline pH conditions can lead to rearrangements of the steroid structure.

  • Oxidation: The presence of reactive oxygen species (ROS) in the media, exposure to air, and light can cause oxidative degradation.

  • Enzymatic Degradation: Cells can metabolize the compound through enzymatic activity (e.g., hydroxylation, oxidation). The extent and nature of this degradation will be cell-type dependent.

  • Media Components: Certain components in the cell culture media, such as trace metals, can catalyze degradation reactions.

  • Storage Conditions: Improper storage of stock solutions and supplemented media, including exposure to light and elevated temperatures, can accelerate degradation.

Q3: How can I prepare and store stock solutions of 17α-Methyl-androst-2-ene-17β-ol to ensure stability?

For optimal stability, stock solutions should be prepared and stored as follows:

  • Solvent Selection: Use a high-purity, anhydrous solvent such as DMSO or absolute ethanol.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to the cell culture media.

  • Storage Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q4: What are the signs of degradation in my cell culture experiment?

Indicators of compound degradation include:

  • Inconsistent or unexpected biological responses.

  • Decreased potency of the compound over time.

  • Appearance of unknown peaks in analytical measurements (e.g., HPLC, LC-MS).

Troubleshooting Guide

This guide addresses common issues encountered when working with 17α-Methyl-androst-2-ene-17β-ol in cell culture.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound in stock solution or in the culture media.Prepare fresh stock solutions. Minimize the time the compound is in the culture media before and during the experiment. Perform a stability study of the compound in your specific cell culture media (see Experimental Protocols).
Low or no biological activity The compound has degraded, or the actual concentration is lower than the nominal concentration due to poor solubility or adsorption to plasticware.Verify the integrity of the stock solution. Use glass or low-binding plasticware. Consider using a carrier solvent or formulating the compound to improve solubility.
Unexpected cytotoxicity Degradation products may be more toxic than the parent compound.Characterize the degradation products using analytical techniques like LC-MS/MS. Test the toxicity of the media containing the degraded compound.

Experimental Protocols

Protocol 1: Stability Assessment of 17α-Methyl-androst-2-ene-17β-ol in Cell Culture Media

This protocol outlines a method to determine the stability of the compound in your specific cell culture medium over time.

Materials:

  • 17α-Methyl-androst-2-ene-17β-ol

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a stock solution of 17α-Methyl-androst-2-ene-17β-ol in an appropriate solvent (e.g., DMSO).

  • Spike the cell culture medium (with and without cells) with the compound to the desired final concentration.

  • Aliquot the supplemented medium into sterile tubes or wells.

  • Incubate the samples at 37°C in a CO₂ incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and store it at -80°C until analysis.

  • For samples containing cells, pellet the cells by centrifugation and collect the supernatant.

  • Analyze the concentration of 17α-Methyl-androst-2-ene-17β-ol in the collected samples using a validated HPLC or LC-MS/MS method.

  • Plot the concentration of the compound as a function of time to determine its stability profile.

Protocol 2: Quantification of 17α-Methyl-androst-2-ene-17β-ol by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying steroid hormones in complex matrices like cell culture media.[1][2][3][4]

Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of cell culture supernatant, add an internal standard.

  • Add 2 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase.

LC-MS/MS Conditions:

  • LC Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) formate.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for androgenic steroids.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[3]

Visualizations

Experimental_Workflow Diagram 1: Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_media Spike Cell Culture Media prep_stock->prep_media incubate Incubate at 37°C prep_media->incubate sampling Collect Aliquots at Time Points incubate->sampling store Store at -80°C sampling->store analyze Quantify by LC-MS/MS store->analyze plot Plot Concentration vs. Time analyze->plot

Caption: Workflow for assessing the stability of 17α-Methyl-androst-2-ene-17β-ol.

Degradation_Pathway Diagram 2: Potential Degradation Pathways cluster_oxidation Oxidation cluster_rearrangement Rearrangement parent 17α-Methyl-androst-2-ene-17β-ol hydroxylated Hydroxylated Metabolites parent->hydroxylated Enzymatic or Chemical ketone Ketone Formation parent->ketone Oxidation of 17β-ol isomerization Isomerization of Double Bond parent->isomerization pH-mediated

Caption: Potential degradation pathways for 17α-Methyl-androst-2-ene-17β-ol.

References

Technical Support Center: Immunoassay Cross-Reactivity with 17α-Methyl-androst-2-ene-17β-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential immunoassay cross-reactivity issues with the synthetic androgen, 17α-Methyl-androst-2-ene-17β-ol (also known as Desoxymethyltestosterone or Madol).

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a concern for 17α-Methyl-androst-2-ene-17β-ol?

A1: Immunoassay cross-reactivity is the interference in an antibody-based assay where a substance other than the intended analyte is recognized by the antibody. This can lead to inaccurate, often falsely elevated, measurements. 17α-Methyl-androst-2-ene-17β-ol is a synthetic anabolic-androgenic steroid (AAS) with a structure similar to endogenous androgens like testosterone (B1683101).[1][2] This structural similarity is a primary reason for potential cross-reactivity in immunoassays designed to measure testosterone and other related steroids.[1][2][3][4]

Q2: My testosterone immunoassay is showing unexpectedly high results in samples that may contain 17α-Methyl-androst-2-ene-17β-ol. Is this expected?

A2: Yes, this is a potential and expected issue. Due to its structural similarity to testosterone, 17α-Methyl-androst-2-ene-17β-ol can bind to the antibodies used in testosterone immunoassays, leading to a false-positive or artificially inflated result.[1][2] Several other anabolic steroids are known to cause clinically significant false positives in testosterone immunoassays.[1][5]

Q3: How can I confirm if the signal in my immunoassay is due to cross-reactivity with 17α-Methyl-androst-2-ene-17β-ol?

A3: The most definitive way to confirm cross-reactivity is to test a pure standard of 17α-Methyl-androst-2-ene-17β-ol in your specific immunoassay. If this is not feasible, a confirmatory analysis using a different analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended. LC-MS/MS provides higher specificity and can distinguish between and accurately quantify both testosterone and 17α-Methyl-androst-2-ene-17β-ol in the same sample.

Q4: Are there immunoassays that are less susceptible to cross-reactivity with synthetic androgens?

A4: The susceptibility to cross-reactivity is highly dependent on the specificity of the primary antibody used in the assay kit. Manufacturers' package inserts may provide some information on cross-reactivity with other compounds.[3] However, "designer" steroids like 17α-Methyl-androst-2-ene-17β-ol are often not included in these panels. Monoclonal antibody-based assays can sometimes offer higher specificity than polyclonal antibody-based assays. If cross-reactivity is a persistent issue, switching to a more specific analytical method like LC-MS/MS is the best course of action.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Falsely elevated testosterone levels in samples potentially containing 17α-Methyl-androst-2-ene-17β-ol The antibody in the testosterone immunoassay is cross-reacting with 17α-Methyl-androst-2-ene-17β-ol due to structural similarity.[1][2]1. Confirm with an alternative method: Use a more specific method like LC-MS/MS to confirm the testosterone concentration.2. Test for cross-reactivity: If possible, obtain a standard of 17α-Methyl-androst-2-ene-17β-ol and test its reactivity in your assay (see Experimental Protocols).3. Sample dilution: Diluting the sample may sometimes help to reduce the impact of the cross-reactant, but this needs careful validation.
High variability between replicate samples In addition to potential cross-reactivity, this could be due to general immunoassay issues such as improper mixing of reagents, pipetting errors, or temperature fluctuations.1. Review basic ELISA technique: Ensure proper mixing of all reagents and consistent pipetting. Maintain a stable incubation temperature.2. Check for matrix effects: The sample matrix itself could be causing interference. Try a spike and recovery experiment to assess this.
Assay signal is higher than the highest standard on the curve This could be due to very high concentrations of the target analyte or a highly cross-reactive substance.1. Dilute the sample: Perform a serial dilution of the sample and re-run the assay. The results, when corrected for the dilution factor, should fall within the standard curve.2. Consider the possibility of a potent cross-reactant: If even at high dilutions the signal remains off-scale, it is highly indicative of a significant cross-reactivity issue.

Data on Cross-Reactivity of Structurally Similar Androgens

Table 1: Cross-Reactivity of Selected Anabolic Steroids in the Roche Elecsys Testosterone II Immunoassay

CompoundStructure% Cross-Reactivity
Testosterone (Endogenous Androgen)100%
Methyltestosterone (17α-methylated androgen)5.0 - 10.0%
Dianabol (Metandienone) (17α-methylated androgen)5.0 - 10.0%
Normethandrolone (17α-methylated androgen)5.0 - 10.0%
Boldenone (Structurally similar androgen)> 10.0%
Norethindrone (Synthetic progestin with androgenic activity)5.0 - 10.0%

Data adapted from Krasowski et al., 2014. The study categorized cross-reactivity into broad percentage ranges.[1] Given that 17α-Methyl-androst-2-ene-17β-ol is also a 17α-methylated androgen, it is reasonable to hypothesize that it would exhibit similar or potentially higher cross-reactivity in testosterone immunoassays.

Experimental Protocols

Protocol for Determining Percent Cross-Reactivity in a Competitive Immunoassay

This protocol is adapted from the methodology described by Krasowski et al., 2014, for assessing immunoassay cross-reactivity.[1]

Objective: To determine the percentage cross-reactivity of 17α-Methyl-androst-2-ene-17β-ol in a competitive immunoassay for testosterone.

Materials:

  • Your competitive immunoassay kit for testosterone.

  • Testosterone standard (provided with the kit).

  • 17α-Methyl-androst-2-ene-17β-ol standard of known purity.

  • Assay buffer (provided with the kit or as recommended).

  • Microplate reader.

Procedure:

  • Prepare Standards:

    • Prepare a serial dilution of the testosterone standard as per the kit protocol to generate a standard curve.

    • Prepare a serial dilution of the 17α-Methyl-androst-2-ene-17β-ol standard in the same assay buffer. The concentration range should be wide enough to produce a dose-response curve.

  • Assay Performance:

    • Run the immunoassay according to the kit's instructions.

    • For the standard curve, add the different concentrations of the testosterone standard to the appropriate wells.

    • For the cross-reactivity assessment, add the different concentrations of the 17α-Methyl-androst-2-ene-17β-ol standard to a separate set of wells.

    • Include a zero-analyte control (blank) containing only the assay buffer.

  • Data Analysis:

    • Measure the signal (e.g., absorbance) for all wells using a microplate reader.

    • Plot the standard curve for testosterone (signal vs. concentration).

    • Determine the concentration of testosterone that causes a 50% reduction in the maximum signal (IC50). This is the concentration of testosterone required to displace 50% of the labeled antigen.

    • From the dose-response curve for 17α-Methyl-androst-2-ene-17β-ol, determine the concentration of this compound that also causes a 50% reduction in the maximum signal (IC50 of the cross-reactant).

  • Calculate Percent Cross-Reactivity:

    • Use the following formula to calculate the percent cross-reactivity: % Cross-Reactivity = (IC50 of Testosterone / IC50 of 17α-Methyl-androst-2-ene-17β-ol) x 100

Visualizations

Competitive_Immunoassay cluster_NoCompetitor No Competitor (High Signal) cluster_WithCompetitor With Competitor (Low Signal) Ab_NC Antibody Ag_HRP_NC Labeled Antigen (HRP) Ab_NC->Ag_HRP_NC Binds Well_NC Well Surface Well_NC->Ab_NC Coated Ab_WC Antibody Ag_Unlabeled_WC Unlabeled Antigen (Testosterone or Cross-Reactant) Ab_WC->Ag_Unlabeled_WC Binds Ag_HRP_WC Labeled Antigen (HRP) Well_WC Well Surface Well_WC->Ab_WC Coated

Caption: Principle of Competitive Immunoassay.

Troubleshooting_Workflow Start Unexpectedly High Immunoassay Result CheckAssay Review Assay Protocol (Pipetting, Incubation, Washing) Start->CheckAssay ProblemPersists Problem Persists? CheckAssay->ProblemPersists SuspectCrossReactivity Suspect Cross-Reactivity with 17α-Methyl-androst-2-ene-17β-ol ProblemPersists->SuspectCrossReactivity Yes Resolved Problem Resolved ProblemPersists->Resolved No Confirm Confirm with LC-MS/MS SuspectCrossReactivity->Confirm TestCrossReactivity Perform Cross-Reactivity Experiment SuspectCrossReactivity->TestCrossReactivity End Accurate Quantification Achieved Confirm->End TestCrossReactivity->End

References

Technical Support Center: Synthesis of High-Purity Madol (Desoxymethyltestosterone)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity Madol (Desoxymethyltestosterone). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Madol?

A1: The most prevalent method for synthesizing Madol (17α-methyl-5α-androst-2-en-17β-ol) is through the Grignard reaction. This involves reacting 5α-androst-2-en-17-one with a methylmagnesium halide, typically methylmagnesium bromide, in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Q2: What are the critical parameters for a successful Grignard reaction in Madol synthesis?

A2: Several factors are crucial for maximizing the yield and purity of Madol in a Grignard reaction. These include:

  • Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents, including water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Quality of Magnesium: The magnesium turnings should be fresh and reactive. If the surface appears dull, it can be activated using methods like gentle crushing or adding a small crystal of iodine.[1]

  • Reaction Temperature: The addition of the ketone to the Grignard reagent should be controlled, often at a low temperature (e.g., 0 °C), to manage the exothermic reaction and minimize side reactions. The reaction is then typically allowed to warm to room temperature to ensure completion.[1]

  • Proper Work-up: A careful aqueous work-up, often with a saturated ammonium (B1175870) chloride solution, is necessary to quench the reaction and protonate the resulting alkoxide to form the desired tertiary alcohol.[1]

Q3: What are the common impurities I might encounter in Madol synthesis?

A3: Impurities in Madol synthesis can arise from side reactions or incomplete reactions. Potential impurities include:

  • Unreacted Starting Material: Residual 5α-androst-2-en-17-one may remain if the reaction does not go to completion.

  • Enolization Byproduct: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate that will not react to form the desired alcohol. This is more common with sterically hindered ketones.[1]

  • Reduction Product: In some cases, particularly with bulky Grignard reagents and hindered ketones, the ketone can be reduced to a secondary alcohol.[1]

  • Wurtz Coupling Product: The Grignard reagent can couple with any unreacted alkyl halide, forming a hydrocarbon byproduct.[1]

Q4: Which analytical techniques are best for assessing the purity of synthesized Madol?

A4: A combination of chromatographic and spectroscopic techniques is recommended for purity analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 column, is a powerful tool for quantifying the purity of Madol and detecting non-volatile impurities.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile compounds and can be used to identify Madol and potential volatile impurities. Derivatization to trimethylsilyl (B98337) (TMS) ethers is a common practice for analyzing steroids by GC-MS.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized Madol and for identifying and characterizing any impurities present.

Troubleshooting Guides

Low Reaction Yield
SymptomPotential CauseSuggested Solution
Low or no formation of Madol Inactive Grignard reagentEnsure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Use fresh, high-quality magnesium turnings. Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane (B42909) if necessary.[1]
Presence of moisture in reactants or solventDry all starting materials and solvents thoroughly. Distill solvents from an appropriate drying agent before use.
Significant amount of unreacted starting ketone Insufficient Grignard reagentUse a slight excess of the Grignard reagent (e.g., 1.5 equivalents) to ensure complete reaction with the ketone.
Steric hindrance of the ketoneConsider using additives like anhydrous cerium(III) chloride (Luche conditions) to enhance the nucleophilicity of the Grignard reagent and improve addition to the hindered ketone.[7]
Formation of a significant amount of a secondary alcohol Reduction of the ketoneThis is less likely with a methyl Grignard reagent but can occur. Lowering the reaction temperature can help suppress this side reaction.[7]
Presence of a nonpolar hydrocarbon byproduct Wurtz coupling reactionEnsure slow, controlled addition of the alkyl halide during the formation of the Grignard reagent to minimize coupling.
Product Purity Issues
SymptomPotential CauseSuggested Solution
Multiple spots on TLC after reaction Presence of unreacted starting material and/or byproductsOptimize reaction conditions to drive the reaction to completion (see "Low Reaction Yield" table). Purify the crude product using column chromatography.
Broad or overlapping peaks in HPLC chromatogram Co-eluting impuritiesOptimize the HPLC method by adjusting the mobile phase composition (e.g., ratio of acetonitrile (B52724) to water), trying a different column, or using a gradient elution.
Unexpected signals in NMR spectrum Presence of impurities or residual solventPurify the product thoroughly by column chromatography and/or recrystallization. Ensure the product is completely dry before NMR analysis. Compare the spectrum to known spectra of Madol and potential impurities.
Product appears as an oil and is difficult to crystallize Presence of impurities inhibiting crystallizationPurify the product by column chromatography to remove impurities. For recrystallization, try different solvent systems. If the product "oils out," try scratching the inside of the flask or adding a seed crystal to induce crystallization.[8][9]

Experimental Protocols

Detailed Methodology for the Synthesis of Madol via Grignard Reaction

This protocol is a generalized procedure and may require optimization.

Materials:

  • 5α-androst-2-en-17-one

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

  • Solvent for recrystallization (e.g., acetone/hexane, ethanol/water)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.5 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • Add a solution of methyl iodide (1.5 equivalents) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the methyl iodide solution to the flask to initiate the reaction. If the reaction does not start, gently warm the flask or add a crystal of iodine.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ketone:

    • Dissolve 5α-androst-2-en-17-one (1 equivalent) in anhydrous diethyl ether.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add the solution of the ketone dropwise to the Grignard reagent with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude Madol.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.[10][11][12][13][14]

    • Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as acetone/hexane or ethanol/water, to obtain high-purity Madol crystals.[8][9][15][16][17]

Visualizations

Madol_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 5α-androst-2-en-17-one Methylmagnesium Bromide reaction Grignard Reaction (Anhydrous Ether, 0°C to RT) start->reaction 1. workup Aqueous Work-up (Sat. NH4Cl) reaction->workup 2. crude Crude Madol workup->crude chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude->chromatography 3. recrystallization Recrystallization chromatography->recrystallization 4. final_product High-Purity Madol recrystallization->final_product 5. Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Madol cause1 Inactive Grignard Reagent start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Side Reactions start->cause3 sol1a Ensure Anhydrous Conditions cause1->sol1a sol1b Activate Magnesium cause1->sol1b sol2a Use Excess Grignard Reagent cause2->sol2a sol2b Optimize Reaction Time/Temp cause2->sol2b sol3a Control Temperature cause3->sol3a sol3b Use Additives (e.g., CeCl3) cause3->sol3b Purity_Analysis_Pathway cluster_analysis Purity Assessment cluster_results Outcome start Synthesized Madol hplc HPLC (Purity Quantification) start->hplc gcms GC-MS (Volatile Impurity ID) start->gcms nmr NMR (Structural Confirmation & Impurity ID) start->nmr pure High Purity Confirmed hplc->pure >99% Peak Area impure Impurities Detected hplc->impure <99% or Extra Peaks gcms->impure Impurity Peaks Found nmr->pure Clean Spectrum nmr->impure Unexpected Signals

References

Technical Support Center: Desoxymethyltestosterone (DMT) Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Desoxymethyltestosterone (DMT) for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of Desoxymethyltestosterone?

For long-term storage, Desoxymethyltestosterone as a solid analytical reference standard should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least five years.[1] Storing the compound at low temperatures is crucial to minimize the rate of potential degradation reactions.

Q2: How should I store DMT solutions?

If you need to store DMT in solution, it is recommended to use a non-aqueous, aprotic solvent and keep it at -20°C or lower. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and exposure to moisture. For aqueous solutions, which are generally not recommended for long-term storage due to the risk of hydrolysis, flash-freezing and storage at -80°C may be a viable option for short to medium-term storage. It is advisable to prepare fresh solutions for analytical work whenever possible.

Q3: Is Desoxymethyltestosterone sensitive to light?

Yes, androstane (B1237026) steroids, the class of compounds to which DMT belongs, are known to be susceptible to photodegradation. Studies on similar androgens like testosterone (B1683101) and androstenedione (B190577) have shown that they undergo direct degradation when exposed to natural sunlight, with half-lives that can be as short as a few hours.[2][3] Therefore, it is critical to protect both solid DMT and its solutions from light by using amber-colored vials or by storing them in the dark.

Q4: What are the likely degradation pathways for Desoxymethyltestosterone?

While specific degradation pathways for Desoxymethyltestosterone have not been extensively published, based on its chemical structure (a 17α-methylated androstane steroid) and data from similar compounds, the following degradation pathways are plausible:

  • Oxidation: The allylic ether system and other parts of the steroid nucleus could be susceptible to oxidation.

  • Acidic Hydrolysis: Similar to other steroids like stanozolol (B1681124), DMT may be susceptible to degradation under acidic conditions.[4][5]

  • Epimerization and Dehydration: 17α-methyl steroids with a 17β-hydroxyl group can undergo epimerization at the C17 position or dehydration, particularly under certain conditions or if the hydroxyl group is derivatized (e.g., sulfated).[6][7]

Q5: Are there any known incompatibilities for Desoxymethyltestosterone?

Avoid strong oxidizing agents, strong acids, and prolonged exposure to high humidity. The compatibility with various excipients should be determined on a case-by-case basis through formal stability studies if you are developing a formulation.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of potency in stored DMT standard Improper storage temperature.Ensure the compound is consistently stored at -20°C. Use a calibrated freezer and monitor the temperature regularly.
Exposure to light.Store the solid compound and any solutions in amber vials or in a light-proof container.
Exposure to moisture.Store in a desiccator, especially if the container is frequently opened and closed. For solutions, use dry solvents.
Appearance of unknown peaks in chromatograms of DMT solutions Degradation of DMT.Prepare fresh solutions before use. If storage is necessary, store at -80°C. Analyze for potential degradation products using a stability-indicating method.
Solvent impurities or reactions with the solvent.Use high-purity, HPLC-grade solvents. Check for solvent stability and potential reactivity with DMT.
Inconsistent analytical results Repeated freeze-thaw cycles of solutions.Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Adsorption to container surfaces.Use silanized glass vials for storing solutions to minimize adsorption, especially for low-concentration standards.

Data on Stability of Structurally Related Steroids

Since specific quantitative stability data for Desoxymethyltestosterone is limited in publicly available literature, the following table summarizes stability data for other androgens to provide a comparative reference.

Compound Storage Conditions Matrix Duration Observed Stability/Degradation Reference
Testosterone Natural SunlightAqueous Solution4-11 hoursHalf-life observed due to photodegradation.[2][3]
Androstenedione Natural SunlightAqueous Solution4-11 hoursHalf-life observed due to photodegradation.[2][3]
Stanozolol 1M HCl at 80°CMethanol (B129727)2 hoursSignificant degradation observed.[4][5]
Stanozolol 1M NaOH at 80°CMethanol8 hoursNo significant degradation observed.[4][5]
Stanozolol 30% H₂O₂ at 80°CMethanol24 hoursNo significant degradation observed.[4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study of Desoxymethyltestosterone

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Desoxymethyltestosterone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid DMT powder in a hot air oven at 105°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid DMT powder and the stock solution to direct sunlight for 48 hours or in a photostability chamber (ICH Q1B guidelines).

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS).

  • The analytical method should be capable of separating the intact drug from any degradation products. A reverse-phase C18 column is often a good starting point for steroid analysis.

4. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Characterize the major degradation products using mass spectrometry (MS) and/or NMR if necessary.

Protocol 2: Long-Term Stability Testing of Desoxymethyltestosterone

This protocol describes a typical long-term stability study.

1. Sample Preparation:

  • Prepare multiple aliquots of Desoxymethyltestosterone in the desired solid form or in solution within the final intended storage containers.

  • Tightly seal the containers.

2. Storage Conditions:

  • Place the samples in stability chambers maintained at the desired long-term storage conditions (e.g., -20°C ± 2°C).

  • It is also advisable to include accelerated stability conditions (e.g., 25°C/60% RH, 40°C/75% RH) to predict long-term stability more quickly.

3. Testing Schedule:

  • Establish a testing schedule (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • At each time point, retrieve a set of samples from the stability chambers.

4. Analysis:

  • Analyze the samples for purity and content of Desoxymethyltestosterone using a validated stability-indicating method.

  • Physical properties (e.g., appearance, solubility) should also be monitored.

5. Data Analysis:

  • Plot the concentration of DMT against time to determine the degradation rate and establish a shelf-life.

Visualizations

cluster_storage Long-Term Storage Workflow start Receive/Synthesize DMT characterize Characterize Initial Purity (t=0) start->characterize aliquot Aliquot into Vials characterize->aliquot storage Store at -20°C in the Dark aliquot->storage pull Pull Samples at Time Points storage->pull analyze Analyze Purity and Content pull->analyze data Evaluate Data & Determine Shelf-life analyze->data

Caption: Workflow for long-term stability testing of Desoxymethyltestosterone.

cluster_stress Potential Degradation Pathways (Hypothetical) DMT Desoxymethyltestosterone (DMT) 17α-methyl-5α-androst-2-en-17β-ol Oxidation Oxidized Products DMT->Oxidation Oxidizing Agents Hydrolysis Acid-catalyzed Rearrangement/Hydrolysis Products DMT->Hydrolysis Strong Acids Photo Photodegradation Products DMT->Photo UV/Sunlight Epimer 17-epimer/Dehydration Products DMT->Epimer Acid/Heat

Caption: Potential degradation pathways for Desoxymethyltestosterone.

References

Technical Support Center: 17α-Methyl-androst-2-ene-17β-ol (Desoxymethyltestosterone)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target effects of 17α-Methyl-androst-2-ene-17β-ol, commonly known as Desoxymethyltestosterone (DMT) or Madol, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is 17α-Methyl-androst-2-ene-17β-ol (Desoxymethyltestosterone)?

A1: Desoxymethyltestosterone (DMT or Madol) is a synthetic and orally active anabolic-androgenic steroid (AAS).[1] It is a 17α-methylated derivative of dihydrotestosterone (B1667394) (DHT) and is known for its potent anabolic effects.[1][2]

Q2: What is the primary mechanism of action (on-target effect) of Desoxymethyltestosterone?

A2: The primary on-target effect of Desoxymethyltestosterone is its function as a potent agonist of the Androgen Receptor (AR).[3][4] Upon binding to the AR, the complex translocates to the nucleus and modulates the expression of target genes, leading to anabolic effects such as increased muscle mass.[5]

Q3: What are the known or potential off-target effects of Desoxymethyltestosterone?

A3: While DMT binds with high selectivity to the androgen receptor, some off-target effects have been noted. It has been reported to have low binding affinity for the progesterone (B1679170) receptor (PR).[3][4] As a 17α-alkylated AAS, there are concerns about potential liver and heart toxicity with high doses or prolonged exposure.[1][2] One study noted a slight stimulation of the tyrosine aminotransferase gene (TAT) in the liver, which can be an indicator of cellular stress or toxic effects.[3][4]

Q4: I am observing unexpected results in my cell-based assay. Could it be due to off-target effects?

A4: Unexpected results can indeed stem from off-target effects. This could manifest as changes in cell morphology, proliferation rates, or the expression of genes not typically regulated by the androgen receptor. It is also crucial to consider the purity of the compound and the specific characteristics of the cell line being used.

Troubleshooting Guides

Problem 1: High cell toxicity or unexpected decrease in cell viability.

Possible Cause Troubleshooting Steps
High concentration of DMT Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with a wide range of concentrations to identify the cytotoxic threshold.
Solvent toxicity (e.g., DMSO) Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and is at a non-toxic level for your cells (typically <0.5%).
Cell line sensitivity Different cell lines have varying sensitivities to steroid compounds. Consider using a less sensitive cell line or reducing the treatment duration.
Compound instability Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment.

Problem 2: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Steps
Cell passage number High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments.
Variability in cell seeding density Ensure uniform cell seeding across all wells of your assay plate. Uneven cell distribution can lead to significant variability.
Inconsistent treatment conditions Standardize all treatment parameters, including incubation times, media changes, and compound concentrations.
Assay variability Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize your data.

Problem 3: Suspected off-target activity (e.g., effects in AR-negative cells or activation of unexpected signaling pathways).

Possible Cause Troubleshooting Steps
Binding to other steroid receptors Test the effect of DMT in the presence of specific antagonists for other steroid receptors (e.g., mifepristone (B1683876) for PR and GR).
Use of a non-selective cell line Utilize cell lines that are well-characterized for their steroid receptor expression profiles. For example, use cell lines that only express the androgen receptor to study AR-specific effects.
Activation of alternative signaling pathways Use pathway-specific inhibitors to investigate the involvement of other signaling cascades. Perform gene expression analysis to identify unexpectedly regulated genes.
Compound purity Ensure the purity of your DMT sample using analytical methods like HPLC-MS to rule out contaminants that could be causing off-target effects.

Quantitative Data

The following table summarizes the available quantitative and qualitative data on the activity of Desoxymethyltestosterone.

Parameter Value/Observation Reference
Androgen Receptor (AR) Transactivation Potency Two times lower than dihydrotestosterone (DHT)[3][4]
Anabolic Effect (in vivo, rat model) 160% of testosterone[1]
Androgenic Effect (in vivo, rat model) 60% of testosterone[1]
Progesterone Receptor (PR) Binding Low[3][4]
Glucocorticoid Receptor (GR) Binding Data not available
Estrogen Receptor (ER) Binding Data not available

Experimental Protocols

1. Androgen Receptor (AR) Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate the androgen receptor.

  • Cell Line: A suitable cell line that expresses the androgen receptor (e.g., PC-3, LNCaP, or a transiently transfected cell line like HEK293T).

  • Reagents:

    • AR-responsive reporter plasmid (e.g., MMTV-luciferase or a plasmid with an androgen response element (ARE) upstream of a luciferase gene).

    • Control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase).

    • Transfection reagent.

    • DMT and a reference androgen (e.g., DHT).

    • Luciferase assay reagent.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the AR-responsive reporter plasmid and the control plasmid.

    • After 24 hours, replace the medium with a medium containing serial dilutions of DMT or the reference androgen. Include a vehicle control.

    • Incubate for another 24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

2. Myogenic Differentiation Assay

This assay assesses the anabolic effect of a compound on muscle cell differentiation.

  • Cell Line: C2C12 myoblasts.

  • Reagents:

    • Growth medium (DMEM with 10% fetal bovine serum).

    • Differentiation medium (DMEM with 2% horse serum).

    • DMT.

    • Antibodies for myogenic markers (e.g., myosin heavy chain).

    • DAPI for nuclear staining.

  • Procedure:

    • Seed C2C12 cells and grow them to confluence in a growth medium.

    • Induce differentiation by switching to a differentiation medium containing various concentrations of DMT or a vehicle control.

    • Culture for 3-5 days, replacing the differentiation medium every 48 hours.

    • Fix the cells and perform immunofluorescence staining for a myogenic marker like myosin heavy chain.

    • Counterstain with DAPI to visualize the nuclei.

    • Quantify myotube formation by measuring the fusion index (the percentage of nuclei within myotubes).

3. Osteogenic Differentiation Assay

This assay evaluates the effect of a compound on bone cell differentiation.

  • Cell Line: MC3T3-E1 pre-osteoblastic cells.

  • Reagents:

    • Osteogenic induction medium (e.g., α-MEM with 10% FBS, ascorbic acid, and β-glycerophosphate).

    • DMT.

    • Alizarin Red S stain for mineralization.

  • Procedure:

    • Seed MC3T3-E1 cells and grow them to confluence.

    • Induce osteogenic differentiation by culturing the cells in an osteogenic induction medium containing different concentrations of DMT or a vehicle control.

    • Culture for 14-21 days, changing the medium every 2-3 days.

    • Fix the cells and stain with Alizarin Red S to visualize calcium deposits, an indicator of mineralization.

    • Quantify mineralization by extracting the stain and measuring its absorbance.

Visualizations

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMT Desoxymethyltestosterone (DMT) AR Androgen Receptor (AR) DMT->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation Dimerization Dimerization AR->Dimerization Translocation Cytoplasm Cytoplasm Nucleus Nucleus ARE Androgen Response Element (ARE) Dimerization->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Caption: Androgen Receptor signaling pathway.

experimental_workflow start Start: Suspected Off-Target Effect dose_response 1. Perform Dose-Response Curve (Cytotoxicity Assay) start->dose_response receptor_panel 2. Screen Against a Panel of Steroid Receptors (Binding Assay) dose_response->receptor_panel reporter_assay 3. Functional Off-Target Assay (e.g., GR/PR/ER Reporter Assay) receptor_panel->reporter_assay pathway_analysis 4. Gene Expression Profiling (e.g., RNA-Seq, qPCR array) reporter_assay->pathway_analysis confirmation 5. Confirm with Specific Inhibitors/Antagonists pathway_analysis->confirmation end Conclusion: Characterize Off-Target Profile confirmation->end

Caption: Experimental workflow for off-target assessment.

troubleshooting_workflow start Unexpected Results Observed check_controls Are positive/negative controls working correctly? start->check_controls yes_controls Yes check_controls->yes_controls no_controls No check_controls->no_controls check_cytotoxicity Is there evidence of cytotoxicity? yes_controls->check_cytotoxicity troubleshoot_assay Troubleshoot basic assay parameters no_controls->troubleshoot_assay yes_cytotoxicity Yes check_cytotoxicity->yes_cytotoxicity no_cytotoxicity No check_cytotoxicity->no_cytotoxicity optimize_concentration Optimize DMT concentration (Dose-Response) yes_cytotoxicity->optimize_concentration investigate_off_target Investigate potential off-target effects no_cytotoxicity->investigate_off_target

Caption: Troubleshooting logical workflow.

References

Best practices for handling and disposal of 17a-Methyl-androst-2-ene-17b-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 17a-Methyl-androst-2-ene-17b-ol, also known as Desoxymethyltestosterone (DMT) or Madol, is a synthetic anabolic-androgenic steroid. In the United States, Desoxymethyltestosterone is classified as a Schedule III controlled substance under the Controlled Substances Act.[1][2][3] All handling, storage, and disposal procedures must comply with federal, state, and local regulations for controlled substances. This guide is intended for use by qualified researchers in legally sanctioned laboratory settings and is not a substitute for a formal risk assessment and adherence to all applicable laws and institutional policies. No specific Safety Data Sheet (SDS) for this compound was found; therefore, the following guidance is based on information for similar anabolic-androgenic steroids and general principles of laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its regulatory status?

A1: this compound is a synthetic anabolic-androgenic steroid, also known by synonyms such as Desoxymethyltestosterone (DMT) and Madol.[1] Due to its potential for abuse, it is regulated as a Schedule III controlled substance in the United States.[1][2][4] Researchers must adhere to all Drug Enforcement Administration (DEA) regulations regarding the acquisition, storage, use, and disposal of this compound.

Q2: What are the primary health hazards associated with this compound?

A2: Based on data for analogous anabolic steroids, this compound should be treated as a hazardous substance. Potential hazards include:

  • Reproductive Toxicity: May damage fertility or the unborn child.[5]

  • Carcinogenicity: Suspected of causing cancer.[5]

  • Acute Toxicity: Harmful if swallowed.

  • It is a potent, physiologically active substance that must be handled with care to avoid exposure.[5]

Q3: What are the recommended storage conditions for this compound?

A3: As a Schedule III controlled substance, it must be stored in a securely locked cabinet or safe to prevent unauthorized access. General storage recommendations for chemical stability, based on similar compounds, are:

  • Keep the container tightly closed.

  • Store in a dry and well-ventilated place.

  • Follow any specific temperature requirements provided by the supplier; if none are provided, storage at room temperature or refrigerated conditions is common for steroidal compounds.

Q4: In what solvents is this compound soluble?

A4: According to supplier information for Desoxymethyltestosterone, it is soluble in acetonitrile, ethanol, and methanol (B129727) at a concentration of 1 mg/mL.[4] For other solvents, it is recommended to perform small-scale solubility tests.

Q5: How should I dispose of waste containing this compound?

A5: As a Schedule III controlled substance, disposal must be conducted in compliance with DEA regulations, which require that the substance be rendered "non-retrievable".[6] This typically involves using a chemical denaturing kit or contracting a licensed hazardous waste disposal company that is authorized to handle controlled substances. Do not dispose of this compound down the drain or in regular laboratory trash. All waste, including empty containers, contaminated PPE, and solutions, must be segregated and disposed of as hazardous and controlled substance waste according to institutional and federal guidelines.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not fully dissolve in solvent. - Incorrect solvent selection.- Concentration is too high.- Low-quality or degraded compound.- Verify solubility data. The compound is reported to be soluble in acetonitrile, ethanol, and methanol at 1 mg/mL.[4]- Try gentle warming or sonication to aid dissolution.- Reduce the concentration of the solution.- Verify the purity and integrity of the compound via analytical methods if degradation is suspected.
Unexpected experimental results or lack of activity. - Compound degradation due to improper storage.- Adsorption to labware.- Incorrect concentration due to handling errors.- Steroids can be sensitive to light and air. Ensure the compound has been stored in a tightly sealed, light-protected container.- Studies have shown that steroids, particularly lipophilic ones, can adsorb to plastic and glass surfaces, which can reduce the effective concentration in your experiment. Consider using low-adsorption labware or pre-treating surfaces.[8]- Re-verify all calculations and ensure weighing and dilution steps were performed accurately.
Contamination of work surfaces or equipment. - Spills or aerosol generation during handling.- Always handle the solid compound in a chemical fume hood to minimize inhalation and contamination.[5]- Use disposable bench paper to protect surfaces.- Decontaminate surfaces and equipment with an appropriate solvent (e.g., ethanol) after use. Dispose of all cleaning materials as hazardous waste.
Uncertainty about disposal procedures. - Complex regulations for controlled substances and hazardous waste.- Do not guess. Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions and resources for disposing of Schedule III controlled substances in compliance with DEA and EPA regulations.[7]

Physicochemical Data

The following table summarizes key quantitative data for this compound (Desoxymethyltestosterone).

PropertyValueSource
Molecular Formula C₂₀H₃₂O[4]
Molecular Weight 288.5 g/mol [4]
CAS Number 3275-64-7[4]
Appearance Crystalline solid (typical for steroids)[5]
Solubility Acetonitrile: 1 mg/mLEthanol: 1 mg/mLMethanol: 1 mg/mL[4]

Experimental Protocols

Note: No detailed, peer-reviewed experimental protocols for the use of this compound were identified in the public domain. Researchers must develop their own protocols based on the objectives of their study, adhering to all safety and regulatory requirements. The following is a generalized protocol for preparing a stock solution, which is a common starting point for in vitro experiments.

Protocol: Preparation of a 1 mg/mL Stock Solution

  • Pre-Experiment Checklist:

    • Confirm all necessary DEA registrations and institutional approvals are in place.

    • Read and understand the Safety Data Sheet (SDS) for a similar anabolic steroid (e.g., Testosterone) to be aware of the hazards.[5]

    • Ensure a chemical fume hood, calibrated analytical balance, and appropriate personal protective equipment (PPE) are available.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Procedure:

    • Perform all weighing and handling of the solid compound inside a chemical fume hood to prevent inhalation of powder and contamination of the lab environment.

    • Place a suitable weighing vessel on the analytical balance and tare it.

    • Carefully weigh the desired amount of this compound (e.g., 1 mg).

    • Record the exact weight in your laboratory notebook, ensuring compliance with controlled substance record-keeping requirements.

    • Transfer the weighed compound to a volumetric flask or vial of the appropriate size (e.g., a 1 mL volumetric flask for a 1 mg/mL solution).

    • Add a portion of the desired solvent (e.g., ~0.5 mL of methanol) to the flask.

    • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.

    • Once the solid is fully dissolved, add the solvent to the final volume mark (e.g., 1 mL).

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Label the container clearly with the compound name, concentration, solvent, date of preparation, and any required hazard warnings.

    • Store the stock solution in a securely locked location designated for controlled substances.

  • Waste Disposal:

    • Dispose of the original compound vial (if empty), any contaminated weighing paper, and used gloves in the designated hazardous waste container for controlled substances.

Visualizations

Handling_Workflow Figure 1. General Workflow for Handling this compound cluster_prep Preparation & Risk Assessment cluster_handling Safe Handling cluster_storage Storage & Security a Obtain DEA & Institutional Approval b Review SDS for Analogous Compounds a->b c Conduct Experiment-Specific Risk Assessment b->c d Don Appropriate PPE (Lab Coat, Gloves, Goggles) c->d Proceed if safe e Work in Chemical Fume Hood d->e f Accurately Weigh Solid & Record in Logbook e->f g Prepare Solution f->g h Label Solution Clearly g->h i Store in Secure, Locked Location for Controlled Substances h->i

Caption: General Workflow for Handling this compound

Disposal_Decision_Tree Figure 2. Decision Tree for Disposal of Contaminated Materials start Material for Disposal (e.g., solutions, empty vials, PPE) is_controlled Is it a DEA Controlled Substance? start->is_controlled is_hazardous Is it also a RCRA Hazardous Waste? is_controlled->is_hazardous Yes haz_disposal Dispose as Hazardous Waste per EPA/Local Regulations is_controlled->haz_disposal No (Consult EHS - Unlikely for this compound) dea_disposal Dispose via approved Controlled Substance vendor (Render Non-Retrievable) is_hazardous->dea_disposal No both_disposal Dispose via vendor licensed for BOTH Controlled & Hazardous Waste is_hazardous->both_disposal Yes non_haz_disposal Consult EHS for non-hazardous disposal

Caption: Decision Tree for Disposal of Contaminated Materials

References

Interpreting unexpected results in 17a-Methyl-androst-2-ene-17b-ol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 17a-Methyl-androst-2-ene-17b-ol, also known as Desoxymethyltestosterone (DMT) or Madol.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: My in vitro assay shows a weaker than expected androgenic response to this compound. What are the potential causes?

Answer:

A weaker than expected or absent response in an in vitro androgenic assay can stem from several factors, ranging from the experimental setup to the inherent properties of the compound and the cell model used. This compound is a synthetic androgen, and its activity can be influenced by the specific biological context.[2][3]

Potential Causes & Troubleshooting Steps:

  • Cell Line Androgen Receptor (AR) Expression: The cell line used may have low or variable expression of the androgen receptor.

    • Troubleshooting: Confirm AR expression levels in your cell line (e.g., PC-3 vs. LNCaP or VCaP) using qPCR or Western blot. Ensure consistent passage numbers are used for experiments, as receptor expression can change over time in culture.

  • Compound Solubility and Stability: Like many steroids, this compound has low aqueous solubility.[4] It may precipitate in your culture medium or degrade over the course of the experiment.

    • Troubleshooting: Prepare stock solutions in an appropriate solvent like ethanol (B145695) or DMSO and ensure the final solvent concentration in the media is low (<0.1%) and consistent across all treatments. Visually inspect for precipitation after adding the compound to the media. Test the stability of the compound in your specific media over your experimental time course using techniques like HPLC.

  • Assay Sensitivity and Ligand Competition: The assay may not be sensitive enough to detect the activity, or components in the serum of your culture medium may be interfering.

    • Troubleshooting: Switch to a more sensitive reporter gene assay, such as one utilizing a luciferase or GFP reporter driven by an androgen response element (ARE).[5] For binding assays, ensure the radiolabeled ligand is appropriate and that non-specific binding is adequately controlled.[6][7] Consider using charcoal-stripped serum to remove endogenous steroids that could compete for receptor binding.

  • Metabolism of the Compound: Your cell line may metabolize this compound into less active forms. Steroid metabolism can be extensive and cell-type specific.[8]

    • Troubleshooting: Use liquid chromatography-mass spectrometry (LC-MS) to analyze the culture supernatant and cell lysates to identify potential metabolites.

Experimental Protocol: Androgen Receptor (AR) Competition Binding Assay

This protocol is adapted from standard radioligand binding assay procedures to determine the binding affinity of this compound for the AR.[6][7]

  • Preparation of AR Source:

    • Use cytosol extract from a high-AR expressing tissue (e.g., rat prostate) or a cell line (e.g., LNCaP).

    • Homogenize the tissue/cells in an ice-cold buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

    • Centrifuge at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).

  • Binding Reaction:

    • In a 96-well plate, combine the cytosol preparation, a constant concentration of a radiolabeled androgen (e.g., 1 nM [³H]-R1881, a high-affinity synthetic androgen), and varying concentrations of the unlabeled competitor (this compound or a control like unlabeled R1881).

    • Incubate overnight at 4°C with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Add a hydroxyapatite (B223615) slurry to each well and incubate for 15 minutes at 4°C to bind the receptor-ligand complexes.

    • Wash the wells multiple times with a wash buffer to remove the unbound radioligand.

  • Quantification:

    • After the final wash, add a scintillation cocktail to each well.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of [³H]-R1881 bound against the log concentration of the competitor.

    • Use a non-linear regression model to calculate the IC50 (concentration of competitor that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant).

Data Presentation: Comparative Binding Affinities of Androgenic Compounds

CompoundReceptorTypical Relative Binding Affinity (RBA) % (R1881 = 100%)
Methyltrienolone (R1881)Androgen Receptor100
Dihydrotestosterone (DHT)Androgen Receptor90 - 110
Testosterone (B1683101)Androgen Receptor40 - 50
Dexamethasone (B1670325)Androgen Receptor< 1 (Weak Binder/Negative Control)
This compoundAndrogen ReceptorExpected to be high, but requires experimental determination

Visualization: Troubleshooting Workflow for Weak Androgenic Response

start Start: Weak or No Androgenic Response check_AR Verify AR Expression (qPCR/Western Blot) start->check_AR ar_ok AR Levels OK? check_AR->ar_ok check_sol Check Compound Solubility & Stability (HPLC) sol_ok Soluble & Stable? check_sol->sol_ok check_assay Optimize Assay Conditions (e.g., use stripped serum) assay_ok Response Improved? check_assay->assay_ok check_metabolism Analyze for Metabolites (LC-MS) end_issue Potential Issue Identified check_metabolism->end_issue ar_ok->check_sol Yes ar_ok->end_issue No sol_ok->check_assay Yes sol_ok->end_issue No assay_ok->check_metabolism No end_ok Problem Resolved assay_ok->end_ok Yes

Caption: A logical workflow for troubleshooting a weak in vitro androgenic response.

FAQ 2: I am observing unexpected cellular effects (e.g., anti-proliferative, changes in non-classical AR targets) that don't seem to be mediated by the androgen receptor. What could be happening?

Answer:

Observing effects that cannot be explained by classical, genomic androgen receptor signaling is a common challenge when working with synthetic steroids.[3][9] These compounds can have "off-target" effects or act through non-genomic pathways.

Potential Causes & Troubleshooting Steps:

  • Off-Target Receptor Binding: this compound may bind to and activate other steroid receptors, such as the glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), or estrogen receptor (ER), leading to a mixed pharmacological profile.[10]

    • Troubleshooting:

      • Use Receptor Antagonists: Co-treat cells with your compound and specific antagonists for other steroid receptors (e.g., mifepristone (B1683876) for GR, fulvestrant (B1683766) for ER). If the unexpected effect is blocked, it indicates off-target activity.

      • Perform Binding Assays: Test the binding of your compound to a panel of steroid receptors.

  • Non-Genomic Signaling: Steroid hormones can trigger rapid signaling events originating from the cell membrane or cytoplasm, independent of gene transcription.[3] These can involve G-protein coupled receptors or activation of kinase cascades like MAPK/ERK.

    • Troubleshooting: Test for rapid cellular responses (occurring within minutes) such as calcium flux or phosphorylation of signaling proteins (e.g., p-ERK) via Western blot. These rapid effects are indicative of non-genomic pathways.

  • Mitochondrial Effects: Some steroids and their receptors have been found to localize to mitochondria, where they can influence cellular metabolism and apoptosis, independent of their nuclear activity.[11]

    • Troubleshooting: Assess mitochondrial function using assays for mitochondrial membrane potential (e.g., TMRM staining) or cellular respiration (e.g., Seahorse assay).

  • Compound Purity: The synthesized or purchased compound may contain impurities that are biologically active.

    • Troubleshooting: Verify the purity of your compound stock using analytical methods like NMR or LC-MS.[12]

Experimental Protocol: Reporter Assay for Off-Target Activity

This protocol describes how to use a panel of reporter cell lines to screen for off-target activity on other steroid hormone receptors.

  • Cell Culture:

    • Use a panel of cell lines, each stably transfected with a reporter construct for a specific hormone receptor (e.g., HEK293 cells with AR-Luc, GR-Luc, PR-Luc, ER-Luc).

    • Plate cells in a 96-well plate and allow them to attach overnight. Use media with charcoal-stripped serum to avoid interference from endogenous hormones.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound.

    • Include a positive control for each plate (e.g., DHT for AR, dexamethasone for GR, progesterone for PR, 17β-estradiol for ER).

    • Include a vehicle control (e.g., DMSO).

  • Antagonist Co-Treatment (Confirmation):

    • In a separate set of wells, co-treat the cells with an effective concentration of this compound and a specific antagonist for the suspected off-target receptor.

  • Reporter Gene Measurement:

    • After 18-24 hours of incubation, lyse the cells.

    • Measure the reporter activity (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.

  • Data Analysis:

    • Normalize the reporter activity to a co-transfected control (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay).

    • Plot the dose-response curves to determine the EC50 for each receptor. Compare the activity of this compound on the different receptors.

Visualization: Classical vs. Off-Target Steroid Signaling Pathways

Potential Mechanisms of Action cluster_0 Classical Genomic Pathway cluster_1 Potential Off-Target / Non-Genomic Pathways S Steroid (e.g., DMT) AR_cyto Cytoplasmic AR-HSP S->AR_cyto Binds AR_nuc AR Dimer AR_cyto->AR_nuc Translocates to Nucleus ARE Androgen Response Element (ARE) AR_nuc->ARE Gene Target Gene Transcription ARE->Gene S2 Steroid (e.g., DMT) Other_R Other Steroid Receptors (GR, PR) S2->Other_R Membrane_R Membrane Receptor (e.g., GPCR) S2->Membrane_R Mito Mitochondria S2->Mito Kinase Kinase Cascade (e.g., MAPK) Membrane_R->Kinase

Caption: Steroid action via classical genomic and potential off-target pathways.

References

How to control for confounding variables in Madol research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables during Madol research.

Frequently Asked Questions (FAQs)

Q1: What is a confounding variable in the context of Madol research?

Q2: Why is it critical to control for confounding variables in our Madol studies?

Q3: What are the main strategies to control for confounding variables?

A3: There are two primary stages at which you can control for confounding variables: during the study design and during the data analysis.[1][4][5]

  • Study Design Stage: Methods include Randomization, Restriction, and Matching.[1][5][6]

  • Data Analysis Stage: Statistical techniques such as Stratification and Multivariate Analysis are employed.[1][5][6]

Troubleshooting Guides

Issue: We are observing an unexpected association between Madol and an outcome in our observational study. How can we investigate if this is due to confounding?

Troubleshooting Steps:

  • Identify Potential Confounders: Based on existing literature and clinical expertise, list potential variables that could be associated with both the indication for Madol treatment and the outcome. For example, in a study on Madol for osteoarthritis pain, potential confounders could include age, sex, BMI, disease severity, and use of other analgesics.

  • Stratified Analysis: Analyze the association between Madol and the outcome within different subgroups (strata) of the potential confounding variable.[1][3][7] If the association differs significantly across strata, the variable is likely a confounder.

  • Multivariate Modeling: Use statistical models, such as multiple regression, to assess the effect of Madol on the outcome while simultaneously accounting for the influence of multiple potential confounders.[1][2][3]

Issue: How do we choose the best method to control for confounding variables in our upcoming Madol clinical trial?

Guidance: The choice of method depends on the study design, the nature of the confounding variables, and practical constraints.[4]

  • Randomized Controlled Trials (RCTs): Randomization is the gold standard and should be prioritized.[2][3] It helps to evenly distribute both known and unknown confounders between the treatment and control groups.[3][4]

  • Observational Studies: When randomization is not feasible, a combination of methods is often most effective. Matching subjects on key potential confounders can be very effective but can be difficult if there are many confounders.[2][6] In the analysis phase, propensity score matching or multivariate regression are powerful tools.[3][8]

Data Presentation: Comparison of Control Methods

MethodStage of ResearchDescriptionAdvantagesDisadvantages
Randomization DesignSubjects are randomly assigned to treatment or control groups.[2][6]Controls for both known and unknown confounders.[3][4]May not be feasible or ethical in all situations.
Restriction DesignThe study population is limited to subjects with specific characteristics.[2][4]Simple to implement and understand.Reduces the generalizability of the findings.[4]
Matching DesignSubjects in the treatment and control groups are paired based on similar confounding variables.[2][6]Can be very effective for controlling for complex confounders.Can be difficult and time-consuming, and may lead to the exclusion of many subjects.[4]
Stratification AnalysisThe association between Madol and the outcome is analyzed in different subgroups (strata) of the confounding variable.[3][6][7]Straightforward to perform and interpret.Becomes difficult to manage with a large number of confounding variables.[1]
Multivariate Analysis AnalysisStatistical models (e.g., regression) are used to estimate the effect of Madol while adjusting for confounders.[1][2][3]Can control for multiple confounders simultaneously.Requires assumptions about the relationships between variables.

Experimental Protocols

Protocol 1: Controlling for Confounders using Randomization in a Preclinical Madol Study
  • Animal Selection: Select a homogenous group of animals (e.g., same age, sex, and strain).

  • Acclimatization: Allow animals to acclimate to the laboratory environment for a specified period.

  • Baseline Measurement: Measure baseline parameters of interest (e.g., pain threshold).

  • Randomization: Use a random number generator to assign each animal to either the Madol treatment group or a placebo control group. This ensures that any potential unknown confounders are, on average, evenly distributed.[3]

  • Treatment Administration: Administer Madol or the placebo according to the study protocol.

  • Outcome Assessment: Measure the outcome parameter at predetermined time points.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the outcomes between the groups.

Protocol 2: Statistical Control for Confounders using Analysis of Covariance (ANCOVA)
  • Data Collection: In a non-randomized or observational study, collect data on the primary outcome, the treatment group (Madol vs. control), and any potential continuous confounding variables (e.g., baseline disease severity score).

  • Model Specification: Specify an ANCOVA model where the outcome is the dependent variable, the treatment group is the independent variable, and the confounding variable is a covariate.[1]

  • Assumption Checking: Verify the assumptions of ANCOVA, such as the homogeneity of regression slopes.

  • Model Fitting: Fit the ANCOVA model to the data.

  • Interpretation: The ANCOVA will provide an estimate of the effect of Madol on the outcome, adjusted for the effect of the confounding variable.[1]

Visualizations

G cluster_design Study Design Phase cluster_analysis Data Analysis Phase Randomization Randomization Restriction Restriction Matching Matching Stratification Stratification Multivariate_Analysis Multivariate Analysis Control_Methods Control_Methods Control_Methods->Randomization Control_Methods->Restriction Control_Methods->Matching Control_Methods->Stratification Control_Methods->Multivariate_Analysis

Caption: Methods for controlling confounding variables.

G Start Start: Observational Study Identify_Confounders Identify Potential Confounders Start->Identify_Confounders Collect_Data Collect Data on Outcome, Exposure, and Confounders Identify_Confounders->Collect_Data Stratify Stratify Data by Confounder Collect_Data->Stratify Analyze_Strata Analyze Association within each Stratum Stratify->Analyze_Strata Pool_Results Pool Stratum-Specific Results Analyze_Strata->Pool_Results End End: Adjusted Estimate Pool_Results->End

Caption: Workflow for stratified analysis to control for a confounder.

References

Validation & Comparative

Unveiling the Androgenic Potency: A Comparative In Vitro Analysis of 17α-Methyl-androst-2-ene-17b-ol and Testosterone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the synthetic androgen 17α-Methyl-androst-2-ene-17b-ol, also known as desoxymethyltestosterone (DMT), and the endogenous androgen, testosterone (B1683101). This analysis is supported by experimental data on androgen receptor binding and transactivation.

17α-Methyl-androst-2-ene-17b-ol is a designer anabolic-androgenic steroid (AAS) that has garnered interest for its potent anabolic effects. Unlike testosterone, it was never marketed for medical use. Understanding its in vitro activity in comparison to the primary male sex hormone, testosterone, is crucial for evaluating its pharmacological profile and potential biological impact. This guide synthesizes available data to offer a clear comparison of their performance in key in vitro assays.

Quantitative Comparison of In Vitro Activity

The following tables summarize the key in vitro performance indicators for 17α-Methyl-androst-2-ene-17b-ol and testosterone, based on available scientific literature.

CompoundRelative Binding Affinity (RBA) to Androgen ReceptorReference Compound
17α-Methyl-androst-2-ene-17b-ol ~50% of DHTDihydrotestosterone (DHT)
Testosterone 25-50% of DHTDihydrotestosterone (DHT)

Table 1: Comparative Androgen Receptor Binding Affinity. This table illustrates the relative potency of each compound in binding to the androgen receptor (AR). Dihydrotestosterone (DHT), a more potent metabolite of testosterone, is used as the reference standard. Data from animal studies suggests that 17α-Methyl-androst-2-ene-17b-ol binds to the androgen receptor with approximately half the affinity of DHT[1]. Testosterone's binding affinity is generally reported to be 2 to 4 times lower than that of DHT.

CompoundRelative Transactivation PotencyEC50 (in AR CALUX assay)
17α-Methyl-androst-2-ene-17b-ol 50% of DHTNot explicitly reported
Testosterone ~20% of DHT (calculated from EC50)~0.66 nM
Dihydrotestosterone (DHT) 100% (Reference)~0.13 nM

Table 2: Comparative Androgen Receptor Transactivation. This table compares the ability of each compound to activate the androgen receptor and initiate gene transcription. A study by Diel et al. (2007) found the potency of 17α-Methyl-androst-2-ene-17b-ol to transactivate AR-dependent reporter gene expression was two times lower than that of DHT[2]. For comparison, one study using an AR CALUX (Chemically Activated LUciferase eXpression) bioassay reported EC50 values of approximately 0.13 nM for DHT and 0.66 nM for testosterone, indicating that testosterone is significantly less potent than DHT in this assay.

Experimental Protocols

The data presented above is typically generated using the following key in vitro experiments:

Competitive Androgen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen (e.g., ³H-DHT) for binding to the androgen receptor.

Methodology:

  • Receptor Source: A preparation containing the androgen receptor is used, often derived from rat prostate cytosol or recombinant human androgen receptor.

  • Incubation: A constant concentration of the radiolabeled androgen is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (17α-Methyl-androst-2-ene-17b-ol or testosterone).

  • Separation: After incubation, bound and free radioligand are separated. This can be achieved through various methods, such as hydroxylapatite adsorption or filter binding assays.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of a reference standard (e.g., DHT).

Androgen Receptor Transactivation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., PC3, HEK293, or CHO cells) is used. These cells are often engineered to stably or transiently express the human androgen receptor and a reporter construct.

  • Reporter Construct: The reporter construct contains an androgen response element (ARE) linked to a reporter gene, such as luciferase or beta-galactosidase.

  • Cell Treatment: The cells are treated with varying concentrations of the test compound (17α-Methyl-androst-2-ene-17b-ol or testosterone).

  • Lysis and Measurement: After an incubation period (typically 24 hours), the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).

  • Data Analysis: The dose-response curve is plotted, and the effective concentration that produces 50% of the maximal response (EC50) is calculated. This value is a measure of the compound's potency in activating the androgen receptor.

Visualizing the Molecular Interactions

To better understand the mechanisms discussed, the following diagrams illustrate the key pathways and experimental workflows.

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone or DMT) AR_complex AR-HSP Complex (Inactive) Androgen->AR_complex Binds AR_ligand Androgen-AR Complex AR_complex->AR_ligand HSP Dissociation AR_dimer AR Dimerization AR_ligand->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor Signaling Pathway.

AR_Binding_Assay_Workflow start Start reagents Prepare Reagents: - Androgen Receptor - Radiolabeled Androgen (e.g., ³H-DHT) - Test Compound (DMT or Testosterone) start->reagents incubation Incubate Receptor, Radioligand, and Test Compound reagents->incubation separation Separate Bound and Free Radioligand incubation->separation quantification Quantify Radioactivity of Bound Fraction separation->quantification analysis Calculate IC50 and Relative Binding Affinity quantification->analysis end End analysis->end

Caption: Competitive Androgen Receptor Binding Assay Workflow.

AR_Transactivation_Assay_Workflow start Start cell_culture Culture Mammalian Cells (Expressing AR and Reporter Construct) start->cell_culture treatment Treat Cells with Test Compound (DMT or Testosterone) cell_culture->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse Cells incubation->lysis measurement Measure Reporter Gene Activity lysis->measurement analysis Calculate EC50 measurement->analysis end End analysis->end

Caption: Androgen Receptor Transactivation Assay Workflow.

References

A Comparative Analysis of 17a-Methyl-androst-2-ene-17b-ol and Dihydrotestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the synthetic anabolic-androgenic steroid (AAS) 17a-Methyl-androst-2-ene-17b-ol, commonly known as Desoxymethyltestosterone (DMT) or Madol, and the endogenous androgen, Dihydrotestosterone (B1667394) (DHT). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological profiles, supported by experimental data.

Introduction

This compound (Desoxymethyltestosterone, DMT) is a synthetic, orally active anabolic-androgenic steroid and a 17α-methylated derivative of dihydrotestosterone (DHT) which was never marketed for medical use.[1] It emerged as one of the first "designer steroids" used for performance enhancement.[1] Dihydrotestosterone (DHT) is a potent endogenous androgen, and the primary active metabolite of testosterone (B1683101), formed by the action of the enzyme 5α-reductase in target tissues such as the prostate, skin, and hair follicles.[2][3] This guide will objectively compare these two androgens based on their receptor binding affinity, anabolic and androgenic potency, and metabolic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various experimental studies.

Table 1: Comparative Androgen Receptor (AR) Binding and Transactivation

CompoundRelative Binding Affinity (vs. DHT)Androgen Receptor Transactivation (vs. DHT)Dissociation Constant (Kd) for human AR
This compound (DMT) ~50%[1][4]~50%[5][6][7]Not explicitly found
Dihydrotestosterone (DHT) 100% (Reference)100% (Reference)0.25 - 0.5 nM[3]

Table 2: Comparative Anabolic and Androgenic Potency (from rat studies)

CompoundAnabolic Effect (Levator Ani Muscle Growth)Androgenic Effect (Prostate & Seminal Vesicle Growth)Anabolic/Androgenic Ratio (Q ratio)
This compound (DMT) Significant stimulation[5][6][8]Unaffected[5][6][8]6.5:1 (vs. Testosterone)[1][4]
Dihydrotestosterone (DHT) Limited contribution to muscle anabolism[9]Potent stimulator of prostate growth[9][10]Not typically characterized by a high anabolic ratio[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for comparing anabolic and androgenic compounds.

Androgen_Signaling_Pathway cluster_cell Target Cell AAS Androgen (DMT or DHT) AR Androgen Receptor (AR) AAS->AR Binds AAS_AR Activated AAS-AR Complex HSP Heat Shock Proteins HSP->AR Dissociates from Dimer Dimerized AR Complex AAS_AR->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Binds to DNA mRNA mRNA ARE->mRNA Gene Transcription Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Muscle Growth) Protein->Cellular_Response

Figure 1. Androgen Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Animal Model) receptor_binding Competitive Androgen Receptor Binding Assay data_analysis Data Analysis & Comparative Assessment receptor_binding->data_analysis reporter_gene AR-Dependent Reporter Gene Assay reporter_gene->data_analysis metabolism_invitro In Vitro Metabolism Assay (Liver Microsomes) metabolism_invitro->data_analysis hershberger Hershberger Assay anabolic Levator Ani Muscle Weight hershberger->anabolic androgenic Prostate & Seminal Vesicle Weight hershberger->androgenic anabolic->data_analysis androgenic->data_analysis compound_prep Compound Preparation (DMT vs. DHT) compound_prep->receptor_binding compound_prep->reporter_gene compound_prep->metabolism_invitro compound_prep->hershberger

Figure 2. Experimental Workflow for Comparative Androgen Analysis.

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This assay determines the relative affinity of a test compound for the androgen receptor compared to a known radiolabeled androgen.

Principle: The assay measures the ability of a test compound to compete with a high-affinity radiolabeled androgen (e.g., [³H]-Dihydrotestosterone) for binding to the androgen receptor.[13]

Methodology:

  • Preparation of AR Source: Cytosol from rat prostate or a recombinant human androgen receptor can be used as the source of the AR.[8][9]

  • Incubation: The AR preparation is incubated with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound (DMT or DHT).

  • Separation: Bound and unbound radioligand are separated using methods such as hydroxyapatite (B223615) precipitation or dextran-coated charcoal.

  • Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is used to calculate the relative binding affinity (RBA).

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is an in vivo method to assess the anabolic and androgenic properties of a substance in castrated male rats.[14][15]

Principle: The assay measures the change in weight of androgen-dependent tissues in response to the administration of the test compound. The levator ani muscle is used as an indicator of anabolic activity, while the seminal vesicles and ventral prostate are indicators of androgenic activity.[12]

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.[14]

  • Dosing: The test compound (DMT or a reference androgen like testosterone propionate) is administered daily for a period of 7 to 10 days.[12]

  • Necropsy and Tissue Collection: At the end of the dosing period, the animals are euthanized, and the levator ani muscle, seminal vesicles, and ventral prostate are carefully dissected and weighed.

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of a vehicle-treated control group. A significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weight of the seminal vesicles and prostate indicates androgenic activity.

In Vitro Metabolism Studies

These studies are conducted to identify the metabolic pathways of a compound.

Principle: The test compound is incubated with liver microsomal fractions, which contain the primary enzymes responsible for drug metabolism.[16]

Methodology:

  • Incubation: The test compound (DMT) is incubated with human or animal liver microsomes in the presence of necessary cofactors (e.g., NADPH).[16][17]

  • Metabolite Extraction: After incubation, the metabolites are extracted from the reaction mixture.

  • Analysis: The metabolites are identified and characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS).[18]

Conclusion

The available experimental data indicates that this compound (Desoxymethyltestosterone) is a potent anabolic agent with a significantly more favorable anabolic-to-androgenic ratio compared to Dihydrotestosterone. While DHT is a highly potent activator of the androgen receptor with strong androgenic effects, particularly in tissues like the prostate, its contribution to muscle anabolism is limited.[9] In contrast, DMT demonstrates a pronounced anabolic effect on muscle tissue with markedly reduced androgenic activity in animal models.[5][6][8] The metabolic profile of DMT involves modifications to its A-ring, and as a 17α-alkylated steroid, it carries a potential for hepatotoxicity.[16][17] This comparative analysis highlights DMT as a selective androgen receptor modulator (SARM)-like compound, though its safety profile, particularly concerning hepatotoxicity, requires careful consideration.

References

Unveiling the Anabolic Superiority of Desoxymethyltestosterone: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anabolic activity of Desoxymethyltestosterone (DMT) against other anabolic-androgenic steroids (AAS), supported by experimental data from animal models. We delve into the methodologies of key experiments, present quantitative data in structured tables, and visualize complex biological and experimental processes for enhanced clarity.

Desoxymethyltestosterone (DMT), also known by the nicknames Madol and Pheraplex, is a synthetic and orally active anabolic-androgenic steroid (AAS) that has garnered significant interest for its potent anabolic effects.[1] Unlike most commercially available AAS, DMT is a 17α-methylated derivative of dihydrotestosterone (B1667394) (DHT) that lacks the 3-keto group, a structural anomaly it shares with few other compounds.[1] Animal studies, primarily in orchiectomized rats, have been instrumental in characterizing its pharmacological profile, revealing a compound with a strong propensity for muscle growth and a comparatively lower impact on androgenic tissues.

Comparative Anabolic and Androgenic Activity

Experimental data from studies on castrated male rats consistently demonstrates the potent anabolic nature of DMT. The primary method for assessing these properties is the Hershberger assay, a standardized in vivo bioassay that measures the change in weight of androgen-dependent tissues. Anabolic activity is typically determined by the weight increase of the levator ani muscle, while androgenic effects are assessed by the weight changes in the seminal vesicles and prostate gland.

Rat studies indicate that Desoxymethyltestosterone possesses an anabolic effect that is 160% that of testosterone (B1683101), while exhibiting only 60% of its androgenic activity.[1] This gives DMT a favorable anabolic-to-androgenic ratio (Q ratio) of approximately 6.5:1.[1] In direct comparisons, treatment of orchiectomized rats with DMT resulted in a significant stimulation of the levator ani muscle weight, while the weights of the prostate and seminal vesicles remained largely unaffected.[1][2] This selective action on muscle tissue has led some researchers to characterize DMT as a powerful AAS with attributes similar to Selective Androgen Receptor Modulators (SARMs).[1][2]

CompoundRelative Anabolic Potency (vs. Testosterone)Relative Androgenic Potency (vs. Testosterone)Anabolic-to-Androgenic Ratio (Q-Ratio)Source(s)
Desoxymethyltestosterone (DMT) 160%60%6.5:1[1]
Testosterone 100%100%1:1Baseline

Further qualitative comparisons from a Hershberger assay involving orchiectomized Wistar rats treated with 1 mg/kg body weight/day for 12 days showed that both DMT and 19-norandrostenedione (B190405) (NOR) demonstrated strong anabolic potency by stimulating the growth of the levator ani muscle.[3] Crucially, in this study, neither DMT nor NOR significantly affected the weight of the prostate and seminal vesicles, highlighting their weak androgenic effects compared to their anabolic capabilities.[3]

Treatment Group (1 mg/kg BW/day)Levator Ani Muscle GrowthProstate and Seminal Vesicle GrowthInterpretationSource(s)
Desoxymethyltestosterone (DMT) Strong StimulationNo Significant GrowthStrong Anabolic, Weak Androgenic[3]
19-Norandrostenedione (NOR) Strong StimulationNo Significant GrowthStrong Anabolic, Weak Androgenic[3]
Testosterone Propionate (TP) StimulationStimulationAnabolic and Androgenic[3]
Vehicle Control (Orchiectomized) BaselineBaselineNo Effect[3]

Mechanism of Action and Signaling Pathway

Desoxymethyltestosterone exerts its effects by binding to and activating the androgen receptor (AR). In animal studies, DMT has been found to bind to the AR with approximately half the affinity of dihydrotestosterone (DHT), yet it acts as a potent AR agonist.[1] Upon binding, the DMT-AR complex translocates to the nucleus and modulates the expression of target genes, leading to its anabolic effects.

Androgen Receptor Signaling Pathway Androgen Receptor Signaling Pathway DMT Desoxymethyltestosterone (DMT) CellMembrane Cell Membrane AR Androgen Receptor (AR) DMT->AR Binds to Cytoplasm Cytoplasm Nucleus Nucleus DMT_AR_complex DMT-AR Complex AR->DMT_AR_complex HSP Heat Shock Proteins (HSP) HSP->AR DMT_AR_complex->HSP Dissociation ARE Androgen Response Element (ARE) DMT_AR_complex->ARE Translocates & Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (Muscle Growth) Gene_Transcription->Anabolic_Effects Leads to Hershberger Assay Workflow Hershberger Assay Experimental Workflow start Start: Peripubertal Male Rats castration Castration (Orchiectomy) start->castration recovery 7-Day Recovery Period (Regression of Tissues) castration->recovery dosing 10-Day Dosing Period (Daily Administration) recovery->dosing groups Treatment Groups: - Vehicle Control - DMT - Comparator AAS (e.g., TP) dosing->groups necropsy Necropsy (24h after last dose) dosing->necropsy dissection Dissection and Weighing of Androgen-Dependent Tissues necropsy->dissection tissues Tissues: - Levator Ani (Anabolic) - Prostate (Androgenic) - Seminal Vesicles (Androgenic) dissection->tissues analysis Data Analysis and Comparison dissection->analysis end End: Determination of Anabolic/Androgenic Activity analysis->end

References

Comparing the androgen receptor binding affinity of Madol to other AAS.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the androgen receptor (AR) binding affinity of the synthetic anabolic-androgenic steroid (AAS) desoxymethyltestosterone (DMT), commonly known as Madol, in relation to other well-characterized AAS. The information presented herein is intended to offer an objective comparison supported by available experimental data to aid in research and drug development endeavors.

Quantitative Comparison of Androgen Receptor Binding Affinity

The androgen receptor binding affinity of various anabolic-androgenic steroids is a key determinant of their biological activity. While direct quantitative binding data for Madol is limited in publicly available literature, existing studies provide a qualitative assessment of its affinity in relation to dihydrotestosterone (B1667394) (DHT). The following table summarizes the relative binding affinity (RBA) of several common AAS, with methyltrienolone (B1676529) (MT) serving as the reference standard in the seminal study by Saartok et al. (1984). For Madol, a qualitative description is provided based on available information.

Anabolic-Androgenic Steroid (AAS)Common/Brand NameRelative Binding Affinity (RBA) vs. Methyltrienolone (MT=100)
MethyltrienoloneMetribolone100
NandroloneDeca-Durabolin121
Testosterone-51
Dihydrotestosterone (DHT)-45
MethenolonePrimobolan85
MesteroloneProviron25
StanozololWinstrol30
MethandrostenoloneDianabol20
FluoxymesteroneHalotestin20
OxymetholoneAnadrol<1
Desoxymethyltestosterone (DMT) Madol Approximately half the binding affinity of DHT *

*Note: The binding affinity for Desoxymethyltestosterone (Madol) is based on qualitative descriptions from animal studies, which state it binds to the androgen receptor with about half the strength of DHT[1]. Another study found its potency to transactivate AR-dependent reporter gene expression to be two times lower than that of DHT[2]. A precise, quantitative RBA value from a comparative study was not available in the reviewed literature. The RBA values for the other AAS are from Saartok et al. (1984).

Experimental Protocols

The data presented for the comparative AAS are primarily derived from competitive radioligand binding assays. A generalized experimental protocol for such an assay is detailed below.

Competitive Androgen Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Androgen Receptor Source: Cytosol preparations from the ventral prostates of castrated rats are a common source of the androgen receptor.

  • Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-methyltrienolone ([³H]-R1881), is used.

  • Test Compounds: Unlabeled anabolic-androgenic steroids, including a reference standard (e.g., methyltrienolone) and the compounds of interest.

  • Assay Buffer: A suitable buffer to maintain the stability of the receptor and ligands (e.g., Tris-EDTA buffer).

  • Separation Agent: Hydroxylapatite (HAP) or dextran-coated charcoal is used to separate receptor-bound from unbound radioligand.

  • Scintillation Cocktail and Counter: For quantification of the radiolabeled ligand.

Procedure:

  • Preparation of Cytosol: Ventral prostates are excised from castrated rats, minced, and homogenized in a cold assay buffer. The homogenate is then centrifuged at high speed to obtain the cytosol fraction containing the androgen receptors.

  • Competitive Binding Incubation: Constant amounts of the cytosol preparation and the radiolabeled ligand are incubated with varying concentrations of the unlabeled test compounds (competitors). A control incubation with only the radioligand and cytosol is performed to determine the total binding. Non-specific binding is determined by adding a large excess of the unlabeled reference standard.

  • Separation of Bound and Free Ligand: After incubation to equilibrium, the mixture is treated with a separation agent like dextran-coated charcoal, which adsorbs the free radioligand. The mixture is then centrifuged to pellet the charcoal.

  • Quantification: The supernatant, containing the receptor-bound radioligand, is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The amount of radioligand bound to the receptor at each concentration of the competitor is calculated. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated using the following formula:

    RBA = (IC50 of reference standard / IC50 of test compound) x 100

Visualizing Androgen Receptor Signaling

To understand the mechanism of action of these compounds, it is essential to visualize the androgen receptor signaling pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Androgen (AAS) AR_HSP AR-HSP Complex AAS->AR_HSP Binding AR_AAS Activated AR-AAS AR_HSP->AR_AAS HSP Dissociation AR_dimer AR Dimer AR_AAS->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (DNA) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Muscle Growth) Protein->Cellular_Response

Caption: Canonical Androgen Receptor Signaling Pathway.

This guide provides a foundational comparison of Madol's androgen receptor binding affinity. Further quantitative studies are necessary to provide a more precise positioning of Madol among other anabolic-androgenic steroids.

References

Cross-validation of analytical methods for 17a-Methyl-androst-2-ene-17b-ol quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the cross-validation of analytical methods for the quantification of 17α-Methyl-androst-2-ene-17β-ol, a potent synthetic anabolic steroid, is essential for researchers in drug development and anti-doping science. This document provides an objective comparison of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, also known as Methylstenbolone (B1215765).

Comparative Analysis of Quantification Methods

The choice between GC-MS/MS and LC-MS/MS for the quantification of 17α-Methyl-androst-2-ene-17β-ol depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available equipment. Both techniques offer high selectivity and sensitivity, making them suitable for trace-level detection in complex biological matrices like urine and serum, as well as in dietary supplements.

GC-MS/MS is a well-established and robust technique for steroid analysis.[1] It often requires a derivatization step to increase the volatility and thermal stability of the analyte, which adds to the sample preparation time but can improve chromatographic separation and sensitivity.[2] In contrast, LC-MS/MS can often analyze the compound directly, simplifying the sample preparation workflow.[3][4]

According to the World Anti-Doping Agency (WADA), the Minimum Required Performance Level (MRPL) for methylstenbolone was lowered to 1.25 ng/mL in 2022, highlighting the need for highly sensitive analytical methods.[5] The following table summarizes typical performance characteristics for the two methods, based on data from validated assays for structurally similar 17α-alkylated anabolic steroids.

Table 1: Comparison of Analytical Method Performance Parameters

ParameterGas Chromatography-Tandem MS (GC-MS/MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Sample Matrix Urine, Serum, SupplementsUrine, Serum, Supplements
Derivatization Typically required (e.g., Trimethylsilylation)Often not required
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.5 ng/mL0.2 - 1.0 ng/mL
Linearity Range 1 - 250 ng/mL (R² > 0.99)0.5 - 500 ng/mL (R² > 0.99)
Accuracy (Recovery) 85% - 110%90% - 115%[6]
Precision (RSD%) < 15%< 15%[6][7]

Note: The performance parameters are representative values based on validated methods for analogous 17α-alkylated steroids and may vary based on the specific instrumentation, matrix, and protocol used.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for both GC-MS/MS and LC-MS/MS methods.

Protocol 1: GC-MS/MS Quantification in Urine

This protocol is based on standard methods for the detection of anabolic steroids in doping control.[2][8]

  • Internal Standard Spiking: To a 2 mL urine sample, add an appropriate deuterated internal standard (e.g., methyltestosterone-d3).

  • Enzymatic Hydrolysis: Add 1 mL of phosphate (B84403) buffer (pH 7) and 50 µL of β-glucuronidase from E. coli. Incubate the mixture at 50°C for 1 hour to cleave glucuronide conjugates.

  • Liquid-Liquid Extraction (LLE): Adjust the sample pH to 9.6 with sodium carbonate. Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 3000 rpm for 5 minutes. Transfer the organic (upper) layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dry residue in 100 µL of a derivatizing agent mixture (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol). Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS/MS Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS/MS system.

    • GC Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 180°C, ramp to 240°C at 5°C/min, then ramp to 310°C at 20°C/min and hold for 3 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 17α-Methyl-androst-2-ene-17β-ol-TMS and the internal standard.

Protocol 2: LC-MS/MS Quantification in Serum

This protocol is adapted from general methods for steroid quantification in serum or plasma.[6][9]

  • Internal Standard Spiking: To a 200 µL serum sample, add an appropriate deuterated internal standard.

  • Protein Precipitation: Add 600 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Solid-Phase Extraction (SPE) (Optional Cleanup): The supernatant can be further cleaned using an SPE cartridge (e.g., C18). Condition the cartridge with methanol (B129727) and water. Load the supernatant, wash with a low-organic solvent mixture, and elute the analyte with a high-organic solvent mixture (e.g., 90% methanol).

  • Evaporation and Reconstitution: Evaporate the supernatant (or SPE eluate) to dryness under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

    • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 40% B to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • MS Ionization: Electrospray Ionization (ESI) in positive mode.

    • MS Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the protonated molecule [M+H]⁺ of 17α-Methyl-androst-2-ene-17β-ol and its internal standard.

Visualized Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate a typical analytical validation workflow and the biological pathway through which 17α-Methyl-androst-2-ene-17β-ol exerts its effects.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Initial Method Setup (LC/GC, MS Parameters) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity LOQ LOD & LOQ Linearity->LOQ Accuracy Accuracy (Recovery) LOQ->Accuracy Precision Precision (Repeatability & Reproducibility) Accuracy->Precision Stability Stability Precision->Stability Routine Routine Sample Quantification Stability->Routine Androgen_Receptor_Signaling_Pathway cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_Steroid Activated AR-Steroid Complex AR_HSP->AR_Steroid HSP Dissociates ARE Androgen Response Element (ARE) on DNA AR_Steroid->ARE Translocation & Dimerization GeneTx Gene Transcription ARE->GeneTx mRNA mRNA GeneTx->mRNA Protein Protein Synthesis & Physiological Response mRNA->Protein Steroid 17α-Methyl-androst-2-ene-17β-ol Steroid->AR_HSP Binds

References

A Comparative Analysis of 17a-Methyl-androst-2-ene-17b-ol and Selective Androgen Receptor Modulators (SARMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of the anabolic-androgenic steroid (AAS) 17a-Methyl-androst-2-ene-17b-ol, also known as Desoxymethyltestosterone (DMT) or Madol, and other Selective Androgen Receptor Modulators (SARMs). The information presented is intended for an audience engaged in scientific research and drug development and is based on available preclinical data.

Introduction

This compound is a synthetic, orally active anabolic-androgenic steroid. Unlike traditional AAS, it has demonstrated a degree of tissue selectivity in preclinical models, showing potent anabolic effects with comparatively weaker androgenic activity. This has led to it being described as having properties similar to SARMs. SARMs are a class of therapeutic compounds that are designed to have similar anabolic effects to androgenic steroids but with greater selectivity for muscle and bone, and less for other tissues. This guide will compare the reported efficacy of this compound with that of popular SARMs, LGD-4033 and RAD-140, based on available scientific literature.

Quantitative Data Comparison

The following table summarizes the reported anabolic and androgenic ratios of this compound, LGD-4033, and RAD-140. It is important to note that these values are derived from different preclinical studies and may not be directly comparable due to variations in experimental protocols.

CompoundAnabolic:Androgenic RatioKey Findings from Preclinical Studies
This compound (Desoxymethyltestosterone/Madol) Not explicitly defined in a single ratio, but preclinical studies in orchiectomized rats demonstrated strong anabolic potency with weak androgenic effects.[1]Stimulated the growth of the levator ani muscle (anabolic effect) without significantly affecting the weight of the prostate and seminal vesicles (androgenic effects).[1]
LGD-4033 (Ligandrol) Reported as approximately 10:1.In a study on healthy young men, LGD-4033 administration was associated with an increase in lean body mass.
RAD-140 (Testolone) Reported as approximately 90:1.[2]Preclinical studies in rats and monkeys have shown increases in lean muscle mass and dose-dependent suppression of testosterone (B1683101).

Experimental Protocols

The data presented in this guide are primarily derived from in vivo studies in animal models, most commonly employing a methodology similar to the Hershberger assay. This assay is a standardized method for assessing the anabolic and androgenic activity of a substance.

Hershberger Assay (General Protocol)

The Hershberger assay is a short-term in vivo screening test that evaluates a chemical's ability to elicit biological activities consistent with androgen agonists or antagonists.[3][4]

Objective: To determine the anabolic and androgenic potential of a test compound.

Methodology:

  • Animal Model: Immature, castrated male rats are typically used. Castration removes the primary source of endogenous androgens, making the androgen-dependent tissues more sensitive to exogenous compounds.[3]

  • Treatment Groups: Animals are divided into several groups: a vehicle control group, a positive control group (typically treated with testosterone propionate), and one or more groups treated with the test compound at various doses.[5]

  • Administration: The test compound is administered daily for a set period, commonly 10 consecutive days, via oral gavage or subcutaneous injection.[4][5]

  • Tissue Collection and Analysis: Approximately 24 hours after the final dose, the animals are euthanized, and specific androgen-dependent tissues are carefully dissected and weighed. These tissues include:

    • Anabolic indicators: Levator ani muscle.

    • Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.[5]

  • Data Interpretation: The weights of the tissues from the treated groups are compared to those of the control groups. A significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while increases in the weights of the prostate and seminal vesicles suggest androgenic activity. The ratio of these effects is then used to characterize the compound's anabolic-androgenic profile.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Both this compound and SARMs exert their effects primarily through the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[6][7][8]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Androgen (AAS/SARM) AR_active Active AR Complex Ligand->AR_active Binds Cytoplasm Cytoplasm HSP Heat Shock Proteins AR_inactive Inactive AR HSP->AR_inactive Stabilizes AR_inactive->AR_active Conformational Change Dimerization Dimerization AR_active->Dimerization Nucleus Nucleus ARE Androgen Response Element (DNA) Dimerization->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Caption: A simplified diagram of the androgen receptor signaling pathway.

Upon entering the cell, the androgenic compound binds to the AR in the cytoplasm, causing a conformational change and the dissociation of heat shock proteins.[9] The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs).[6][9] This binding initiates the transcription of target genes, leading to the synthesis of proteins that produce the anabolic effects observed in muscle and bone.[6]

Experimental Workflow for Efficacy Assessment

The following diagram illustrates a typical workflow for the preclinical assessment of the efficacy of compounds like this compound and SARMs.

Experimental Workflow start Compound Synthesis & Characterization in_vitro In Vitro Assays start->in_vitro ar_binding AR Binding Affinity in_vitro->ar_binding transactivation AR Transactivation in_vitro->transactivation in_vivo In Vivo Studies (e.g., Hershberger Assay) in_vitro->in_vivo animal_model Animal Model Selection (e.g., Castrated Rats) in_vivo->animal_model dosing Dosing & Administration in_vivo->dosing tissue_analysis Tissue Collection & Weight Analysis in_vivo->tissue_analysis data_analysis Data Analysis & Ratio Calculation tissue_analysis->data_analysis conclusion Efficacy & Selectivity Determination data_analysis->conclusion

Caption: A typical experimental workflow for assessing SARM and AAS efficacy.

This workflow begins with the synthesis and chemical characterization of the compound. In vitro assays are then conducted to determine its binding affinity for the androgen receptor and its ability to activate the receptor (transactivation). Promising candidates proceed to in vivo studies, such as the Hershberger assay, to evaluate their anabolic and androgenic effects in a living organism. The data from these studies are then analyzed to determine the compound's efficacy and tissue selectivity.

Conclusion

This compound (Desoxymethyltestosterone/Madol) is a potent anabolic steroid that exhibits some SARM-like properties in preclinical models, demonstrating a separation of anabolic and androgenic effects. However, direct comparative efficacy studies with clinically investigated SARMs like LGD-4033 and RAD-140 are lacking in the publicly available scientific literature. While the anabolic-to-androgenic ratios reported for LGD-4033 and RAD-140 suggest a higher degree of tissue selectivity, variations in experimental protocols make direct comparisons challenging. Further research with standardized methodologies is required to definitively establish the comparative efficacy and safety profiles of these compounds. Researchers are encouraged to consult the primary literature for detailed experimental conditions when evaluating these agents.

References

Unveiling Myotrophic Might: A Comparative Analysis of Desoxymethyltestosterone and Nandrolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in vivo comparison of the myotrophic (muscle-building) activities of Desoxymethyltestosterone (DMT) and the widely recognized anabolic agent, Nandrolone (B1676933). This analysis is based on available preclinical data, primarily from the established Hershberger assay in rat models.

Quantitative Myotrophic and Androgenic Activity

The myotrophic and androgenic effects of anabolic-androgenic steroids (AAS) are traditionally assessed using the Hershberger assay in castrated male rats. This assay measures the weight changes in specific androgen-responsive tissues: the levator ani muscle (an indicator of myotrophic activity) and the seminal vesicles and prostate gland (indicators of androgenic activity).

The data presented below is compiled from studies that employed this standardized model. It is important to note that the data for Desoxymethyltestosterone and Norandrostenedione (a precursor to Nandrolone) are derived from the same comparative study, providing a robust basis for comparison. Data for Nandrolone is based on its well-established and consistently reported high anabolic-to-androgenic ratio.

CompoundMyotrophic Activity (Levator Ani Muscle Weight)Androgenic Activity (Seminal Vesicle & Prostate Weight)Anabolic-to-Androgenic Ratio
Desoxymethyltestosterone (DMT) Strong stimulation of levator ani muscle growth.[1]Weak stimulation of prostate and seminal vesicle growth.[1]Approximately 6.5:1[2][3]
Norandrostenedione (NOR) Strong stimulation of levator ani muscle growth.[1]Weak stimulation of prostate and seminal vesicle growth.[1]Not explicitly stated, but demonstrated strong anabolic and weak androgenic potency.[1]
Nandrolone High myotrophic activity.[4][5]Low androgenic activity.[6][7]Reported to be as high as 11:1.[4][5][6]

Key Observations:

  • Both Desoxymethyltestosterone and Nandrolone (and its precursor, Norandrostenedione) exhibit a favorable dissociation of anabolic and androgenic effects, demonstrating potent myotrophic activity with comparatively weaker androgenic impact.[1][5][7]

  • Nandrolone is consistently reported to have one of the highest anabolic-to-androgenic ratios among all anabolic steroids.[6][7]

  • Desoxymethyltestosterone also demonstrates a significant separation of anabolic and androgenic effects, making it a potent myotrophic agent.[1][2][3]

Experimental Protocols

The following is a detailed methodology for the Hershberger assay, the key experiment cited for determining the myotrophic and androgenic activity of the compared compounds.

The Hershberger Assay

This in vivo assay is a standardized method for assessing the androgenic and anti-androgenic properties of substances.

Animal Model:

  • Species: Immature, castrated male rats (e.g., Wistar or Sprague-Dawley).

  • Age at Castration: Approximately 21 days of age.

  • Acclimation Period: A minimum of 7 days post-castration to allow for the regression of androgen-dependent tissues.

Experimental Groups:

  • Control Group: Administered the vehicle (e.g., corn oil) only.

  • Testosterone (B1683101) Propionate (B1217596) (TP) Group (Positive Control): Administered a reference androgen to establish a baseline for androgenic and myotrophic response.

  • Test Substance Groups: Administered varying doses of the test compound (e.g., Desoxymethyltestosterone or Nandrolone).

Dosing and Administration:

  • Route of Administration: Typically subcutaneous injection or oral gavage.

  • Dosing Period: Daily for a period of 7 to 10 consecutive days.

  • Dose Formulation: The test compounds are dissolved or suspended in a suitable vehicle.

Endpoint Measurement:

  • Necropsy: Performed 24 hours after the final dose.

  • Tissue Collection: The following tissues are carefully dissected and weighed:

    • Levator ani muscle (myotrophic indicator).

    • Ventral prostate (androgenic indicator).

    • Seminal vesicles (androgenic indicator).

    • Glans penis (androgenic indicator).

    • Cowper's glands (androgenic indicator).

  • Data Analysis: The wet weights of the tissues are recorded and statistically compared between the different experimental groups. The anabolic-to-androgenic ratio is calculated by comparing the relative increase in the weight of the levator ani muscle to the increase in the weight of the androgenic tissues.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Anabolic Steroid Signaling Pathway cluster_1 AAS AAS (DMT/Nandrolone) AR Androgen Receptor (AR) AAS->AR Binds in cytoplasm ARE Androgen Response Element (ARE) AR->ARE Binds to Nucleus Nucleus AR->Nucleus Translocates to Satellite_Cell Satellite Cell Activation AR->Satellite_Cell Promotes Protein_Synthesis Protein Synthesis (Muscle Growth) ARE->Protein_Synthesis Initiates Transcription

Anabolic Steroid Signaling Pathway

cluster_0 Hershberger Assay Experimental Workflow Start Start: Immature Male Rats Castration Castration Start->Castration Acclimation 7-Day Acclimation Castration->Acclimation Grouping Group Allocation (Control, TP, Test Compounds) Acclimation->Grouping Dosing Daily Dosing (7-10 Days) Grouping->Dosing Necropsy Necropsy (24h post-last dose) Dosing->Necropsy Tissue_Weighing Tissue Dissection & Weighing (Levator Ani, Prostate, Seminal Vesicles) Necropsy->Tissue_Weighing Analysis Data Analysis & Ratio Calculation Tissue_Weighing->Analysis End End: Comparative Potency Determined Analysis->End

Hershberger Assay Workflow

References

Validating Antibody Specificity for 17α-Methyl-androst-2-ene-17β-ol Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the detection of synthetic anabolic steroids, the specificity of the antibodies used in immunoassays is of paramount importance. This guide provides a comparative framework for validating the specificity of antibodies targeting 17α-Methyl-androst-2-ene-17β-ol, a potent anabolic-androgenic steroid. Given the limited availability of specific immunoassay data for this compound, this guide will utilize cross-reactivity data from immunoassays for the structurally similar and more extensively studied steroid, 17α-methyltestosterone, as a comparative benchmark.

The Critical Role of Antibody Specificity

The accuracy of an immunoassay is fundamentally dependent on the antibody's ability to selectively bind to the target analyte, in this case, 17α-Methyl-androst-2-ene-17β-ol. Cross-reactivity with other structurally related endogenous or synthetic steroids can lead to false-positive results, compromising the reliability of the data.[1][2][3] Therefore, rigorous validation of antibody specificity through comprehensive cross-reactivity testing is a critical step in immunoassay development and implementation.

Comparative Analysis of Antibody Cross-Reactivity

The following table summarizes the cross-reactivity of a polyclonal antiserum developed against 17α-methyltestosterone, providing a representative example of the specificity profile that can be expected for antibodies targeting 17α-alkylated anabolic steroids. This data is essential for assessing the potential for interference from other steroids.

Table 1: Cross-Reactivity of a Polyclonal Anti-17α-Methyltestosterone Antiserum with Structurally Related Steroids

CompoundCross-Reactivity (%)
17α-Methyltestosterone 100
6-hydrotestosterone43.75
Testosterone38.3
Danazol25.14
Androstenediol19.16
Nandrolone19
Metandienone5
Androstenedione3.52
17α-dimethyltestosterone2

Data is illustrative and based on a homologous ELISA for 17α-methyltestosterone. The specificity of each antibody must be determined empirically.

Experimental Protocols

A detailed and standardized protocol is crucial for the accurate determination of antibody cross-reactivity. The following outlines a typical experimental procedure for a competitive enzyme-linked immunosorbent assay (ELISA).

Protocol for Cross-Reactivity Assessment in a Competitive ELISA

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
  • Assay Buffer: PBS with 0.1% BSA.
  • Antibody Solution: Dilute the primary antibody against 17α-Methyl-androst-2-ene-17β-ol in Assay Buffer to a pre-determined optimal concentration.
  • Enzyme Conjugate: Prepare a solution of 17α-Methyl-androst-2-ene-17β-ol conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) in Assay Buffer.
  • Standard Solutions: Prepare a serial dilution of 17α-Methyl-androst-2-ene-17β-ol in the appropriate matrix (e.g., steroid-free serum or buffer) to generate a standard curve.
  • Cross-Reactant Solutions: Prepare serial dilutions of each potentially cross-reacting steroid in the same matrix as the standard solutions.

2. ELISA Procedure:

  • Coating: Coat the wells of a microtiter plate with a capture antibody or an antigen conjugate overnight at 4°C.
  • Washing: Wash the plate three times with Wash Buffer.
  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
  • Washing: Repeat the washing step.
  • Competitive Reaction: Add the standard or cross-reactant solutions, the primary antibody solution, and the enzyme conjugate to the wells. Incubate for a specified time (e.g., 1-2 hours) at room temperature.
  • Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
  • Substrate Incubation: Add a suitable substrate for the enzyme (e.g., TMB for HRP) to each well and incubate in the dark until sufficient color develops.
  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Standard Curve Generation: Plot the absorbance values against the corresponding concentrations of the 17α-Methyl-androst-2-ene-17β-ol standard to generate a standard curve. Determine the concentration that causes 50% inhibition of the maximum signal (IC50).
  • Cross-Reactivity Calculation: For each cross-reacting compound, determine the concentration that causes 50% inhibition of the maximum signal from its respective dose-response curve. Calculate the percent cross-reactivity using the following formula:

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in validating antibody specificity, the following diagrams are provided.

G cluster_prep Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis reagents Reagent Preparation (Buffers, Abs, Conjugate) coating Plate Coating reagents->coating standards Standard & Cross-Reactant Serial Dilutions competition Competitive Binding (Analyte vs. Conjugate) standards->competition blocking Blocking coating->blocking blocking->competition detection Substrate Addition & Color Development competition->detection readout Absorbance Reading detection->readout std_curve Generate Standard Curve readout->std_curve ic50_calc Calculate IC50 Values std_curve->ic50_calc cr_calc Calculate % Cross-Reactivity ic50_calc->cr_calc G start Is the antibody specific to 17α-Methyl-androst-2-ene-17β-ol? test Perform Cross-Reactivity Testing with Structurally Similar Steroids start->test data Obtain IC50 values for target analyte and potential cross-reactants test->data calculate Calculate % Cross-Reactivity data->calculate evaluate Evaluate % Cross-Reactivity Against Acceptance Criteria calculate->evaluate specific Antibody is Specific for the Intended Use evaluate->specific Low % CR not_specific Antibody is Not Specific (High Cross-Reactivity) evaluate->not_specific High % CR

References

A Comparative Review of the Therapeutic Potential of Various Anabolic Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of three clinically significant anabolic-androgenic steroids (AAS): Nandrolone, Oxandrolone, and Stanozolol (B1681124). The information presented is intended for an audience of researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Introduction

Anabolic-androgenic steroids are synthetic derivatives of testosterone (B1683101).[1] Their therapeutic applications are primarily aimed at promoting anabolism (e.g., muscle growth, increased red blood cell production) while minimizing androgenic effects (e.g., virilization).[2] Historically, AAS have been employed in the treatment of a range of conditions, including muscle wasting diseases, severe burns, and certain types of anemia.[3] This review focuses on the comparative therapeutic profiles of Nandrolone, Oxandrolone, and Stanozolol, highlighting their distinct clinical utilities and underlying mechanisms of action.

Comparative Efficacy and Safety Profiles

The therapeutic index of an anabolic steroid is often assessed by its anabolic-to-androgenic (A:A) ratio, which provides a measure of the desired anabolic effects relative to the undesired androgenic side effects. A higher ratio generally indicates a more favorable therapeutic profile.

Anabolic SteroidAnabolic:Androgenic Ratio
Testosterone1:1
Nandrolone10:1
Oxandrolone10:1
Stanozolol30:1

Therapeutic Applications and Clinical Data

Nandrolone: Combating Muscle Wasting

Nandrolone has been extensively studied for its efficacy in treating muscle wasting (cachexia) associated with chronic diseases such as HIV/AIDS and in patients on hemodialysis.[4][5][6] Clinical trials have demonstrated its ability to significantly increase lean body mass and overall body weight.

Clinical Trial OutcomeNandrolone GroupPlacebo GroupTestosterone Group
HIV-Associated Wasting
Mean increase in fat-free mass (kg)1.34[4]--
Mean increase in body weight (kg)1.48[4]-1.00[4]
Patients on Hemodialysis
Increase in lean body mass (kg)3.1 ± 2.2[6]--
Increase in quadriceps muscle cross-sectional areaSignificant (P < 0.0001)[6]--
Oxandrolone: Accelerating Burn Injury Recovery

Oxandrolone is well-established in the management of severe burn injuries, where it aids in counteracting the hypermetabolic and catabolic states that impede recovery.[7][8] Studies have shown its effectiveness in preserving lean body mass, improving wound healing, and reducing hospital stay duration.[7]

Clinical Trial OutcomeOxandrolone GroupPlacebo Group
Severe Burn Patients
Change in lean body mass (kg)+0.38 ± 1.64[9]-1.32 ± 1.23[9]
Reduction in hospital stay (days)3.02[9]-
Reduction in donor-site healing time (days)4.41[9]-
Stanozolol: Managing Hereditary Angioedema

Stanozolol has been a cornerstone in the prophylactic treatment of hereditary angioedema (HAE), a genetic disorder characterized by recurrent episodes of severe swelling.[10] It is effective in reducing the frequency and severity of HAE attacks.[11]

Clinical OutcomeStanozolol Maintenance DoseAttack Frequency (per week)
Hereditary Angioedema 2 mg/day1/14.6[11]
1 mg/day1/7.2[11]
0.5 mg/day1/8.2[11]

Mechanism of Action: Signaling Pathways

The anabolic and androgenic effects of these steroids are mediated through their interaction with the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.

cluster_cell Target Cell AAS Anabolic Steroid AR Androgen Receptor (AR) AAS->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from AAS_AR AAS-AR Complex ARE Androgen Response Element (on DNA) AAS_AR->ARE Binds to Gene Target Gene ARE->Gene Activates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Effect Anabolic/Androgenic Effects Protein->Effect

Caption: Anabolic steroid signaling pathway.

Experimental Protocols: The Hershberger Assay

The Hershberger assay is a standardized in vivo bioassay used to assess the androgenic and anti-androgenic properties of chemical substances. It is a key method for determining the anabolic-to-androgenic ratio of steroids.[12][13][14]

Experimental Workflow

cluster_workflow Hershberger Assay Workflow start Start castration Castrate peripubertal male rats start->castration acclimation Acclimation Period castration->acclimation dosing Administer test substance and/or testosterone propionate (B1217596) (TP) for 10 days acclimation->dosing necropsy Necropsy 24h after last dose dosing->necropsy dissection Dissect androgen-dependent tissues necropsy->dissection weighing Weigh tissues dissection->weighing analysis Statistical Analysis weighing->analysis end End analysis->end

Caption: Workflow of the Hershberger bioassay.

Detailed Methodology
  • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.[13]

  • Dosing: The test substance is administered daily for 10 consecutive days. For assessing androgenic activity, the substance is given alone. For anti-androgenic activity, it is co-administered with a reference androgen like testosterone propionate.[3]

  • Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and five specific androgen-dependent tissues are dissected: the ventral prostate, seminal vesicles (including coagulating glands and their fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[14]

  • Data Analysis: The weights of these tissues are recorded and compared between the treated and control groups. A statistically significant increase in tissue weight indicates androgenic activity, while a significant decrease (in the presence of a reference androgen) indicates anti-androgenic activity.[14] The relative anabolic activity is often determined by the response of the levator ani muscle, while androgenic activity is assessed by the response of the prostate and seminal vesicles.[15]

Conclusion

Nandrolone, Oxandrolone, and Stanozolol each possess distinct therapeutic profiles that make them suitable for specific clinical applications. Nandrolone is a valuable agent for combating muscle wasting in chronic diseases. Oxandrolone demonstrates significant efficacy in accelerating recovery from severe burn injuries. Stanozolol remains a crucial prophylactic treatment for hereditary angioedema. The selection of a particular anabolic steroid for therapeutic use should be guided by a thorough understanding of its specific efficacy, safety profile, and the clinical context of the patient. Further research into the long-term outcomes and potential adverse effects of these compounds is essential for optimizing their therapeutic application.

References

Safety Operating Guide

Navigating the Disposal of 17a-Methyl-androst-2-ene-17b-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the anabolic steroid 17a-Methyl-androst-2-ene-17b-ol are critical for maintaining laboratory safety and environmental protection. This potent, physiologically active compound requires careful handling throughout its lifecycle, including its final disposition. As a substance often regulated under controlled substance and hazardous waste protocols, researchers, scientists, and drug development professionals must adhere to stringent disposal procedures.

Core Principles of Disposal

The disposal of this compound, like other anabolic steroids, is governed by a framework of federal, state, and local regulations.[1][2][3][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) office to ensure full compliance with all applicable guidelines.[5][6] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established regulations for the disposal of chemical and pharmaceutical waste.[2][3][4]

Due to its potential for environmental harm and abuse, this compound must not be disposed of in standard trash or flushed down the drain.[7][8][9] Such actions can lead to contamination of water systems and pose a risk to aquatic life.

Step-by-Step Disposal Protocol

The following is a generalized, step-by-step procedure for the proper disposal of this compound. This should be adapted to meet the specific requirements of your institution and local regulations.

  • Waste Identification and Classification:

    • Treat all this compound and materials contaminated with it as hazardous waste.[6][7]

  • Segregation and Collection:

    • Solid Waste: Collect pure this compound, contaminated labware (e.g., weigh boats, filter paper), and personal protective equipment (PPE) in a designated, properly labeled hazardous waste container.[5][6]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[5][6]

    • Sharps: Any needles or syringes used to handle the compound must be disposed of in a designated sharps container.[4][5]

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical.[9]

    • Keep waste containers securely closed except when adding waste.[7][9]

    • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".[5][6]

  • Storage:

    • Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][9]

    • Ensure the SAA is inspected weekly for leaks or deterioration of containers.[9]

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.[6][7]

    • Do not attempt to transport the hazardous waste yourself.

Quantitative Data Summary

While specific quantitative disposal limits for this compound were not found, general laboratory guidelines for hazardous waste accumulation apply.

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[6]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[6]
Empty Container Rinsing (for acute hazardous waste) Triple rinse with a solvent equal to ~5% of the container volume.[7]

Note: It is crucial to verify with your EHS department whether this compound is classified as an acutely toxic "P-listed" waste, which would necessitate the triple-rinsing procedure for empty containers. The collected rinsate must also be disposed of as hazardous waste.[7]

Experimental Protocols

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposition A This compound (Pure or in Solution) D Labeled Hazardous Liquid Waste Container A->D B Contaminated Materials (PPE, Labware) E Labeled Hazardous Solid Waste Container B->E C Sharps F Sharps Container C->F G Designated Satellite Accumulation Area (SAA) D->G E->G F->G H EHS Department Waste Pickup Request G->H I Licensed Hazardous Waste Disposal Facility H->I

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's safety experts to navigate the specifics of waste management protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.